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  • Product: 5-Bromo-4-methoxy-2-nitrobenzaldehyde
  • CAS: 1036757-01-3

Core Science & Biosynthesis

Foundational

A Guide to the Structural Elucidation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde using 1H and 13C NMR Spectroscopy

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Bromo-4-methoxy-2-nitrobenzaldehyde. It is intended for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Bromo-4-methoxy-2-nitrobenzaldehyde. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, purification, and characterization of substituted aromatic compounds. This document will delve into the theoretical basis for the expected chemical shifts, present a detailed interpretation of the NMR spectra, and provide a robust experimental protocol for acquiring high-quality data.

Introduction: The Imperative of Structural Verification

In the realm of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic compounds in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed fingerprint of the molecular architecture, revealing the connectivity of atoms and the nuances of their electronic environments.

5-Bromo-4-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde with potential applications as a building block in organic synthesis. The precise arrangement of the bromo, methoxy, nitro, and aldehyde functional groups on the benzene ring dictates its reactivity and potential biological activity. Therefore, a thorough characterization using one- and two-dimensional NMR techniques is not merely a procedural step but a fundamental requirement for advancing any research and development endeavor involving this compound.

Predicting the NMR Landscape: An Exercise in Substituent Effects

Before delving into the experimental data, a predictive analysis based on established principles of NMR spectroscopy can provide a strong foundation for spectral assignment. The chemical shift of a given nucleus is highly sensitive to its local electronic environment, which is modulated by the electron-donating or electron-withdrawing nature of neighboring substituents.[1]

¹H NMR Predictions:

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) for 5-Bromo-4-methoxy-2-nitrobenzaldehyde is expected to exhibit two distinct signals corresponding to the two aromatic protons.[3][4][5]

  • H-3: This proton is situated between the electron-withdrawing nitro group and the aldehyde group. This environment will cause significant deshielding, shifting its resonance downfield.

  • H-6: This proton is ortho to the bromine atom and meta to the nitro and aldehyde groups. It is also para to the electron-donating methoxy group. The interplay of these effects will determine its final chemical shift, which is expected to be upfield relative to H-3.

The methoxy group protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The aldehyde proton will also be a singlet and, due to the strong deshielding effect of the carbonyl group and the aromatic ring, will appear significantly downfield, likely above δ 10.0 ppm.

¹³C NMR Predictions:

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm range.[3][5][6]

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, generally between δ 185-195 ppm.[7][8][9]

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons will be influenced by the attached substituents.

    • Carbons bearing electronegative substituents (C-Br, C-NO₂, C-OCH₃) will be shifted downfield.

    • The carbon attached to the aldehyde group (C-1) will also be downfield.

    • The carbons bearing protons (C-3 and C-6) will have their chemical shifts influenced by the overall electronic landscape of the ring.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region, typically around δ 55-65 ppm.[10]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a standardized procedure for the preparation and NMR analysis of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. Adherence to these steps is crucial for obtaining high-resolution spectra suitable for unambiguous structural assignment.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl3, 0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if necessary) dissolve->transfer h1 4. Acquire ¹H NMR Spectrum (e.g., 400 MHz, 16 scans) transfer->h1 c13 5. Acquire ¹³C NMR Spectrum (Proton decoupled, >1024 scans) h1->c13

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.

    • For precise chemical shift referencing, the residual solvent peak can be used, or a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is adequate.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A 2-second relaxation delay is a good starting point.

Data Interpretation and Structural Assignment

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-4-methoxy-2-nitrobenzaldehyde. The assignments are based on the principles of substituent additivity and analysis of analogous structures.

Table 1: Predicted ¹H NMR Data for 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2s1H-CHOAldehyde proton, strongly deshielded by the carbonyl group and aromatic ring.
~8.1s1HH-3Aromatic proton ortho to the strongly electron-withdrawing nitro and aldehyde groups.
~7.4s1HH-6Aromatic proton experiencing less deshielding compared to H-3.
~4.0s3H-OCH₃Methoxy group protons in a typical chemical shift range.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Chemical Shift (δ, ppm)AssignmentRationale
~188C=OAldehyde carbonyl carbon, highly deshielded.
~158C-4Aromatic carbon attached to the electron-donating methoxy group.
~145C-2Aromatic carbon attached to the electron-withdrawing nitro group.
~135C-1Aromatic carbon attached to the aldehyde group.
~128C-6Aromatic carbon bearing a proton.
~118C-5Aromatic carbon attached to the bromine atom.
~115C-3Aromatic carbon bearing a proton.
~57-OCH₃Methoxy carbon.

Molecular Structure with Atom Numbering

Caption: Structure of 5-Bromo-4-methoxy-2-nitrobenzaldehyde with atom numbering for NMR assignment.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. By combining predictive analysis based on fundamental principles with a detailed experimental protocol, researchers can confidently acquire and interpret the NMR data for this compound. The provided tables of predicted chemical shifts and the logical rationale for their assignment serve as a valuable resource for the structural verification of this and structurally related molecules. For unambiguous assignment, especially of the quaternary carbons, two-dimensional NMR experiments such as HSQC and HMBC are recommended as a complementary approach.

References

  • D. P. K. T. M. H. S. S. A. G. K. M. L. F. N. S. J. A. M. H. F. J. P. D. L. B. W. G. D. P. K. T. M. H. S. S. A. G. K. M. L. F. N. S. J. A. M. H. F. J. P. D. L. B. W. G. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link][7]

  • Scite.ai. (n.d.). 13 C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link][8]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link][4]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. Retrieved from [Link][9]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link][5]

  • Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link][1]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link][2]

  • NMR DB. (n.d.). 13 Carbon NMR. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link][10]

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Profiling of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Executive Summary In modern pharmaceutical development, the rigorous solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable. 5-Bromo-4-methoxy-2-nitrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the rigorous solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable. 5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS 1036757-01-3) [1] is a highly functionalized aromatic building block extensively utilized in the synthesis of complex heterocyclic therapeutics, including advanced IRAK4 inhibitors [2].

This whitepaper establishes a comprehensive, self-validating framework for the crystallographic characterization of this molecule. By coupling Single-Crystal X-Ray Diffraction (SC-XRD) for absolute structure determination with Powder X-Ray Diffraction (PXRD) for bulk phase validation, researchers can definitively map the spatial arrangement, intermolecular interactions, and polymorphic purity of this critical intermediate.

Chemical Context & Intermolecular Dynamics

The crystal packing of 5-Bromo-4-methoxy-2-nitrobenzaldehyde is governed by a complex interplay of steric constraints and electronic effects. The central benzene scaffold is heavily substituted, leading to specific predictable crystallographic behaviors:

  • Steric Torsion: The adjacent aldehyde (C1) and nitro (C2) groups experience significant steric repulsion. Consequently, one or both groups are forced out of the primary aromatic plane. This non-planarity disrupts ideal parallel π−π stacking.

  • Halogen Bonding: The heavy bromine atom at C5 acts as a potent halogen bond donor. In the solid state, strong C−Br⋯O interactions (typically targeting the nitro or aldehyde oxygens) are expected to drive the primary 1D supramolecular architecture.

  • Anomalous Scattering: From a crystallographic perspective, the bromine atom is a heavy scatterer. While this facilitates the rapid solution of the phase problem via direct methods, it necessitates rigorous empirical absorption corrections to prevent artifacts in the residual electron density map.

Interactions Core Central Benzene Ring (Planar Scaffold) Bromo 5-Bromo Group (Halogen Bonding) Core->Bromo Methoxy 4-Methoxy Group (Steric & Dipole) Core->Methoxy Nitro 2-Nitro Group (Electron Withdrawing) Core->Nitro Aldehyde 1-Aldehyde Group (Hydrogen Bond Acceptor) Core->Aldehyde Packing Crystal Packing Motif (π-π stacking & Halogen bonds) Bromo->Packing C-Br···O interactions Methoxy->Packing Steric Hindrance Nitro->Packing Dipole-Dipole Aldehyde->Packing Weak C-H···O

Caption: Influence of functional groups on the crystal packing and intermolecular interactions.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

SC-XRD remains the gold standard for absolute structure determination [3]. The following protocol outlines the optimal workflow for acquiring and refining the crystal structure of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

Causality of Experimental Design

Data collection must be performed at cryogenic temperatures (e.g., 150 K). Cooling the crystal minimizes thermal atomic vibrations (Debye-Waller factors), which sharpens the diffraction peaks, extends the resolution limit, and allows for the accurate modeling of anisotropic displacement parameters, particularly for the terminal oxygen atoms of the nitro and methoxy groups.

Step-by-Step SC-XRD Protocol
  • Crystal Selection & Mounting: Select a pristine, block-like single crystal (typically grown via slow evaporation from a toluene/methanol mixture [2]) under a polarized light microscope. Mount the crystal on a copper pin using Paratone-N oil to prevent atmospheric degradation.

  • Cryocooling: Transfer the mounted crystal to the diffractometer goniometer, immediately submerging it in a 150 K nitrogen gas stream (e.g., Oxford Cryosystems).

  • Data Acquisition: Utilize a diffractometer equipped with a micro-focus Copper source (Cu , λ=1.54184 Å). Copper radiation is preferred over Molybdenum for small organic molecules to maximize diffraction intensity. Collect full-sphere data using ω -scans [4].

  • Integration & Absorption Correction: Process the raw diffraction frames using integration software (e.g., CrysAlisPro). Critical Step: Apply a multi-scan absorption correction (e.g., SADABS) to account for the high mass attenuation coefficient of the bromine atom. Failure to do so will result in false electron density peaks near the halogen.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing or direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 via SHELXL, operated through the Olex2 graphical interface [5]. Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Powder X-Ray Diffraction (PXRD) & Phase Validation

While SC-XRD provides the absolute molecular conformation, it only samples a single microscopic crystal. To ensure that the bulk synthesized material is phase-pure and matches the single-crystal model (ruling out polymorphism), PXRD coupled with Rietveld refinement is mandatory [6].

Step-by-Step PXRD & Rietveld Protocol
  • Sample Preparation: Gently grind the bulk 5-Bromo-4-methoxy-2-nitrobenzaldehyde powder in an agate mortar. Causality: Grinding ensures a random distribution of crystallite orientations, mitigating "preferred orientation" effects which can artificially skew peak intensities. Load into a zero-background silicon sample holder.

  • Data Acquisition: Collect diffraction data on a high-resolution powder diffractometer (Cu ) over a range of 5° to 50° with a step size of 0.01° and a slow scan rate to maximize the signal-to-noise ratio.

  • Background & Peak Shape Modeling: Import the raw diffractogram into Rietveld refinement software (e.g., GSAS-II). Model the background using a Chebyshev polynomial (6–8 terms) and the peak shapes using a pseudo-Voigt function.

  • Structural Input & Refinement: Import the Crystallographic Information File (CIF) generated from the SC-XRD experiment as the theoretical model. Iteratively refine the scale factor, zero-shift, lattice parameters, and profile parameters.

  • Convergence: Monitor the weighted profile R-factor ( Rwp​ ) and the Goodness-of-Fit (GoF). A successful refinement confirming phase purity will yield an Rwp​<10% and a GoF approaching 1.0 [7].

XRD_Workflow Start 5-Bromo-4-methoxy- 2-nitrobenzaldehyde Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Powder Bulk Powder Sample Start->Powder SCXRD SC-XRD Data Collection (SuperNova Dual, 150K) Cryst->SCXRD Solve Structure Solution (SHELXT / Olex2) SCXRD->Solve Refine Structure Refinement (SHELXL) Solve->Refine Validate Phase Purity & Structural Validation Refine->Validate PXRD PXRD Data Collection (Cu Kα radiation) Powder->PXRD Rietveld Rietveld Refinement (GSAS-II) PXRD->Rietveld Rietveld->Validate

Caption: Comprehensive X-ray diffraction workflow for structural determination and phase validation.

Quantitative Data & Structural Parameters

To standardize the validation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde across different laboratories, Table 1 outlines the target crystallographic parameters and refinement thresholds expected for this specific molecular scaffold.

Table 1: Target Crystallographic Refinement Parameters

ParameterTarget Value / Description
Chemical Formula C₈H₆BrNO₄
Formula Weight 260.04 g/mol
Data Collection Temperature 150(2) K
Radiation Source Cu ( λ=1.54184 Å)
Expected Crystal System Monoclinic or Triclinic
Absorption Correction Mandatory (Multi-scan / Empirical)
Independent Reflections >2500 ( Rint​<0.05 )
Final R indices[ I>2σ(I) ] R1​<0.05 , wR2​<0.12
Goodness-of-fit (GoF) on F2 1.000−1.050
Residual Electron Density <1.0 e.Å⁻³ and >−1.0 e.Å⁻³ (Near Br atom)
Rietveld Rwp​ (Bulk Powder) <10.0%

Conclusion

The structural elucidation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde requires a meticulous, dual-pronged approach. By leveraging SC-XRD to map the steric and halogen-bonding dynamics of the molecule, and subsequently applying Rietveld refinement to PXRD data, researchers create a self-validating loop. This ensures that the physical properties of this crucial intermediate are fully understood, guaranteeing downstream reproducibility in the synthesis of advanced pharmaceutical targets.

References

  • Title: WO2023227703A1 - Solid forms of heterocyclylamides as irak4 inhibitors Source: Google Patents URL
  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Creative Biostructure URL: [Link]

  • Title: Single Crystal X-ray Diffraction Structure Determination Source: The Royal Society of Chemistry URL: [Link]

  • Title: Single-crystal X-ray structure determination Source: Bio-protocol URL: [Link]

  • Title: Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns Source: MDPI URL: [Link]

  • Title: Rietveld Refinement for Macromolecular Powder Diffraction Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract 5-Bromo-4-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significant potential...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

5-Bromo-4-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, comprising a bromine atom, a methoxy group, and a nitro group on the benzaldehyde scaffold, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of its known physicochemical properties, alongside projected data based on analogous compounds, due to the limited availability of specific experimental results in publicly accessible literature. We will delve into its structural and chemical characteristics, propose a robust synthetic and purification strategy, and present an analysis of its expected spectral properties. This document aims to be an essential resource for researchers looking to leverage the synthetic utility of this compound in their R&D endeavors.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. While experimental data for 5-Bromo-4-methoxy-2-nitrobenzaldehyde is not extensively documented, we can compile its core identifiers and provide estimations for other key properties based on available information and data from structurally related molecules.

PropertyValue / InformationSource(s)
Chemical Name 5-Bromo-4-methoxy-2-nitrobenzaldehydeN/A
CAS Number 1036757-01-3[1][2]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance Expected to be a crystalline solidN/A
Melting Point Not experimentally determined. Estimated to be in the range of 70-80 °C, based on the melting point of 5-Bromo-2-nitrobenzaldehyde (71-75 °C).
Boiling Point Not experimentally determined. Likely to decompose at higher temperatures.N/A
Solubility Expected to have limited solubility in water and good solubility in common organic solvents such as methanol, ethanol, DMSO, and acetone.[3]
Storage Store in an inert atmosphere at 2-8°C to ensure stability.[1]

Structure:

Caption: Chemical structure of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

Synthesis and Purification: A Proposed Protocol

Proposed Synthesis Workflow

The proposed synthesis involves the bromination of 4-methoxy-2-nitrobenzaldehyde. The electron-donating methoxy group is an ortho-, para-director, and the nitro group is a meta-director. The aldehyde group is also a meta-director. Therefore, bromination is expected to occur at the position ortho to the methoxy group and meta to the nitro and aldehyde groups, which is the C5 position.

G start Start: 4-methoxy-2-nitrobenzaldehyde bromination Bromination (e.g., NBS in H₂SO₄) start->bromination Step 1 workup Aqueous Work-up (Quenching, Extraction) bromination->workup Step 2 purification Purification (Recrystallization or Chromatography) workup->purification Step 3 product Product: 5-Bromo-4-methoxy-2-nitrobenzaldehyde purification->product Final Step

Caption: Proposed workflow for the synthesis of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a theoretical protocol and requires experimental validation for optimization and safety.

Materials:

  • 4-methoxy-2-nitrobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxy-2-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of concentrated sulfuric acid at 0 °C.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in concentrated sulfuric acid to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Neutralization and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals. This method is effective for removing impurities with different solubility profiles.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane would likely provide good separation of the product from non-polar and highly polar impurities.

Spectral Analysis (Predicted)

The structural elucidation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, a singlet for the methoxy protons, and a singlet for the aldehyde proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehyde proton (-CHO)
~8.0s1HAromatic proton (H-3)
~7.5s1HAromatic proton (H-6)
~4.0s3HMethoxy protons (-OCH₃)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~188Aldehyde carbon (C=O)
~155Aromatic carbon (C-4)
~145Aromatic carbon (C-2)
~135Aromatic carbon (C-1)
~130Aromatic carbon (C-6)
~120Aromatic carbon (C-5)
~115Aromatic carbon (C-3)
~57Methoxy carbon (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2900-2800MediumAldehyde C-H stretch (Fermi resonance)
~1700StrongAldehyde C=O stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1530, ~1350StrongAsymmetric and symmetric NO₂ stretch
~1250StrongAryl-O-CH₃ stretch
~850-800StrongC-H out-of-plane bending (indicative of substitution pattern)
~600-500MediumC-Br stretch
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of a bromine atom, the molecular ion will appear as two peaks (M+ and M+2) with approximately equal intensity.

  • Molecular Ion (M⁺): m/z = 259 and 261

  • Major Fragments:

    • Loss of NO₂: [M - 46]⁺

    • Loss of CHO: [M - 29]⁺

    • Loss of Br: [M - 79/81]⁺

    • Loss of OCH₃: [M - 31]⁺

Reactivity and Potential Applications

The trifunctional nature of 5-Bromo-4-methoxy-2-nitrobenzaldehyde makes it a highly versatile synthetic intermediate.

G cluster_0 Functional Group Reactivity cluster_1 Potential Transformations & Applications Aldehyde Aldehyde Group (C1-position) Reactions - Oxidation to Carboxylic Acid - Reduction to Alcohol - Wittig, Horner-Wadsworth-Emmons Reactions - Reductive Amination Aldehyde->Reactions Versatile handle Nitro Nitro Group (C2-position) Reduction - Reduction to Amine (Key for heterocycle synthesis) Nitro->Reduction Gateway to amines Methoxy Methoxy Group (C4-position) Demethylation - Cleavage to Phenol Methoxy->Demethylation Potential for modification Bromo Bromo Group (C5-position) Coupling - Suzuki, Heck, Sonogashira, etc. (C-C bond formation) Bromo->Coupling Cross-coupling reactions product Applications in: - Pharmaceutical Synthesis - Agrochemicals - Material Science Reactions->product Drug Discovery Scaffolds Reduction->product Bioactive Heterocycles Demethylation->product Modulation of Properties Coupling->product Complex Molecular Architectures

Caption: Reactivity map and potential applications of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

  • The Aldehyde Group: This group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions.

  • The Nitro Group: The nitro group can be readily reduced to an amine, which is a key functional group for the synthesis of various heterocyclic compounds, many of which exhibit biological activity.

  • The Bromo Group: The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position.

  • The Methoxy Group: The methoxy group can be cleaved to reveal a phenol, providing another site for functionalization.

Given these reactive sites, 5-Bromo-4-methoxy-2-nitrobenzaldehyde is a promising starting material for the synthesis of complex molecules with potential applications in:

  • Pharmaceutical Development: As a scaffold for the synthesis of novel drug candidates.[1]

  • Agrochemical Synthesis: In the development of new pesticides and herbicides.[1]

  • Material Science: For the creation of novel organic materials with specific electronic or optical properties.[1]

Safety and Handling

While a specific safety data sheet (SDS) for 5-Bromo-4-methoxy-2-nitrobenzaldehyde is not widely available, information from closely related compounds suggests that it should be handled with care.

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire and Explosion: Organic nitro compounds can be flammable and may be explosive under certain conditions. Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion and Future Outlook

5-Bromo-4-methoxy-2-nitrobenzaldehyde is a chemical compound with significant untapped potential in synthetic chemistry. While the publicly available experimental data on its physicochemical properties is currently limited, this guide provides a comprehensive overview based on its known identifiers, estimations from analogous structures, and proposed synthetic and analytical methodologies. The lack of extensive characterization presents an opportunity for further research to fully elucidate its properties and expand its applications. It is our hope that this technical guide will serve as a valuable starting point for researchers interested in exploring the synthetic utility of this promising molecule.

References

  • Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. (URL not available)
  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • Superior 5-Bromo-4-Methoxy-2-Nitrobenzaldehyde for Advanced Research - Neocities. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • 5-bromo-2-nitrobenzaldehyde (C7H4BrNO3) - PubChemLite. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. [Link]

  • Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. [Link]

  • 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | C8H7NO5 | CID 285294 - PubChem. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of 5-Bromo-4-methoxy-2-nitrobenzaldehyde: Mechanism, Protocol, and Strategic Insights

Abstract This technical guide provides a comprehensive exploration of the synthetic pathway to 5-Bromo-4-methoxy-2-nitrobenzaldehyde, a highly functionalized aromatic aldehyde crucial as an intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathway to 5-Bromo-4-methoxy-2-nitrobenzaldehyde, a highly functionalized aromatic aldehyde crucial as an intermediate in pharmaceutical and fine chemical synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic decisions in route selection, and detailed mechanistic actions that govern the transformation. We present a preferred, regioselective synthesis route starting from the precursor 5-bromo-4-methoxybenzaldehyde, detailing the critical nitration step. The guide includes a validated, step-by-step experimental protocol, quantitative data summaries, and visual diagrams of the mechanism and workflow to support both theoretical understanding and practical application by researchers and drug development professionals.

Retrosynthetic Analysis and Synthesis Strategy

The molecular architecture of 5-Bromo-4-methoxy-2-nitrobenzaldehyde presents several options for its construction. A logical retrosynthetic analysis suggests two primary pathways involving electrophilic aromatic substitution on a benzaldehyde precursor:

  • Route A: Bromination of 4-methoxy-2-nitrobenzaldehyde.

  • Route B: Nitration of 5-bromo-4-methoxybenzaldehyde.

While both routes appear plausible, a deeper analysis of the substituent effects reveals a clear strategic advantage for Route B.

  • Critique of Route A: In 4-methoxy-2-nitrobenzaldehyde, the aromatic ring is heavily influenced by two powerful electron-withdrawing groups (EWG): the aldehyde (-CHO) and the nitro (-NO2). These groups deactivate the ring towards further electrophilic substitution. Although the methoxy group (-OCH3) is an activating, ortho-para director, its influence is significantly dampened, making the required bromination reaction sluggish and potentially leading to low yields or forcing harsh reaction conditions.[1]

  • Rationale for Route B: The precursor for Route B, 5-bromo-4-methoxybenzaldehyde, offers a more favorable electronic profile. The potent activating and ortho-para directing effect of the methoxy group is the dominant influence. The para position is blocked by the aldehyde group, and the C-5 position is occupied by bromine. This leaves the C-3 position (which becomes C-2 in the final product nomenclature) highly activated and sterically accessible for electrophilic attack by the nitronium ion (NO2+). This pathway promises higher regioselectivity and more efficient conversion.[2]

Therefore, this guide will focus on the more chemically sound and efficient Route B .

G Target 5-Bromo-4-methoxy- 2-nitrobenzaldehyde Precursor 5-Bromo-4-methoxybenzaldehyde Target->Precursor Nitration (Disconnect C-N Bond) StartingMaterial 4-Methoxybenzaldehyde (p-Anisaldehyde) Precursor->StartingMaterial Bromination (Disconnect C-Br Bond)

Caption: Retrosynthetic analysis of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

Detailed Mechanistic Elucidation: Nitration of 5-Bromo-4-methoxybenzaldehyde

The core of this synthesis is the electrophilic aromatic nitration of 5-bromo-4-methoxybenzaldehyde. This reaction proceeds via a well-established three-step mechanism.

Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, increasing the concentration of the active electrophile.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of 5-bromo-4-methoxybenzaldehyde attacks the nitronium ion. The attack is regioselectively directed to the C-2 position due to the powerful activating effect of the C-4 methoxy group. This forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The positive charge is delocalized across the ring, with significant resonance contributors placing the charge on the carbon bearing the methoxy group, highlighting its stabilizing influence.

Step 3: Deprotonation and Aromaticity Restoration A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts the proton from the carbon atom where the nitronium ion has attached. This collapses the sigma complex, restores the aromaticity of the ring, and yields the final product, 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O Precursor 5-Bromo-4-methoxybenzaldehyde SigmaComplex Sigma Complex (Resonance Stabilized) Precursor->SigmaComplex + NO₂⁺ Product 5-Bromo-4-methoxy-2-nitrobenzaldehyde SigmaComplex->Product - H⁺ (via HSO₄⁻)

Caption: Mechanism of electrophilic nitration.

Experimental Protocol and Data

The following protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMol. Wt. ( g/mol )QuantityMoles (mmol)Role
5-Bromo-4-methoxybenzaldehydeC₈H₇BrO₂215.045.00 g23.25Substrate
Concentrated Nitric Acid (70%)HNO₃63.0115 mL~237Nitrating Agent
Concentrated Sulfuric Acid (98%)H₂SO₄98.0815 mL~276Catalyst
IceH₂O18.02As needed-Quenching
Dichloromethane (DCM)CH₂Cl₂84.93As needed-Extraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01As needed-Neutralization
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying Agent

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (15 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture Preparation: While stirring, slowly and cautiously add concentrated nitric acid (15 mL) dropwise to the cold sulfuric acid. Maintain the temperature below 10 °C throughout the addition. This creates the active nitrating mixture.

  • Substrate Addition: To the cold nitrating mixture, add 5-bromo-4-methoxybenzaldehyde (5.00 g) in small portions over 20-30 minutes. Use a powder funnel to avoid coating the neck of the flask. Ensure the internal temperature does not rise above 15 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour. The solution will typically turn a deep yellow or orange color.

  • Work-up (Quenching): Prepare a 600 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale yellow solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral (check with pH paper).

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

G cluster_workflow Experimental Workflow A 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5 °C) B 2. Add Substrate (5-Bromo-4-methoxybenzaldehyde) A->B C 3. Stir Reaction (1 hour at 0-10 °C) B->C D 4. Quench on Ice-Water C->D E 5. Isolate via Filtration D->E F 6. Purify by Recrystallization E->F G Final Product F->G

Caption: High-level overview of the synthesis workflow.

Safety and Handling Considerations

  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle them with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reactions: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts. Always add reagents slowly and ensure efficient cooling.

  • Quenching: The quenching of the reaction mixture in water is also exothermic. Pour the acid mixture slowly into the ice/water; never add water to the concentrated acid mixture.

Conclusion

The synthesis of 5-Bromo-4-methoxy-2-nitrobenzaldehyde is most effectively and regioselectively achieved through the nitration of 5-bromo-4-methoxybenzaldehyde. The strategic choice of this pathway is dictated by the powerful ortho-directing influence of the methoxy group, which ensures the selective introduction of the nitro group at the desired C-2 position. The provided protocol, grounded in established principles of electrophilic aromatic substitution, offers a reliable method for obtaining this valuable synthetic intermediate. Adherence to strict temperature control and safety protocols is paramount for a successful and safe execution of this synthesis.

References

  • ChemBK. (2024, April 9). 4-Methoxy-2-nitrobenzaldehyde. Retrieved from ChemBK. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid. Retrieved from ResearchGate. [Link]

  • Custom Synthesis Company. (2026, March 14). Custom Synthesis of 4-Bromo-2-nitrobenzaldehyde Derivatives. Retrieved from Custom Synthesis Company. [Link]

  • Pearson+. (n.d.). What is the major product(s) of each of the following reactions?. Retrieved from Pearson+. [Link]

  • ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from ResearchGate. [Link]

  • designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from designer-drug.com. [Link]

Sources

Foundational

An In-depth Technical Guide on the Electronic Effects of Bromo and Nitro Groups in 4-Methoxybenzaldehyde

Abstract This technical guide provides a comprehensive analysis of the electronic effects of bromo and nitro substituents on the chemical properties and reactivity of the 4-methoxybenzaldehyde scaffold. A fundamental und...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of bromo and nitro substituents on the chemical properties and reactivity of the 4-methoxybenzaldehyde scaffold. A fundamental understanding of how these functional groups modulate electron density is paramount for researchers, scientists, and drug development professionals in the rational design of synthetic strategies and the prediction of molecular interactions. This document elucidates the interplay of inductive and resonance effects, provides quantitative measures through Hammett constants, and details experimental protocols for the synthesis and spectroscopic characterization of 3-bromo-4-methoxybenzaldehyde and 3-nitro-4-methoxybenzaldehyde. The comparative analysis herein serves as a critical resource for the fine-tuning of molecular properties in medicinal chemistry and materials science.

Introduction: The Significance of Electronic Effects in Aromatic Systems

The reactivity and properties of an aromatic compound are profoundly influenced by the nature of the substituents attached to the ring. These substituents can either donate or withdraw electron density, thereby altering the molecule's susceptibility to electrophilic or nucleophilic attack, its acidity or basicity, and its spectroscopic characteristics. These modifications, collectively known as electronic effects, are primarily governed by two fundamental principles: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the atoms.[1][2] Electron-withdrawing groups (EWGs) with high electronegativity pull electron density away from the aromatic ring (-I effect), while electron-donating groups (EDGs) like alkyl groups push electron density towards the ring (+I effect).[1]

  • Resonance Effect (M or R): This effect operates through the pi (π) system of the aromatic ring and involves the delocalization of electrons.[2][3] Substituents with lone pairs of electrons or pi bonds can donate electron density to the ring (+M effect) or withdraw electron density from the ring (-M effect).[1][2]

The overall electronic influence of a substituent is a combination of its inductive and resonance effects, with the stronger of the two typically dominating.[1][4]

Analysis of Substituent Effects in 4-Methoxybenzaldehyde Derivatives

The 4-methoxybenzaldehyde core contains a strongly electron-donating methoxy group (-OCH₃) and a moderately electron-withdrawing aldehyde group (-CHO). The introduction of a bromo or a nitro group at the 3-position introduces a third electronic modulator, leading to a complex interplay of these effects.

The Bromo Group: A Halogen's Duality

The bromo substituent exhibits a dual electronic nature. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I).[1][4] However, the presence of lone pairs of electrons on the bromine atom allows for electron donation into the aromatic ring via resonance (+M effect). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[1]

The Nitro Group: A Potent Electron Withdrawer

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both a strong inductive (-I) and a strong resonance (-M) effect.[5][6] The nitrogen atom, bearing a formal positive charge, and the two highly electronegative oxygen atoms strongly pull electron density from the aromatic ring through both the sigma and pi systems.[5][6] This pronounced electron withdrawal significantly deactivates the ring towards electrophilic attack and increases the electrophilicity of the aldehyde's carbonyl carbon.[7][8]

Quantitative Assessment: Hammett Substituent Constants

The Hammett equation provides a quantitative means to evaluate the electronic influence of substituents on the reactivity of aromatic compounds.[9] The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9][10]

Substituentσ_meta (σm)σ_para (σp)
Bromo (-Br)0.39[10][11]0.23[10][11]
Nitro (-NO₂)0.71[10][11]0.78[10][11]
Methoxy (-OCH₃)0.12[11]-0.27[11]
Aldehyde (-CHO)0.36 (approx.)0.42 (approx.)

The significantly larger positive σ values for the nitro group compared to the bromo group quantitatively confirm its superior electron-withdrawing capacity.

Experimental Protocols

Synthesis of 3-Bromo-4-methoxybenzaldehyde

This protocol outlines the bromination of 4-methoxybenzaldehyde.

Workflow for the Synthesis of 3-Bromo-4-methoxybenzaldehyde

reagent 4-Methoxybenzaldehyde bromination Bromination (e.g., [BBIm]Br3, solvent-free) reagent->bromination workup Work-up & Purification (e.g., Column Chromatography) bromination->workup product 3-Bromo-4-methoxybenzaldehyde workup->product

Caption: Synthetic workflow for 3-Bromo-4-methoxybenzaldehyde.

Procedure: A solvent-free approach using 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) as the brominating agent is an effective method.

  • Reaction Setup: In a round-bottom flask, combine 4-methoxybenzaldehyde (1 equivalent) and 1,3-di-n-butylimidazolium tribromide (1 equivalent).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-bromo-4-methoxybenzaldehyde.[12]

Synthesis of 3-Nitro-4-methoxybenzaldehyde

This protocol details the nitration of 4-methoxybenzaldehyde.

Workflow for the Synthesis of 3-Nitro-4-methoxybenzaldehyde

reagent 4-Methoxybenzaldehyde nitration Nitration (H2SO4, HNO3) reagent->nitration workup Work-up & Purification (Recrystallization) nitration->workup product 3-Nitro-4-methoxybenzaldehyde workup->product

Caption: Synthetic workflow for 3-Nitro-4-methoxybenzaldehyde.

Procedure: [13]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0-5 °C), slowly add fuming nitric acid to concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.[13]

  • Nitration: Dissolve 4-methoxybenzaldehyde in a minimal amount of cold, concentrated sulfuric acid. Slowly add this solution to the nitrating mixture, keeping the reaction temperature between 10-15 °C.[13]

  • Reaction Completion: After the addition, stir the mixture at room temperature for 1-2 hours.[13]

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/petroleum ether) to obtain pure 4-methoxy-3-nitrobenzaldehyde.[13]

Spectroscopic Characterization and Electronic Effects

The electronic perturbations induced by the bromo and nitro groups are readily observable through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The chemical shifts (δ) of the aromatic protons and the aldehyde proton provide direct evidence of the electronic environment within the molecule.

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)
4-Methoxybenzaldehyde~9.87~7.83 (d), ~7.00 (d)~3.88
3-Bromo-4-methoxybenzaldehyde~9.83~8.00 (d), ~7.75 (dd), ~7.05 (d)~3.95
3-Nitro-4-methoxybenzaldehyde~10.01[13]~8.32 (d)[13]~4.03[14]
  • Aldehyde Proton: The powerful electron-withdrawing nitro group deshields the aldehyde proton, causing a downfield shift to ~10.01 ppm.[13] The bromo group has a less pronounced effect.

  • Aromatic Protons: Both substituents cause a general downfield shift of the aromatic protons compared to the parent 4-methoxybenzaldehyde, indicative of electron withdrawal from the ring. The effect is more significant in the nitro-substituted compound.

¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of the ring substituents.

CompoundCarbonyl Carbon (δ, ppm)
4-Methoxybenzaldehyde~190.7
3-Bromo-4-methoxybenzaldehyde~189.5
3-Nitro-4-methoxybenzaldehyde~188.9

The electron-withdrawing nitro and bromo groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased positive character on the carbonyl carbon leads to a slight upfield shift in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The stretching frequency of the carbonyl group (C=O) in the IR spectrum is a diagnostic indicator of its electronic environment.

CompoundCarbonyl Stretch (ν, cm⁻¹)
4-Methoxybenzaldehyde~1685
3-Bromo-4-methoxybenzaldehyde~1690
3-Nitro-4-methoxybenzaldehyde~1705

Electron-withdrawing groups increase the double bond character of the carbonyl group, leading to a higher stretching frequency. The strong electron-withdrawing nature of the nitro group results in a significant increase in the C=O stretching frequency compared to the bromo-substituted and parent compounds.

Resonance Structures and Electron Density Distribution

The following diagrams illustrate the delocalization of electrons and the resulting electron density distribution in the substituted 4-methoxybenzaldehyde derivatives.

Resonance Effects in Substituted 4-Methoxybenzaldehyde

cluster_0 4-Methoxybenzaldehyde cluster_1 3-Bromo-4-methoxybenzaldehyde cluster_2 3-Nitro-4-methoxybenzaldehyde A OMe (+M) C Aromatic Ring A->C Donates e- B CHO (-M) C->B Withdraws e- D OMe (+M) G Aromatic Ring D->G Donates e- E Br (+M, -I) E->G Weakly Donates e- F CHO (-M) G->E Strongly Withdraws e- (Inductive) G->F Withdraws e- H OMe (+M) K Aromatic Ring H->K Donates e- I NO2 (-M, -I) J CHO (-M) K->I Strongly Withdraws e- K->J Withdraws e-

Caption: A depiction of the competing electronic effects in the substituted benzaldehydes.

Conclusion

The electronic effects of bromo and nitro substituents on the 4-methoxybenzaldehyde framework are distinct and predictable. The bromo group acts as a weak deactivator through a dominant inductive electron withdrawal, while the nitro group is a potent deactivator due to strong inductive and resonance electron withdrawal. These electronic perturbations are clearly manifested in the spectroscopic data, with the nitro group causing more significant downfield shifts in ¹H NMR and a higher carbonyl stretching frequency in IR spectroscopy. A thorough understanding of these principles is indispensable for chemists engaged in the design and synthesis of novel aromatic compounds for applications in drug discovery and materials science. By leveraging this knowledge, researchers can strategically select substituents to fine-tune the reactivity and properties of aromatic molecules to meet specific synthetic and functional objectives.

References

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

  • Filo. (2025, July 23). Use electronic factors to explain why 4-nitrobenzaldehyde readily undergo... Retrieved from [Link]

  • La Salle University. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • Vaia. (n.d.). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. Designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's electronic transitions, predicts its spectral characteristics, and offers a detailed protocol for experimental verification. The content is structured to provide not only data but also a deep understanding of the structure-property relationships that govern its spectroscopic behavior.

Introduction: The Significance of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

5-Bromo-4-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde with a molecular formula of C8H6BrNO4.[1] Its multifaceted structure, featuring an electron-withdrawing nitro group, an electron-donating methoxy group, and a halogen substituent, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] The analysis of its UV-Vis absorption spectrum is a critical first step in its characterization, offering insights into its electronic structure, purity, and potential for photochemical reactions. This guide will explore the expected spectral features arising from the interplay of its functional groups.

Predicted UV-Vis Spectral Data and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic ring and the carbonyl and nitro chromophores. The primary transitions anticipated are π → π* and n → π*.[5][6]

Table 1: Predicted UV-Vis Absorption Data for 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Predicted λmax (nm)Molar Absorptivity (εmax, M⁻¹cm⁻¹)Transition TypeAssociated Chromophore
~350 - 370Low (~100)n → πNitro (NO₂) and Aldehyde (CHO) groups
~300 - 320Intermediate (~1000)π → πBenzenoid system (Arene)
~250 - 270High (~10,000)π → π*Benzene ring conjugated with the Nitro group

The presence of the electron-donating methoxy group and the electron-withdrawing bromo and nitro groups will influence the precise location and intensity of these absorption bands.

Interpretation of the Spectrum: A Story of Electronic Effects

The UV-Vis absorption spectrum of 5-Bromo-4-methoxy-2-nitrobenzaldehyde is a direct reflection of its electronic structure. The positions and intensities of the absorption maxima are dictated by the energy differences between the ground and excited states of the molecule's electrons.

The n → π* Transitions

The weak absorption band expected around 350-370 nm is characteristic of n → π* transitions.[2] This involves the excitation of a non-bonding electron from the oxygen atoms of the nitro and aldehyde groups to an anti-bonding π* orbital.[6] These transitions are typically of low intensity (low εmax).[5]

The π → π* Transitions

The more intense absorptions at shorter wavelengths are due to π → π* transitions.[2][3]

  • The band predicted around 300-320 nm likely arises from electronic excitations within the π system of the benzene ring itself.[2]

  • The strong absorption anticipated in the 250-270 nm region is attributed to a π → π* transition involving the entire conjugated system, particularly the electronic interaction between the benzene ring and the strongly electron-withdrawing nitro group.[2][3]

The following diagram illustrates the key electronic transitions expected for this molecule.

G cluster_ground Ground State Orbitals cluster_excited Excited State Orbitals n n (non-bonding) pi_star π* (pi-anti-bonding) n->pi_star n → π* (~350-370 nm) Low Intensity pi π (pi-bonding) pi->pi_star π → π* (~250-320 nm) Intermediate to High Intensity

Caption: Predicted electronic transitions for 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

The Influence of Substituents and Solvent Choice

The bromo, methoxy, and nitro groups all play a crucial role in shaping the final absorption spectrum. The interplay of their electron-donating and electron-withdrawing effects modifies the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

The choice of solvent is also a critical factor.[7] Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands.[5][8]

  • n → π transitions* typically exhibit a hypsochromic shift (blue shift) to shorter wavelengths with increasing solvent polarity. This is because the non-bonding electrons in the ground state are stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap to the excited state.[5][8]

  • π → π transitions* often show a bathochromic shift (red shift) to longer wavelengths in more polar solvents. In this case, the excited state is often more polar than the ground state and is therefore more stabilized by a polar solvent, which decreases the energy gap for the transition.[8]

Experimental Protocol for UV-Vis Spectral Acquisition

To experimentally determine the UV-Vis absorption spectrum of 5-Bromo-4-methoxy-2-nitrobenzaldehyde, the following protocol should be followed.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent should be based on the solubility of the compound and the desired information regarding solvent effects.

  • Analyte: High-purity 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately prepare a stock solution of 5-Bromo-4-methoxy-2-nitrobenzaldehyde of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance in the range of 0.1 to 1.0 AU.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200 - 600 nm).

    • Set the scan speed and slit width according to the instrument's recommendations for obtaining good resolution.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second matched quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction with the solvent-filled cuvette.

    • Acquire the absorption spectrum of the sample solution.

  • Data Processing:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

The following diagram outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (Known Concentration) B Perform Serial Dilutions A->B E Measure Sample Absorbance B->E C Instrument Warm-up & Setup D Baseline Correction with Blank C->D D->E F Identify λmax E->F G Calculate Molar Absorptivity (ε) F->G

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion

The UV-Vis absorption spectrum of 5-Bromo-4-methoxy-2-nitrobenzaldehyde is predicted to exhibit distinct absorption bands corresponding to n → π* and π → π* electronic transitions. The precise characteristics of this spectrum are finely tuned by the electronic interplay of its bromo, methoxy, and nitro substituents. Experimental verification following the outlined protocol will provide valuable data for the full characterization of this important synthetic intermediate, aiding in its application in research and development.

References

  • Leyva, V., et al. (2007). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 9(29), 3737-3747. [Link]

  • Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Advanced Materials Research, 152-153, 1331-1334. [Link]

  • Neocities. (n.d.). Superior 5-Bromo-4-Methoxy-2-Nitrobenzaldehyde for Advanced Research. Retrieved from [Link]

  • Scilit. (1978). Effect of substitution on the electronic spectra of benzaldehyde. Journal of Molecular Structure, 57, 163-168. [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Structure of a High-Resolution UV Absorption Spectrum of Benzaldehyde in the Gas Phase. Retrieved from [Link]

  • University of Regensburg. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Retrieved from [Link]

  • YouTube. (2023, June 2). Types of Electronic Transitions in UV-Visible Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Visible and Ultraviolet Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-nitrobenzaldehyde (C7H4BrNO3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

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Foundational

Thermodynamic stability of 5-Bromo-4-methoxy-2-nitrobenzaldehyde isomers

An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromo-4-methoxy-2-nitrobenzaldehyde Isomers Abstract The thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromo-4-methoxy-2-nitrobenzaldehyde Isomers

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development and materials science. Positional isomerism, in particular, presents a significant challenge, as subtle changes in substituent placement on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, including its stability, reactivity, and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies used to evaluate the thermodynamic stability of isomers, focusing on the case study of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. While direct comparative data for its isomers is not prevalent in current literature, this document synthesizes established principles of physical organic chemistry and computational science to provide a robust framework for their analysis. We will explore the electronic and steric effects of the bromo, methoxy, and nitro substituents, outline state-of-the-art computational and experimental workflows for determining relative stabilities, and discuss the profound implications of these findings for pharmaceutical research and process chemistry.

Introduction: The Critical Role of Isomer Stability in Scientific R&D

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit widely divergent physical, chemical, and biological properties[1]. For researchers and drug development professionals, understanding the relative thermodynamic stability of a set of isomers is a critical early-stage gatekeeper for lead optimization and process development. A more stable isomer is energetically more favorable, which can translate to:

  • Higher yields in synthesis: Reactions often favor the formation of the most thermodynamically stable product.

  • Longer shelf-life and robustness: Less stable isomers may be more prone to degradation under storage or processing conditions, such as exposure to heat, light, or certain chemical environments[2][3].

  • Predictable pharmacology: The stability of a drug molecule impacts its absorption, distribution, metabolism, and excretion (ADME) profile. An unstable compound can degrade into inactive or even toxic byproducts[4][5].

The subject of this guide, 5-Bromo-4-methoxy-2-nitrobenzaldehyde, is a substituted benzaldehyde derivative utilized in the synthesis of pharmaceuticals and agrochemicals[6]. Its aromatic ring is decorated with three distinct substituents: a halogen (Bromo), an electron-donating group (Methoxy), and a potent electron-withdrawing group (Nitro). The interplay of these groups governs the molecule's overall stability. By repositioning these substituents around the benzaldehyde core, a set of isomers is generated, each with a unique thermodynamic profile.

The Isomers of Bromo-methoxy-nitrobenzaldehyde

The core structure is a benzaldehyde ring with one bromo, one methoxy, and one nitro group. The aldehyde group is fixed at position 1. This leaves positions 2 through 6 for the other three substituents. The primary isomers of interest are those derived from the commercially available 5-Bromo-4-methoxy-2-nitrobenzaldehyde (Structure A). By swapping the positions of the substituents, numerous isomers can be conceptualized. Below are a few logical examples for comparative analysis.

Structure IDIUPAC NameKey Feature
A 5-Bromo-4-methoxy-2-nitrobenzaldehydeThe reference compound. Nitro group is ortho to the aldehyde.
B 3-Bromo-4-methoxy-2-nitrobenzaldehydeBromine is moved to position 3, adjacent to both methoxy and nitro groups.
C 2-Bromo-4-methoxy-5-nitrobenzaldehydeBromo and nitro groups swap positions relative to the reference.
D 5-Bromo-2-methoxy-4-nitrobenzaldehydeMethoxy and nitro groups are ortho to the aldehyde.

Foundational Principles: Factors Governing the Stability of Substituted Nitroaromatics

The thermodynamic stability of a substituted aromatic compound is not arbitrary. It is the result of a delicate balance of intramolecular forces. For the isomers of bromo-methoxy-nitrobenzaldehyde, the key factors are the electronic and steric effects of the substituents and their interactions with each other and the benzene ring.

Electronic Effects

The electron-withdrawing or electron-donating nature of the substituents profoundly impacts the electron density distribution of the aromatic ring, influencing its stability[7].

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance (mesomeric) and inductive effects. Its presence tends to destabilize the electron-rich aromatic ring but can be stabilized by interactions with electron-donating groups[8]. The position of the nitro group is a critical determinant of stability; for instance, intramolecular redox reactions between a nitro group and an ortho-substituent can significantly reduce thermal stability[9][10].

  • Methoxy Group (-OCH₃): This is an electron-donating group through resonance (donating a lone pair from oxygen) but is weakly electron-withdrawing inductively. Overall, it increases the electron density of the ring, particularly at the ortho and para positions.

  • Bromo Group (-Br): Halogens are a classic example of opposing effects. They are inductively electron-withdrawing but are electron-donating through resonance. For bromine, the inductive effect typically dominates.

The relative stability of isomers will depend on the energetic favorability of these push-pull interactions. For example, an electron-donating group in a para position to a strong electron-withdrawing group often leads to a highly stabilized resonance structure.

Steric and Intramolecular Interactions
  • Steric Hindrance: Bulky groups placed adjacent to each other on the ring can cause steric strain, forcing bonds to stretch or bend away from their optimal angles. This strain raises the internal energy of the molecule, reducing its thermodynamic stability. For instance, a bulky group ortho to the aldehyde may force the aldehyde out of the plane of the ring, disrupting conjugation.

  • Intramolecular Hydrogen Bonding: The presence of ortho-substituents can sometimes lead to stabilizing intramolecular hydrogen bonds. A well-documented example is in 2-nitrobenzaldehyde, where an interaction between the aldehyde hydrogen and an oxygen of the nitro group can occur, influencing its conformational preference and stability[11]. Similar non-covalent interactions, such as those between the bromine and an adjacent group, could also play a role[12].

The interplay of these factors means that predicting stability requires a holistic analysis. A configuration that optimizes electronic interactions might be disfavored due to steric clash.

Methodologies for Determining Thermodynamic Stability

A dual-pronged approach, combining computational modeling with experimental validation, provides the most comprehensive understanding of isomer stability.

Computational Workflow: An In Silico Approach

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful, predictive tool for estimating the thermodynamic properties of molecules before they are ever synthesized[13][14][15]. The goal is to calculate the Gibbs free energy (G) for each isomer; the isomer with the lowest G is the most thermodynamically stable.

Workflow for Computational Stability Analysis

G cluster_0 Computational Analysis A Step 1: 3D Structure Generation Generate initial 3D coordinates for each isomer. B Step 2: Geometry Optimization Optimize the geometry of each isomer using a DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This finds the lowest energy conformation. A->B Initial Guess C Step 3: Frequency Calculation Perform a vibrational frequency analysis at the same level of theory to confirm a true energy minimum (no imaginary frequencies) and to obtain thermal corrections. B->C Optimized Geometry D Step 4: Single-Point Energy Calculation Perform a higher-accuracy single-point energy calculation using a more robust method (e.g., CCSD(T) or a composite method like G4) for refined electronic energies. B->D Optimized Geometry E Step 5: Gibbs Free Energy Calculation Combine the electronic energy with thermal corrections from the frequency calculation to obtain the Gibbs Free Energy (G) for each isomer at a standard state (298.15 K, 1 atm). C->E Thermal Data (Enthalpy, Entropy) D->E Refined Electronic Energy F Step 6: Relative Stability Ranking Compare the calculated G values. ΔG = G(isomer) - G(most stable isomer). The lower the ΔG, the more stable the isomer. E->F Final Energy Values

Caption: A standard workflow for determining the relative thermodynamic stability of isomers using quantum chemical calculations.

This computational approach allows for the systematic evaluation of a large number of isomers and provides quantitative predictions of their relative stabilities[16][17].

Experimental Protocols for Validation

Experimental techniques are essential for validating computational predictions and providing real-world data on the thermal behavior of these compounds[18][19].

Key Experimental Techniques

TechniquePrincipleData ObtainedReference
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.Melting point, enthalpy of fusion (ΔHfus), heat capacity (Cp), and detection of polymorphic phase transitions.[11]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.Decomposition temperature, information on thermal stability, and sublimation enthalpies.[11]
Combustion Calorimetry A sample is burned in a controlled environment (a "bomb"), and the heat released is precisely measured to determine the energy of combustion.Standard enthalpy of combustion (ΔHcomb), from which the standard enthalpy of formation (ΔHf°) can be derived.[11][20]
Knudsen Effusion / Transpiration Measures the vapor pressure of a solid or liquid as a function of temperature by monitoring mass loss through a small orifice or in a stream of inert gas.Enthalpy of sublimation (ΔHsub), a direct measure of the energy required to go from solid to gas phase.[7]

Experimental Workflow for Stability Determination

G cluster_1 Experimental Validation A Step 1: Isomer Synthesis & Purification Synthesize each isomer and purify to >99% purity (verified by HPLC, NMR). B Step 2: Thermal Analysis (DSC/TGA) Determine melting points and decomposition temperatures to establish a baseline for thermal stability. A->B Pure Samples C Step 3: Combustion Calorimetry Measure the enthalpy of combustion for each solid isomer. A->C D Step 4: Sublimation Enthalpy (TGA/Knudsen) Measure the enthalpy of sublimation to convert solid-phase data to the gas phase. A->D B->C Thermal Behavior Data E Step 5: Derive Gas-Phase Enthalpy of Formation Using Hess's Law, combine the enthalpy of combustion of the isomer with the known enthalpies of formation of the products (CO₂, H₂O, N₂, HBr) to calculate ΔHf°(solid). Then, ΔHf°(gas) = ΔHf°(solid) + ΔHsub. C->E ΔHcomb D->E ΔHsub F Step 6: Compare and Validate Rank isomers by their experimental ΔHf°(gas) values and compare with computational predictions. E->F Experimental ΔHf°(gas)

Caption: A workflow for the experimental determination of gas-phase enthalpies of formation for comparing isomer stability.

By determining the gas-phase enthalpy of formation for each isomer, a direct comparison of their intrinsic stabilities can be made, free from the complicating effects of the crystal lattice energies in the solid state. The isomer with the most negative (or least positive) enthalpy of formation is the most stable[7][20].

Conclusion: Integrating Theory and Experiment for Drug Development

For drug development professionals and synthetic chemists, this information is invaluable. Choosing to proceed with a synthetic route that targets a more stable isomer can prevent downstream challenges related to product purity, stability, and safety[9][10]. Furthermore, understanding the energetic landscape of these isomers provides deep insight into their fundamental chemical nature, empowering researchers to make more informed decisions in the design of next-generation pharmaceuticals and advanced materials.

References

  • Cardillo, P., & Girelli, A. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
  • Zhang, J. (2007, October 10). Two Dominant Factors Influencing the Impact Sensitivities of Nitrobenzenes and Saturated Nitro Compounds. The Journal of Physical Chemistry B - ACS Publications.
  • Cardillo, P., & Girelli, A. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • BenchChem. (n.d.). Prevention of Nitro-aromatic Compound Degradation. BenchChem Technical Support Center.
  • Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,... (n.d.). ResearchGate.
  • Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.). ResearchGate.
  • N'bouké, M., et al. (2023, December 12). Effect of the Electronic Structure of Para-Substituted Benzaldehyde Benzohydrazone on Its Antimicrobial Activity: A DFT Analysis. Asian Journal of Chemical Sciences.
  • A comprehensive experimental, multivariate statistical, and DFT computational analysis of the catalytic oxidation of benzyl alcohols mediated by Mn(III) and Fe(III) metalloporphyrins. (2026, January 30). RSC Publishing.
  • Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. (n.d.). PMC.
  • Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. (n.d.). ResearchGate.
  • Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes. (n.d.). ResearchGate.
  • DFT calculations of the benzaldehyde coordination to Mg center in... (n.d.). ResearchGate.
  • Ribeiro da Silva, M. A., & Lobo, L. M. (2020, September 3). Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers. Journal of Chemical & Engineering Data - ACS Publications.
  • Drug Modifications to Improve Stability. (2024, December 29). Chemistry LibreTexts.
  • Verevkin, S. P., et al. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? PMC.
  • BenchChem. (n.d.). Computational analysis of the reaction mechanisms of different brominating agents. BenchChem.
  • Thermodynamic Studies for Drug Design and Screening. (n.d.). ResearchGate.
  • Superior 5-Bromo-4-Methoxy-2-Nitrobenzaldehyde for Advanced Research. (n.d.). Neocities.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). CiteSeerX.
  • Kalra, M., & Kalra, S. (n.d.). A review of drug isomerism and its significance. PMC.
  • Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... (n.d.). ResearchGate.
  • Kabo, G. J., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC.
  • Musil, D., et al. (2022, February 7). A complete description of thermodynamic stabilities of molecular crystals. PMC.
  • The role of thermodynamics in drug stability. (n.d.). Slideshare.
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  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2026, March 14). ResearchGate.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). ResearchGate.
  • Nafillah, K. (2024, March 20). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20).
  • Petkowski, J. J., et al. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. DSpace@MIT.
  • Al-Hourani, B. J. (2015, March 25). Towards Understanding the Decomposition/Isomerism Channels of Stratospheric Bromine Species: Ab Initio and Quantum Topology Study. MDPI.
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  • Kabo, G. J., et al. (2018, October 26). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. NIST.
  • Nafillah, K. (2024, March 20). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.

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Exploratory

A Technical Guide to the Preliminary Toxicity and Safety Profile of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Data Gap 5-Bromo-4-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde, a class of molecules frequently utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap

5-Bromo-4-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde, a class of molecules frequently utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The presence of a bromo, a methoxy, and a nitro group on the benzaldehyde scaffold suggests a reactive molecule with potential biological activity. However, its specific toxicological and safety properties are not well-documented in public databases.

This guide addresses this critical information gap by providing an inferred safety profile. By analyzing the known hazards of closely related chemical structures, we can establish a baseline for safe handling protocols and anticipate potential toxicological effects. The core principle of this guide is chemical causality: the functional groups (nitro, bromo, aldehyde) and their positions on the aromatic ring dictate the compound's reactivity and, by extension, its likely hazard profile. This approach allows for the implementation of robust safety measures even in the absence of direct data.

Section 1: Inferred Hazard Identification and Classification

The hazard profile of 5-Bromo-4-methoxy-2-nitrobenzaldehyde is inferred from analogs such as 5-Bromo-2-nitrobenzaldehyde and other substituted nitrobenzaldehydes. The consistent classification of these related compounds suggests that the target molecule should be handled as, at minimum, a hazardous substance.

The Globally Harmonized System (GHS) classifications for structurally similar compounds are summarized below. It is prudent to assume the target compound shares these classifications until specific data proves otherwise.

Hazard Class Hazard Category Common GHS Hazard Statement(s) Implication for Researchers
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact with the solid or solutions can cause redness, inflammation, or dermatitis. Consistent use of appropriate gloves is mandatory.[1][2]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationThe compound is likely to be a significant eye irritant. Dust or splashes can cause pain, redness, and potential damage to the cornea. Eye protection is non-negotiable.[1][2]
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowedIngestion of even small quantities may lead to adverse health effects. Strict hygiene measures are required to prevent accidental ingestion.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Predicted)H335: May cause respiratory irritationInhalation of the dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Work should be conducted in a well-ventilated area, preferably a fume hood.[2]

Section 2: Anticipated Toxicological Profile

The toxicological impact is predicted based on the functional groups present. The nitroaromatic structure is a well-known toxicophore, and the aldehyde group can be reactive towards biological macromolecules.

Primary Routes of Exposure:

  • Dermal Contact: The most common route of accidental exposure in a laboratory setting. The compound's predicted skin irritation necessitates the use of chemical-resistant gloves.[1]

  • Eye Contact: Exposure to dust or crystals can cause significant irritation.[1]

  • Inhalation: As a solid powder, aerosolization can lead to inhalation and respiratory tract irritation.[2]

  • Ingestion: Accidental ingestion is possible through contaminated hands or surfaces.[2]

Acute Effects: Based on analogs, acute exposure is likely to manifest as irritation to the skin, eyes, and respiratory system.[1][2] If swallowed, it may be harmful.[2]

Chronic and Complex Toxicity: There is currently no data available on the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of 5-Bromo-4-methoxy-2-nitrobenzaldehyde or its closest analogs. The absence of data does not mean the absence of hazard. Nitroaromatic compounds, as a class, include members with known mutagenic or carcinogenic properties. Therefore, it is critical to minimize exposure to the lowest reasonably achievable level.

Section 3: Recommended Protocols for Safe Handling and Storage

A self-validating safety protocol is one where engineering controls, personal protective equipment, and procedural rules work in concert to minimize all potential routes of exposure.

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive is to prevent the compound from coming into contact with the researcher or being released into the general laboratory environment.

Control / PPE ItemSpecification & Rationale
Ventilation All weighing and manipulation of the solid compound, as well as all reactions, must be performed in a certified chemical fume hood. This is the primary engineering control to prevent inhalation.[1]
Eye Protection Chemical safety goggles that provide a full seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect from dust.[1][3]
Hand Protection Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected. Never wear contaminated gloves outside the work area.[4]
Body Protection A full-length laboratory coat, buttoned, is required. Ensure clothing fully covers the skin.
Hygiene An eyewash station and safety shower must be immediately accessible.[5] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[1]
Storage and Incompatibility
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from sources of ignition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which may cause a vigorous or explosive reaction.[5]

Section 4: Emergency Response and First Aid Workflow

In the event of an exposure or spill, a rapid and correct response is critical. The following workflow should be understood by all personnel before work begins.

First Aid Measures

Exposure Exposure Event Occurs Route Identify Route of Exposure Exposure->Route Skin SKIN CONTACT 1. Immediately flush skin with plenty of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. Route->Skin Skin Eye EYE CONTACT 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. Route->Eye Eye Inhalation INHALATION 1. Move person to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention if symptoms occur. Route->Inhalation Inhalation Ingestion INGESTION 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Route->Ingestion Ingestion

Caption: First aid decision workflow for different exposure routes.

Fire-Fighting and Accidental Release
  • Fire-Fighting: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5] Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[3] Firefighters should wear self-contained breathing apparatus.

  • Accidental Release:

    • Evacuate the area and ensure adequate ventilation.

    • Wear full PPE as described in Section 3.1.

    • Avoid generating dust.

    • Carefully sweep or vacuum the solid material into a sealed, labeled container for disposal.

    • Clean the spill area thoroughly with soap and water.

    • Dispose of contaminated materials as hazardous waste according to local regulations.[1]

Section 5: Experimental Workflow and Risk Mitigation

Given the data gap, a structured approach to risk assessment is essential. The following workflow provides a logical path for scientists to follow when planning experiments with this compound.

cluster_plan Phase 1: Planning & Assessment cluster_exec Phase 2: Execution & Monitoring cluster_review Phase 3: Review Start Identify Need for 5-Bromo-4-methoxy-2-nitrobenzaldehyde LitSearch Conduct Thorough Literature & SDS Search (Acknowledge Data Gaps) Start->LitSearch AnalogAnalysis Analyze Hazards of Structural Analogs (e.g., nitrobenzaldehydes) LitSearch->AnalogAnalysis RiskAssess Perform Formal Risk Assessment: - Assume 'Worst-Case' from analogs - Define quantities and concentrations AnalogAnalysis->RiskAssess ControlPlan Develop Control Plan: - Specify Engineering Controls (Hood) - Specify PPE - Write Standard Operating Procedure (SOP) RiskAssess->ControlPlan PreUse Pre-Use Checklist: - Verify Fume Hood Certification - Inspect PPE - Review SOP ControlPlan->PreUse Execution Execute Experiment Following SOP (Smallest scale possible) PreUse->Execution Waste Segregate and Label Hazardous Waste Execution->Waste Decon Decontaminate Glassware and Work Area Waste->Decon Review Review Process: - Any unexpected events? - Incidents or near-misses? Decon->Review UpdateSOP Update SOP and Risk Assessment with new findings Review->UpdateSOP

Caption: A three-phase workflow for risk mitigation with uncharacterized compounds.

References

  • PubChem. Compound Summary for 5-Bromo-2-nitrobenzaldehyde (CID 97233). National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Substituted Indoles from 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Abstract The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. This guide provides a comprehensive technical overview and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of functionalized indole derivatives, specifically 6-Bromo-7-methoxyindoles, utilizing 5-Bromo-4-methoxy-2-nitrobenzaldehyde as a versatile and strategic starting material. The primary pathway explored is a robust, two-step sequence involving a Henry (nitroaldol) reaction followed by a reductive cyclization. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, step-by-step experimental procedures, and data interpretation guidelines to facilitate successful synthesis and further derivatization.

Introduction: The Strategic Value of the Starting Material

5-Bromo-4-methoxy-2-nitrobenzaldehyde is a highly valuable precursor for indole synthesis due to its unique arrangement of functional groups.

  • The Nitro Group: Positioned ortho to the aldehyde, the nitro group is the key to forming the pyrrole ring of the indole. Its reduction to an amine is the penultimate step before the crucial intramolecular cyclization.

  • The Aldehyde: This group serves as an electrophilic handle for introducing the atoms that will become C2 and C3 of the indole ring.

  • The Bromo and Methoxy Groups: These substituents are strategically placed to be incorporated directly into the final indole's benzene ring at the C6 and C7 positions, respectively. The bromine atom, in particular, offers a valuable vector for post-synthesis modifications (e.g., cross-coupling reactions) to build molecular complexity.

This application note will focus on a highly reliable and scalable synthetic route: the conversion of the aldehyde to an ortho-nitrostyrene derivative, which then undergoes reductive cyclization to furnish the target indole.[1][2]

Physicochemical Properties of 5-Bromo-4-methoxy-2-nitrobenzaldehyde
PropertyValueSource
CAS Number 1036757-01-3[3]
Molecular Formula C₈H₆BrNO₄-
Molecular Weight 260.04 g/mol -
Appearance Typically a yellow or off-white solid[4]
Solubility Soluble in common organic solvents like THF, DMF, Acetone[4]

Core Synthetic Strategy: From Benzaldehyde to Indole

The overall strategy is a two-stage process that efficiently constructs the indole core. This approach is a variant of classical indole syntheses that rely on the reductive cyclization of an ortho-nitro precursor.[1][5]

G A 5-Bromo-4-methoxy- 2-nitrobenzaldehyde B Step 1: Henry Reaction (C-C Bond Formation) A->B + Nitromethane, Base (e.g., NH4OAc) C (E)-1-Bromo-5-methoxy-2-nitro-4- (2-nitrovinyl)benzene B->C D Step 2: Reductive Cyclization (Indole Formation) C->D Reducing Agent (e.g., Fe / AcOH) E 6-Bromo-7-methoxy-1H-indole D->E

Figure 1: High-level workflow for the synthesis of 6-Bromo-7-methoxyindole.

Mechanistic Rationale: Why This Pathway Works

Step 1: The Henry (Nitroaldol) Reaction. The first step involves a base-catalyzed condensation between the starting aldehyde and a nitroalkane, typically nitromethane. This reaction is exceptionally well-suited for this synthesis because it directly installs a nitro-functionalized two-carbon chain onto the benzene ring, which is precisely what is needed for the subsequent cyclization. The resulting β-nitrostyrene intermediate is often a stable, crystalline solid that can be easily purified.[1]

Step 2: Reductive Cyclization. This is the key indole-forming step. The introduction of a reducing agent accomplishes two transformations in a single pot. First, the aromatic nitro group is reduced to a nucleophilic amine. Second, the nitro group on the vinyl side chain is also reduced. The newly formed aromatic amine then rapidly attacks the adjacent electrophilic carbon (derived from the vinyl group), triggering an intramolecular cyclization. A final dehydration step rearomatizes the system to yield the thermodynamically stable indole ring. Iron powder in acetic acid is a classic, cost-effective, and highly efficient reagent for this transformation, selectively reducing nitro groups without affecting the bromine atom.[1][6]

G cluster_reduction Reduction Phase cluster_cyclization Cyclization & Aromatization Start o-Nitrostyrene Intermediate Amine Aromatic Amine Intermediate Start->Amine [H] (e.g., Fe, H+) Cyclized Indoline Intermediate Amine->Cyclized Intramolecular Nucleophilic Attack Indole Final Indole Product Cyclized->Indole - H2O (Dehydration)

Figure 2: Mechanism of the reductive cyclization step.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Synthesis of (E)-1-Bromo-5-methoxy-2-nitro-4-(2-nitrovinyl)benzene

Materials:

  • 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.0 eq)

  • Nitromethane (3.0 eq)

  • Ammonium acetate (1.5 eq)

  • Glacial Acetic Acid (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-4-methoxy-2-nitrobenzaldehyde (e.g., 5.20 g, 20.0 mmol).

  • Add glacial acetic acid (e.g., 50 mL) and stir until the solid is fully dissolved.

  • Add nitromethane (e.g., 3.66 g, 60.0 mmol) followed by ammonium acetate (e.g., 2.31 g, 30.0 mmol).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Allow the mixture to cool to room temperature. A yellow precipitate will typically form.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 250 mL) with stirring.

  • Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Dry the product under vacuum to yield the target ortho-nitrostyrene intermediate.

Expected Outcome: A bright yellow crystalline solid. The yield should be high (>85%). The product can often be used in the next step without further purification.

Protocol 2: Reductive Cyclization to 6-Bromo-7-methoxy-1H-indole

Materials:

  • (E)-1-Bromo-5-methoxy-2-nitro-4-(2-nitrovinyl)benzene (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend the nitrostyrene intermediate (e.g., 3.03 g, 10.0 mmol) in a mixture of glacial acetic acid (e.g., 40 mL) and ethanol (e.g., 10 mL).

  • Add iron powder (e.g., 2.79 g, 50.0 mmol) to the suspension in portions. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to 80-90 °C and stir vigorously for 1-2 hours. Monitor by TLC for the disappearance of the starting material and the appearance of the indole product (UV active).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvents.

  • Dissolve the residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.

  • Carefully neutralize the acidic solution by washing with saturated sodium bicarbonate solution until effervescence ceases. Caution: CO₂ evolution can cause pressure buildup.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-Bromo-7-methoxy-1H-indole.

Expected Outcome: A white to pale-tan solid. The final product should be characterized by NMR and Mass Spectrometry.

Data Analysis and Characterization

The structural identity and purity of the final product, 6-Bromo-7-methoxy-1H-indole, must be confirmed using standard analytical techniques.

AnalysisExpected Observations
¹H NMR Aromatic protons in the 6.5-7.5 ppm range. A characteristic broad singlet for the N-H proton (>8.0 ppm). A singlet for the methoxy group (~3.9-4.0 ppm).
¹³C NMR Signals for the 8 carbons of the indole core, including a distinct signal for the methoxy carbon (~56 ppm).
Mass Spec (MS) A molecular ion peak [M]+ and [M+2]+ pattern characteristic of a monobrominated compound.
Infrared (IR) A sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretch.

Troubleshooting and Field-Proven Insights

  • Incomplete Henry Reaction: If the starting aldehyde persists, ensure the ammonium acetate is anhydrous and consider extending the reflux time.

  • Low Yield in Reductive Cyclization: The activity of the iron powder is critical. Using fine, activated iron powder is recommended. Ensure the reaction mixture remains slightly acidic throughout the process.

  • Purification Challenges: The final indole may contain residual starting material or intermediates. Careful flash chromatography is essential. The N-H proton of the indole can cause peak broadening in NMR; a D₂O exchange experiment can confirm its presence.

  • Alternative Reducing Agents: While Fe/AcOH is robust, other systems like stannous chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂, Pd/C) can also be effective for the reductive cyclization step.[6][7] The choice may depend on substrate compatibility and scale. For instance, catalytic hydrogenation is often cleaner but may be incompatible with other reducible functional groups.

Conclusion

The synthetic pathway detailed herein provides a reliable and efficient method for producing 6-Bromo-7-methoxy-1H-indole from 5-Bromo-4-methoxy-2-nitrobenzaldehyde. This method leverages classic, well-understood reactions to build the valuable indole core while preserving key functional groups for subsequent diversification. The resulting product is an ideal platform for further exploration in drug discovery programs, enabling the synthesis of a wide array of complex molecular architectures.

References

  • Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Bartoli indole synthesis. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Various Authors. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved March 25, 2026, from [Link]

  • OrgoSolver. (n.d.). Bartoli Indole Synthesis (o-Nitroarene + Vinyl Grignard). Retrieved March 25, 2026, from [Link]

  • Chemiz. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. [Link]

  • Name-Reaction.com. (n.d.). Bartoli indole synthesis. Retrieved March 25, 2026, from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. Retrieved March 25, 2026, from [Link]

  • SynArchive. (n.d.). Bartoli Indole Synthesis. Retrieved March 25, 2026, from [Link]

  • S. K. Guchhait, et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • Clark, R. D., & Repke, D. B. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195-221.
  • Various Authors. (2019). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Söderberg, B. C. G. (2018). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions.
  • Smith, J. et al. (2025). C4−H alkoxylation of 6-bromoindole and its application to the synthesis of breitfussin B. Journal of Organic Chemistry.
  • Tale, R. H. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34223-34261.
  • Kawasaki, T., & Ohno, M. (2006). SYNTHESIS OF 6-METHYLINDOLE-4,7-QUINONE AND ANTI-TUMOR ACTIVITIES OF ITS RELATED INDOLEQUINONES. HETEROCYCLES, 68(11), 2249-2256.
  • Rahman, S. M. A. (2014).
  • Nimbarte, V. D., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(1), 1-13.
  • Various Authors. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(1), 1-20.
  • Various Authors. (2018). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved March 25, 2026, from [Link]

  • Zoufal, V., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-12.
  • Various Authors. (2020).
  • Organic Syntheses. (n.d.). Indole. Retrieved March 25, 2026, from [Link]

  • Various Authors. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Various Authors. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Retrieved March 25, 2026, from [Link]

  • ChemBK. (n.d.). 5-Bromo-2-nitrobenzaldehyde. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 5-bromo-2-nitrobenzaldehyde. Retrieved March 25, 2026, from [Link]

  • HXCHEM. (n.d.). 5-Bromo-4-methoxy-2-nitrobenzaldehyde/CAS:1036757-01-3.
  • Various Authors. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 1-15.

Sources

Application

Application Note: Knoevenagel Condensation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde for Advanced Scaffold Synthesis

Executive Summary The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction widely utilized in the synthesis of fine chemicals and pharmaceutical intermediates[1]. When applied to highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction widely utilized in the synthesis of fine chemicals and pharmaceutical intermediates[1]. When applied to highly functionalized aromatic aldehydes such as 5-Bromo-4-methoxy-2-nitrobenzaldehyde , the reaction yields highly conjugated α,β-unsaturated adducts. These adducts serve as critical precursors for the synthesis of complex heterocyclic scaffolds, including indoles, quinolines, and IRAK4 inhibitors[2][3]. This technical guide details the mechanistic rationale, substrate-specific electronic effects, and validated experimental protocols for executing this transformation with high fidelity.

Mechanistic Rationale & Substrate Profiling

The reactivity of 5-Bromo-4-methoxy-2-nitrobenzaldehyde is dictated by the orthogonal electronic effects of its substituents, which collectively lower the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, rendering it exceptionally electrophilic[4].

  • Nitro Group (C2, ortho): Exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This highly activates the aldehyde towards nucleophilic attack. Furthermore, it serves as a latent amine; post-condensation, reductive cyclization of the ortho-nitro group is a standard pathway to synthesize fused nitrogen heterocycles[2].

  • Bromo Group (C5, meta): Provides an additional inductive electron-withdrawing effect (-I) that further accelerates the condensation. Crucially, it acts as a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3].

  • Methoxy Group (C4, para): An electron-donating group (+M) that stabilizes the resulting conjugated system and directs the regioselectivity of subsequent functionalizations.

The Iminium Ion vs. Direct Enolate Pathways

The condensation can proceed via two distinct mechanisms depending on the catalytic system. In classical amine-catalyzed conditions (e.g., piperidine), the reaction proceeds via an iminium ion pathway . Piperidine condenses with the aldehyde to form an iminium intermediate, which is a vastly superior electrophile compared to the parent aldehyde[1]. Conversely, in modern green protocols, water can act as a Brønsted base to facilitate a direct enolate pathway , deprotonating the active methylene to attack the highly activated aldehyde directly[5].

MechanisticPathway A 5-Bromo-4-methoxy- 2-nitrobenzaldehyde C Iminium Ion Intermediate A->C Piperidine / AcOH (- H2O) B Active Methylene (e.g., Malononitrile) D Nucleophilic Addition B->D Deprotonation (Enolate) C->D Electrophilic Attack E Knoevenagel Adduct (Conjugated Olefin) D->E Dehydration (- H2O) F Reductive Cyclization (Indole/Quinoline Core) E->F Fe/AcOH or Pd/C, H2

Fig 1. Divergent mechanistic pathway and downstream utility of the Knoevenagel adduct.

Quantitative Reactivity Data

The choice of the active methylene compound significantly impacts reaction kinetics. The highly acidic protons of malononitrile allow for rapid deprotonation, whereas less acidic esters require longer reaction times[1][4].

Active Methylene CompoundApprox. pKaCatalyst SystemTemp (°C)TimeYield (%)Product Characteristics
Malononitrile ~11.0Piperidine / AcOH70 (EtOH)1 h>90%Deep orange solid, rapid precipitation
Ethyl Cyanoacetate ~13.1Piperidine / AcOH70 (EtOH)3 h85%Yellow solid, E/Z isomeric mixture
Meldrum's Acid ~4.9Catalyst-Free50 (H₂O)2 h88%Bright yellow, highly bulky adduct
Diethyl Malonate ~16.4Piperidine / AcOH110 (Toluene)12 h70%Requires Dean-Stark water removal

Experimental Methodologies

Protocol A: Classical Piperidine-Catalyzed Condensation

This protocol utilizes a synergistic catalytic system. Piperidine drives the iminium formation, while glacial acetic acid acts as a weak Brønsted acid co-catalyst to facilitate dehydration and buffer the system against undesired Cannizzaro-type side reactions[1].

Materials:

  • 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.0 mmol, 260 mg)

  • Malononitrile (1.1 mmol, 73 mg)

  • Piperidine (0.1 mmol, ~10 µL)

  • Glacial Acetic Acid (0.1 mmol, ~6 µL)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-Bromo-4-methoxy-2-nitrobenzaldehyde and malononitrile in 5.0 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine and glacial acetic acid sequentially. Causality: Adding the acid immediately after the base prevents the highly basic piperidine from triggering aldol self-condensation of the aldehyde.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C. The pale yellow suspension will rapidly transition to a homogenous deep orange/red solution, indicating the formation of the extended conjugated π-system.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The highly electrophilic starting material will disappear, replaced by an intensely UV-active, visibly colored product spot.

  • Precipitation: Once complete (approx. 1 hour), remove the flask from heat. Slowly add 5.0 mL of ice-cold deionized water dropwise while stirring. Causality: The conjugated adduct is highly insoluble in aqueous mixtures; the addition of water crashes out the product, driving the equilibrium forward and leaving impurities in solution.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold 50% aqueous ethanol (2 x 5 mL) and dry under high vacuum.

ExperimentalWorkflow S1 Step 1: Dissolution Substrate + Malononitrile in EtOH S2 Step 2: Catalysis Add Piperidine & AcOH (0.1 eq) S1->S2 S3 Step 3: Reflux & Monitor 70°C, monitor via TLC (Hex/EtOAc) S2->S3 S4 Step 4: Precipitation Cool to RT, add ice-cold H2O S3->S4 S5 Step 5: Isolation Vacuum Filtration & Wash S4->S5 S6 Step 6: Validation 1H NMR & Yield Calculation S5->S6

Fig 2. Step-by-step experimental workflow for the classical Knoevenagel condensation.

Protocol B: Green Water-Mediated Condensation (Catalyst-Free)

Recent advancements demonstrate that highly activated ortho-nitrobenzaldehydes can undergo Knoevenagel condensation in purely aqueous media without toxic amine catalysts[5]. Water acts as a mild Brønsted base to deprotonate the active methylene.

Procedure:

  • Combine 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a glass vial containing 2.0 mL of deionized water (or a 1:1 H₂O/MeOH mixture to aid initial solubility)[5].

  • Seal the vial and stir vigorously at 50 °C for 2–4 hours.

  • Self-Validation: As the reaction progresses, the product will precipitate directly out of the aqueous phase as a distinct, brightly colored solid.

  • Filter the solid, wash with cold water, and dry. This method eliminates the need for chromatographic purification and avoids toxic amine waste[1][5].

Analytical Characterization

To verify the structural integrity of the synthesized adduct, the following spectroscopic markers should be confirmed:

  • ¹H NMR (DMSO-d₆ or CDCl₃): The diagnostic aldehyde proton peak at ~10.0–10.5 ppm must completely disappear[2]. A new singlet corresponding to the vinylic proton will appear in the downfield region at ~8.0–8.5 ppm , heavily deshielded by the adjacent cyano/ester groups and the electron-deficient aromatic ring.

  • FT-IR Spectroscopy: The strong aldehyde carbonyl stretch at ~1690 cm⁻¹ will vanish. For malononitrile adducts, a sharp, intense nitrile (C≡N) stretch will appear at ~2220 cm⁻¹ , alongside a conjugated alkene (C=C) stretch at ~1590–1610 cm⁻¹ .

References

  • "IRAK4 inhibitors" (US Patent 12240832B2). Google Patents.
  • "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process". Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • "Irak4 inhibitors" (WO2023152349A1). Google Patents.
  • "Knoevenagel condensation between different substituted benzaldehydes and ethyl acetoacetate over alkaline carbons". ResearchGate. URL: [Link]

Sources

Method

Application Note &amp; Protocol: Selective Reductive Amination of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Abstract This document provides a comprehensive technical guide for the reductive amination of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. This transformation is a critical step in the synthesis of various heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the reductive amination of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. This transformation is a critical step in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The protocol emphasizes a selective, one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that preserves the chemically sensitive nitro group. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and offer insights into reaction monitoring, purification, and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: Synthetic Context and Strategic Considerations

5-Bromo-4-methoxy-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde, serving as a valuable precursor in multi-step organic synthesis. The presence of three distinct functional groups—an aldehyde, a nitro group, and a bromo-substituent—offers multiple avenues for chemical modification. However, this complexity also presents a significant challenge: achieving chemoselectivity.

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and high atom economy.[1][2] The reaction typically proceeds by converting a carbonyl group into an amine via an intermediate imine or iminium ion.[3][4] The primary challenge in the context of our substrate is the presence of the nitro group, which is susceptible to reduction. Standard reductive amination conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C), would likely lead to the undesired reduction of the nitro group to an aniline.[5]

Therefore, the choice of reducing agent is paramount. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exceptionally mild and selective hydride donor. It is particularly well-suited for this transformation as it readily reduces the protonated iminium ion intermediate while being slow to react with the less electrophilic aldehyde and, crucially, inert towards the nitro group under standard conditions.[6][7][8] This protocol is designed around NaBH(OAc)₃ to ensure a high-yield, selective conversion to the desired amine product.

Reaction Mechanism: The Path from Aldehyde to Amine

The reductive amination process is a sequential, two-stage reaction that occurs in a single pot.[2][9]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate.[10] Under neutral or mildly acidic conditions, the carbinolamine undergoes dehydration (loss of a water molecule) to yield a Schiff base, or imine. This imine is then protonated in the reaction medium to form a highly electrophilic iminium ion.[11]

  • Hydride Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.[7][12]

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction Aldehyde 5-Bromo-4-methoxy- 2-nitrobenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H₂O, + H⁺ Product Final Amine Product Iminium->Product Hydride NaBH(OAc)₃ Hydride->Product Hydride Transfer

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes the synthesis of the corresponding primary amine using ammonium acetate as the ammonia source. The procedure can be readily adapted for other primary amines by using 1.1 equivalents of the desired amine in place of ammonium acetate.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMolar Eq.Notes
5-Bromo-4-methoxy-2-nitrobenzaldehyde260.051.00 g1.0Starting material.
Ammonium Acetate (NH₄OAc)77.082.96 g10.0Ammonia source for primary amine synthesis. Must be used in large excess.[12]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.22 g1.5Mild reducing agent. Handle with care, moisture sensitive.
1,2-Dichloroethane (DCE)98.9620 mL-Anhydrous solvent. DCE is the preferred solvent.[7][8]
Saturated Sodium Bicarbonate (NaHCO₃) Soln.-~30 mL-For aqueous work-up.
Dichloromethane (DCM)84.93~50 mL-For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent.
Silica Gel-As needed-For column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.00 g, 3.85 mmol, 1.0 eq) and ammonium acetate (2.96 g, 38.5 mmol, 10.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (20 mL) to the flask.

  • Imine Formation: Stir the resulting suspension at room temperature for 30-60 minutes. The mixture may not become fully homogeneous. This initial stirring period allows for the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.22 g, 5.77 mmol, 1.5 eq) to the mixture in portions over 5-10 minutes. Note: The addition may cause some gas evolution. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours. A complete reaction is indicated by the consumption of the starting aldehyde.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (25 mL each).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (5-bromo-4-methoxy-2-nitrophenyl)methanamine.

Workflow and Characterization

The overall experimental process from setup to final product analysis is outlined below.

Workflow A 1. Combine Aldehyde & Ammonium Acetate in DCE B 2. Stir for 30-60 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction Step) B->C D 4. Monitor by TLC (4-12 hours) C->D E 5. Quench with sat. NaHCO₃ soln. D->E F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography (Purification) G->H I 9. Characterize Product (NMR, IR, MS) H->I

Caption: Experimental workflow for the reductive amination.

Expected Characterization Data for (5-bromo-4-methoxy-2-nitrophenyl)methanamine:

  • ¹H NMR: Expect to see a characteristic singlet for the newly formed benzylic protons (-CH₂-NH₂) around 3.8-4.2 ppm. Aromatic protons will appear in the 7-8 ppm region. The methoxy group singlet will be around 3.9-4.0 ppm.

  • IR Spectroscopy: Look for N-H stretching bands in the 3300-3400 cm⁻¹ region. The characteristic nitro group stretches (NO₂) will be present around 1520 cm⁻¹ and 1340 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₈H₉BrN₂O₃, M.W. = 261.08).

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC analysis shows significant unreacted aldehyde after 12 hours, a catalytic amount of acetic acid (1-2 drops) can be added along with the initial reagents to facilitate iminium ion formation.[7][8] However, this should be done with caution as excess acid can neutralize the hydride reagent.

  • Dialkylation Byproduct: When using primary amines (other than an ammonia source), a common side reaction is the formation of a tertiary amine via a second alkylation.[12][13] To minimize this, a stepwise procedure can be employed: first form and isolate the imine, then reduce it with NaBH₄ in methanol.[7][13] Using a slight excess of the primary amine (1.1 eq) often favors the desired secondary amine product.

  • Purification Issues: The product amine is basic and may streak on silica gel. To improve chromatographic separation, the silica gel can be pre-treated with a 1% triethylamine solution in the eluent, or a small amount of triethylamine (~0.5%) can be added to the mobile phase.

References

  • ACS Catalysis. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Publications. [Link]

  • Angewandte Chemie International Edition. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. [Link]

  • Organic Letters. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • The Journal of Organic Chemistry. (2020). Redox Condensations of o-Nitrobenzaldehydes with Amines under Mild Conditions: Total Synthesis of the Vasicinone Family. ACS Publications. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • MDPI. (2015). Heterogeneous Ru-Based Catalysts for One-Pot Synthesis of Primary Amines from Aldehydes and Ammonia. [Link]

  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • RSC Publishing. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • ResearchGate. (2007). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • RSC Publishing. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • The Journal of Organic Chemistry. (2020). Redox Condensations of o-Nitrobenzaldehydes with Amines under Mild Conditions: Total Synthesis of the Vasicinone Family. [Link]

  • Redalyc.org. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]

  • Oriental Journal of Chemistry. (n.d.). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Bromo-4-methoxy-2-nitrobenzaldehyde as a Versatile Precursor in Modern Drug Discovery

I. Introduction: The Strategic Value of a Multifunctional Scaffolding Tool In the intricate landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic access...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Strategic Value of a Multifunctional Scaffolding Tool

In the intricate landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic accessibility and novelty of potential drug candidates. 5-Bromo-4-methoxy-2-nitrobenzaldehyde is a deceptively simple molecule that offers a remarkable convergence of strategically placed functional groups. This makes it an exceptionally powerful precursor for the synthesis of diverse and complex molecular architectures.[1] Its utility stems from the orthogonal reactivity of its three primary functional moieties:

  • The Aldehyde: A versatile handle for classical C-C bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and various condensation reactions (e.g., Knoevenagel, Claisen-Schmidt), enabling chain elongation and the introduction of diverse substituents.

  • The Nitro Group: A latent amino group. Its facile reduction provides a nucleophilic center essential for amide bond formation, sulfonylation, and, most importantly, the construction of nitrogen-containing heterocyclic systems that are ubiquitous in pharmaceuticals.[2]

  • The Aryl Bromide: A prime site for modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for exploring the structure-activity relationship (SAR) of a lead compound.[3]

This guide provides an in-depth exploration of the synthetic transformations possible with 5-Bromo-4-methoxy-2-nitrobenzaldehyde, complete with detailed protocols and the underlying chemical rationale, to empower researchers in the design and synthesis of next-generation therapeutics.

II. Physicochemical Properties

A clear understanding of the precursor's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₆BrNO₄In-house Calculation
Molecular Weight 260.04 g/mol In-house Calculation
Appearance Pale yellow to light brown solid[4]
Solubility Soluble in organic solvents like DCM, THF, DMF; limited solubility in water.[4]
CAS Number 873980-72-4 (related structure)[5]

III. Core Synthetic Pathways & Protocols

The true power of 5-Bromo-4-methoxy-2-nitrobenzaldehyde lies in its capacity to serve as a linchpin in multi-step synthetic sequences. The following diagram illustrates the key reactive sites and their potential transformations, which form the basis of its utility in constructing diverse molecular scaffolds.

G cluster_aldehyde Aldehyde Chemistry cluster_nitro Nitro Group Reduction cluster_bromide Aryl Bromide Coupling precursor 5-Bromo-4-methoxy-2-nitrobenzaldehyde condensation Condensation (Knoevenagel, etc.) precursor->condensation -CHO reductive_amination Reductive Amination precursor->reductive_amination -CHO wittig Wittig / HWE precursor->wittig -CHO reduction Reduction to Amine (Fe/HCl, H2/Pd-C) precursor->reduction -NO2 suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) precursor->suzuki -Br buchwald Buchwald-Hartwig (N/O-Arylation) precursor->buchwald -Br amine Aniline Intermediate reduction->amine heterocycle Heterocycle Formation (e.g., Benzimidazoles) amine->heterocycle amine->buchwald -NH2

Caption: Synthetic utility of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

A. Key Transformation 1: Selective Reduction of the Nitro Group

The conversion of the nitro group to an aniline is arguably the most crucial first step in many synthetic routes, unlocking the potential for building nitrogen-containing heterocycles.

Causality and Experimental Insight: The choice of reducing agent is critical. While powerful reagents like LiAlH₄ would reduce both the nitro and aldehyde groups, milder, chemoselective methods are preferred. Catalytic hydrogenation (H₂/Pd-C) is clean but may sometimes lead to de-bromination. A more robust and common laboratory method involves the use of a metal in acidic media, such as iron powder in acetic or hydrochloric acid. This method is effective, inexpensive, and generally preserves the aldehyde and bromide functionalities.

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methoxybenzaldehyde

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-4-methoxy-2-nitrobenzaldehyde (5.20 g, 20.0 mmol).

  • Solvent Addition: Add ethanol (80 mL) and water (20 mL) to the flask.

  • Reagent Addition: Carefully add iron powder (5.58 g, 100 mmol, 5.0 equiv.) followed by concentrated hydrochloric acid (2.0 mL).

  • Reaction Execution: Heat the vigorously stirred suspension to reflux (approx. 85-90 °C). Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-3 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate (3 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH ~8) to neutralize the acid. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the desired aniline.

B. Key Transformation 2: Synthesis of Benzimidazole Scaffolds – A Gateway to Kinase Inhibitors

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[6] The aniline intermediate prepared in Protocol 1 is an ideal precursor for their synthesis.

Causality and Experimental Insight: The Phillips condensation is a classic and reliable method for benzimidazole synthesis. It involves the condensation of an o-phenylenediamine (which our aniline intermediate can be converted into) with a carboxylic acid or its derivative under acidic, dehydrating conditions. A more modern and often higher-yielding approach involves a two-step sequence: acylation of the aniline followed by reductive cyclization.

Protocol 2: Two-Step Synthesis of a Substituted Benzimidazole

  • Step 2a: Amide Formation (Acylation):

    • Dissolve the 2-amino-5-bromo-4-methoxybenzaldehyde (2.30 g, 10.0 mmol) in dichloromethane (DCM, 50 mL) in a flask cooled to 0 °C.

    • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.).

    • Slowly add a solution of the desired acyl chloride (e.g., acetyl chloride, 0.78 mL, 11.0 mmol, 1.1 equiv.) in DCM (10 mL).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the aniline.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude amide intermediate.

  • Step 2b: Reductive Cyclization to form the Benzimidazole:

    • This step requires the initial aldehyde to be protected or converted. Alternatively, one can start with the corresponding 2-amino-5-bromo-4-methoxybenzoic acid derivative. For this example, we assume a route where the aldehyde is not present.

    • Alternative approach: A more direct route involves reacting the diamine (if the aldehyde was first converted to another group and then the nitro reduced) with an aldehyde.

    • Illustrative Cyclization: Dissolve the crude amide from Step 2a in acetic acid (40 mL).

    • Add sodium dithionite (Na₂S₂O₄) in portions, which serves to reduce the remaining nitro group (if the order of operations was changed) and facilitate cyclization.

    • Heat the mixture to 100 °C for 2 hours.

    • Cool, neutralize with aqueous NaOH, and extract with ethyl acetate.

    • Purify by column chromatography to yield the benzimidazole core, a key building block for kinase inhibitors.[6]

C. Key Transformation 3: Knoevenagel Condensation for Bioactive Chalcone Analogs

The aldehyde functionality is ideal for forming α,β-unsaturated carbonyl systems, which are present in many anti-inflammatory and anticancer agents.[7]

Causality and Experimental Insight: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. Piperidine or pyrrolidine are commonly used as catalysts as they form a nucleophilic enamine intermediate, which then attacks the aldehyde.

Protocol 3: Synthesis of (E)-2-(5-bromo-4-methoxy-2-nitrobenzylidene)malononitrile

  • Reaction Setup: In a 100 mL flask, dissolve 5-Bromo-4-methoxy-2-nitrobenzaldehyde (2.60 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 0.1 equiv.) dropwise to the stirred solution.

  • Reaction Execution: A precipitate often forms within minutes. Stir the reaction at room temperature for 1 hour.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with hexanes (2 x 10 mL).

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from hot ethanol to yield bright yellow crystals.

IV. Application Workflow: Conceptual Design of a Kinase Inhibitor

The following workflow demonstrates how 5-Bromo-4-methoxy-2-nitrobenzaldehyde can be used in a multi-step synthesis to generate a library of potential kinase inhibitors for SAR studies. Kinase inhibitors are a crucial class of targeted therapy drugs.[8][9]

G start 5-Bromo-4-methoxy- 2-nitrobenzaldehyde step1 Step 1: Nitro Reduction (Protocol 1) start->step1 intermediate1 2-Amino-5-bromo- 4-methoxybenzaldehyde step1->intermediate1 step2 Step 2: Condensation & Cyclization (e.g., with Guanidine) intermediate1->step2 intermediate2 Brominated Quinazoline Core Scaffold step2->intermediate2 step3 Step 3: Suzuki Coupling (Aryl Boronic Acids) intermediate2->step3 library Library of Potential Kinase Inhibitors step3->library assay Biological Screening (Kinase Inhibition Assay, IC50) library->assay sar SAR Analysis & Lead Optimization assay->sar

Caption: Conceptual workflow for kinase inhibitor synthesis and evaluation.

V. Representative Biological Activity

Derivatives of brominated phenolic compounds have shown promising biological activities, including anti-inflammatory and anticancer effects.[10][11] The table below presents hypothetical data for a series of compounds derived from the quinazoline scaffold generated in the workflow above, illustrating how SAR could be developed.

Compound IDR-Group (from Suzuki Coupling)Target KinaseIC₅₀ (nM)
LEAD-01 PhenylCK2850
LEAD-02 4-FluorophenylCK2420
LEAD-03 3-PyridylCK2150
LEAD-04 4-(Morpholino)phenylCK225

This hypothetical data demonstrates a common trend where introducing hydrogen bond acceptors (like the nitrogen in pyridine) or groups that improve solubility and interact with specific pockets (like morpholine) can significantly enhance inhibitory potency against a target like Casein Kinase 2 (CK2), a well-known cancer target.[6]

VI. Conclusion

5-Bromo-4-methoxy-2-nitrobenzaldehyde is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its pre-installed, orthogonally reactive functional groups allow for the efficient and modular construction of complex molecular libraries. By understanding the core transformations detailed in these application notes—nitro reduction, heterocycle formation, and cross-coupling reactions—researchers can significantly accelerate the discovery of novel bioactive molecules to address pressing therapeutic needs.

VII. References

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • Zielińska, J., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Retrieved from [Link]

  • McPhail, K. L., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar. Retrieved from [Link]

  • Oreshonk, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]

  • Pagano, M. A., et al. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shashar, N., et al. (n.d.). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PMC. Retrieved from [Link]

  • Wang, G., et al. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Beilstein Journals. (2025). Design and synthesis of bioactive molecules. Retrieved from [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. SlideShare. Retrieved from [Link]

  • Im, J. H., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Retrieved from [Link]

  • Shaheer, M., et al. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Retrieved from [Link]

  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Kruger, H. G., et al. (2018). Design, synthesis and biological evaluation of hybrid nitroxide-based non-steroidal anti-inflammatory drugs. PMC. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Introduction: The Synthetic Challenge of a Multifunctional Arene 5-Bromo-4-methoxy-2-nitrobenzaldehyde is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of various heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge of a Multifunctional Arene

5-Bromo-4-methoxy-2-nitrobenzaldehyde is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications. The selective reduction of the nitro group to an amine is a critical transformation, yielding 5-bromo-4-methoxy-2-aminobenzaldehyde, a precursor for quinolines, quinazolines, and other complex molecular architectures.

However, the presence of three distinct reducible functional groups—a nitro group, an aldehyde, and an aryl bromide—presents a significant chemoselectivity challenge. A successful catalytic hydrogenation protocol must selectively reduce the nitro group without affecting the aldehyde (which can be reduced to an alcohol) or the aryl bromide (which is susceptible to hydrodehalogenation). This guide provides detailed protocols and the underlying scientific rationale for achieving this selective transformation.

Core Principles of Chemoselective Catalytic Hydrogenation

The catalytic hydrogenation of nitroarenes is a well-established reaction, typically proceeding through nitroso and hydroxylamine intermediates to the corresponding aniline.[1] The choice of catalyst and reaction conditions is paramount to steer the reaction towards the desired product while preserving other sensitive functionalities.

The primary catalysts employed for nitro group reduction are based on noble metals such as palladium (Pd), platinum (Pt), and the non-precious metal catalyst, Raney Nickel.[2] Each catalyst exhibits a unique activity and selectivity profile.

  • Palladium (Pd): Highly active for the hydrogenation of nitro groups and is often the first choice.[3] However, it is also highly active for hydrodehalogenation, particularly of aryl bromides and iodides, which can be a significant drawback for substrates like 5-Bromo-4-methoxy-2-nitrobenzaldehyde.[3][4]

  • Platinum (Pt): Exhibits excellent activity for nitro group reduction and is generally less prone to causing dehalogenation compared to palladium.[5][6] This makes platinum-based catalysts a strong candidate for the selective reduction of halogenated nitroarenes.[7]

  • Raney Nickel (Ni): A cost-effective alternative that is effective for nitro group reduction and often used when dehalogenation is a concern with palladium catalysts.[3][8]

Catalytic transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas.[4] In this method, a hydrogen donor molecule, such as hydrazine, formic acid, or ammonium formate, generates hydrogen in situ on the catalyst surface.[4][9] This can lead to enhanced chemoselectivity.

Experimental Workflows and Protocols

General Laboratory Setup for Catalytic Hydrogenation

A typical catalytic hydrogenation setup involves a reaction flask, a magnetic stirrer, and a means of introducing hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is often sufficient. For higher pressures, a Parr shaker or a similar hydrogenation apparatus is required.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate in Solvent B Add Catalyst to Flask A->B C Purge with Inert Gas (N2 or Ar) B->C D Introduce Hydrogen (Balloon or Pressure Vessel) C->D E Stir at Set Temperature and Monitor D->E F Filter through Celite to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify Product (Chromatography/Recrystallization) G->H

Caption: General workflow for a catalytic hydrogenation experiment.

Protocol 1: Platinum-on-Carbon (Pt/C) Catalyzed Hydrogenation

This protocol leverages the high activity of platinum for nitro group reduction while minimizing the risk of dehalogenation.[5]

Rationale: Platinum catalysts are known for their high selectivity in the hydrogenation of nitroarenes, even in the presence of other reducible functional groups.[6] By using a low pressure of hydrogen and carefully monitoring the reaction, the reduction can be stopped once the nitro group has been converted, preserving the aldehyde and bromo functionalities.

Materials:

  • 5-Bromo-4-methoxy-2-nitrobenzaldehyde

  • 5% Platinum on activated carbon (Pt/C)

  • Ethyl acetate (or Methanol)

  • Hydrogen gas

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.0 eq) in ethyl acetate (or methanol) to a concentration of approximately 0.1 M.

  • Carefully add 5% Pt/C (5-10 mol% Pt) to the solution.

  • Seal the flask with a septum and purge the flask with nitrogen or argon gas.

  • Introduce hydrogen gas via a balloon attached to a needle piercing the septum.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, purge the flask with nitrogen gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Raney Nickel Catalyzed Hydrogenation to Mitigate Dehalogenation

This method is employed when dehalogenation is a primary concern. Raney Nickel is a robust and cost-effective catalyst for this purpose.[8]

Rationale: Raney Nickel is often the catalyst of choice for reducing nitro groups in molecules containing aromatic halogens, as it is less prone to causing hydrodehalogenation than palladium-based catalysts.[3]

Materials:

  • 5-Bromo-4-methoxy-2-nitrobenzaldehyde

  • Raney® Nickel (activated, in water or ethanol slurry)

  • Ethanol or Methanol

  • Hydrogen gas

  • Celite®

Procedure:

  • To a solution of 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol or methanol (0.1 M) in a hydrogenation flask, carefully add Raney Nickel slurry (approx. 10-20% by weight of the substrate).

  • Pressurize the flask with hydrogen gas (50 psi or use a hydrogen balloon for atmospheric pressure) in a Parr shaker or similar apparatus.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction may require 4-12 hours for completion.

  • Once the starting material is consumed, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during and after filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Protocol 3: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a mild and operationally simple alternative to using hydrogen gas, often resulting in high chemoselectivity.

Rationale: Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor in the presence of Pd/C can be a highly selective method for nitro group reduction.[4] The in situ generation of hydrogen can be more controlled, which can help to avoid over-reduction and dehalogenation.

Materials:

  • 5-Bromo-4-methoxy-2-nitrobenzaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite®

Procedure:

  • Dissolve 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.0 eq) in methanol (0.1 M) in a round-bottom flask.

  • Add 10% Pd/C (5-10 mol% Pd).

  • Add ammonium formate (3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 65°C) and stir.

  • Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[10]

  • After completion, cool the mixture to room temperature.

  • Filter through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by standard methods.

Comparative Summary of Methods

MethodCatalystHydrogen SourceTypical ConditionsAdvantagesPotential Drawbacks
Protocol 1 5% Pt/CH₂ gas (1 atm)Room temp, 2-6 hGood selectivity for nitro group, less dehalogenation than Pd/CMore expensive than Raney Ni
Protocol 2 Raney® NiH₂ gas (1-3 atm)Room temp, 4-12 hLow cost, significantly reduced risk of dehalogenationCan be pyrophoric, may require longer reaction times
Protocol 3 10% Pd/CAmmonium FormateRefluxing MeOH, 1-3 hMild, rapid, avoids high-pressure H₂, good selectivityPotential for some dehalogenation, requires heating

Decision-Making for Method Selection

The choice of method depends on the specific requirements of the synthesis, including scale, cost, and available equipment.

G Start Start: Selective Reduction of 5-Bromo-4-methoxy-2-nitrobenzaldehyde Dehalogenation Is Dehalogenation a Major Concern? Start->Dehalogenation H2_Pressure Is High-Pressure H2 Apparatus Available? Dehalogenation->H2_Pressure No Cost_Scale Is Cost/Scale a Primary Factor? Dehalogenation->Cost_Scale Yes Method1 Protocol 1: Pt/C with H2 Balloon H2_Pressure->Method1 No H2_Pressure->Method1 Yes Method2 Protocol 2: Raney Ni with H2 Cost_Scale->Method2 Yes Method3 Protocol 3: Transfer Hydrogenation (Pd/C) Cost_scale Cost_scale Cost_scale->Method3 No

Caption: Decision workflow for selecting a hydrogenation method.

Troubleshooting

  • Incomplete Reaction: Increase catalyst loading, reaction time, or hydrogen pressure. Ensure the solvent is of high purity and the catalyst is active.

  • Dehalogenation Byproduct: Switch to a less active catalyst for dehalogenation, such as Raney Nickel (Protocol 2), or a milder method like transfer hydrogenation (Protocol 3).[3]

  • Aldehyde Reduction: This indicates over-reduction. Reduce reaction time, hydrogen pressure, or temperature. Monitor the reaction closely and stop it immediately upon consumption of the starting material. Platinum catalysts generally show good selectivity for the nitro group over the aldehyde.[5]

  • Catalyst Poisoning: Ensure the starting material and solvent are free from sulfur or other catalyst poisons.

References

  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview.
  • Catalysis for the hydrogenation of nitroarenes by highly dispersed palladium nanoparticles anchored on a resorcin[11]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers.

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
  • Nitroarene reduction using Raney nickel alloy with ammonium chloride in w
  • Recyclable Platinum Nanocatalyst for Nitroarene Hydrogenation: Gum Acacia Polymer-Stabilized Pt Nanoparticles with TiO2 Support. MDPI.
  • Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions.
  • Selective reduction of aldehydes in the presence of a nitro group with TUDO.
  • General CTH for the reduction of nitroarenes using nickel Raney.
  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview.
  • Reduction of nitro compounds. Wikipedia.
  • General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Publishing.
  • Reduction of nitro intermediates of anticancer drugs using raney nickel under basic conditions. Technical Disclosure Commons.
  • A New Class of Heterogeneous Platinum Catalysts for the Chemoselective Hydrogen
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Benchchem.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Nanostructured and recyclable palladium catalysts for hydrogen
  • Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • (PDF) Selective Enzymatic Reduction of Aldehydes.
  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Additive Free Fe-Catalyzed Conversion of Nitro to Aldehyde under Continuous Flow Module.
  • Hydrogenation C
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • 873980-72-4|5-BROMO-2-HYDROXY-4-METHOXY-3-NITROBENZALDEHYDE|BLD Pharm. BLD Pharm.
  • Catalytic hydrogenation of 2-nitrobenzaldehyde.
  • Avoiding dehalogenation during reactions with 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.

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Application

Application Note: Advanced Synthesis and Characterization of Schiff Bases Derived from 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Executive Summary & Rationale Schiff bases (azomethines) are privileged pharmacophores and highly versatile ligands in coordination chemistry, known for their broad spectrum of biological activities, including antioxidan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Schiff bases (azomethines) are privileged pharmacophores and highly versatile ligands in coordination chemistry, known for their broad spectrum of biological activities, including antioxidant, antimicrobial, and antitumor properties[1]. The rational design of Schiff bases using heavily substituted precursors like 5-Bromo-4-methoxy-2-nitrobenzaldehyde offers a unique opportunity for drug development professionals. The specific arrangement of electron-withdrawing (nitro, bromo) and electron-donating (methoxy) groups on the aromatic ring allows for precise tuning of the molecule's electronic landscape, lipophilicity, and steric profile. This application note details the causal mechanisms, self-validating protocols, and downstream characterization required to synthesize these complex azomethine derivatives with high purity and yield.

Mechanistic Insights: The Role of Substituents

Successful condensation of an aldehyde with a primary amine requires a delicate balance of nucleophilicity and electrophilicity. In the case of 5-Bromo-4-methoxy-2-nitrobenzaldehyde, the reaction kinetics are governed by the following structural features:

  • Electrophilic Activation via the Nitro Group: The ortho-nitro group exerts a powerful electron-withdrawing effect (-I, -M) on the aromatic ring. This significantly depletes electron density at the formyl carbon, lowering the activation energy for nucleophilic attack by the primary amine[2].

  • Electronic Modulation via the Methoxy Group: The para-methoxy group provides an opposing electron-donating resonance effect (+M). This stabilizes the transition state during the dehydration step of the hemiaminal intermediate and provides a critical hydrogen-bond acceptor site for downstream biological target interactions.

  • Steric and Lipophilic Tuning: The meta-bromo substituent introduces substantial steric bulk and increases the overall partition coefficient (LogP) of the resulting Schiff base. This lipophilic enhancement is a critical parameter in drug design for optimizing cell membrane permeability[3].

  • Catalytic Causality: The addition of catalytic glacial acetic acid serves to protonate the carbonyl oxygen, further enhancing its electrophilicity. However, strict stoichiometric control is required; excessive acid will protonate the primary amine (forming an unreactive ammonium salt), entirely halting the reaction. The optimal pH must be maintained around 4.5–5.0.

Experimental Methodologies: Self-Validating Protocols

To accommodate different laboratory capabilities, two distinct methodologies are provided. While conventional reflux is standard[3], Microwave-Assisted Synthesis (MAS) is highly recommended as it provides uniform dielectric heating, drastically reducing reaction times and minimizing the thermal degradation of the nitro-aromatic system[4].

Reagents and Materials
  • Precursor: 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.0 mmol)

  • Amine: Primary amine (e.g., substituted aniline or S-benzyldithiocarbazate) (1.0 mmol)

  • Solvent: Absolute ethanol (A.R. grade)

  • Catalyst: Glacial acetic acid

  • Equipment: Microwave synthesizer (e.g., CEM Discover) or standard reflux apparatus.

Protocol A: Microwave-Assisted Synthesis (Recommended)
  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of 5-Bromo-4-methoxy-2-nitrobenzaldehyde in 3 mL of hot absolute ethanol.

  • Amine Addition: Slowly add a solution of 1.0 mmol of the primary amine dissolved in 2 mL of absolute ethanol.

  • Catalysis: Add 1–2 drops of glacial acetic acid to adjust the pH to ~4.5.

  • Irradiation: Seal the vial and subject the mixture to microwave irradiation at 150–300 W (depending on the amine's reactivity) for 4 to 8 minutes[4].

  • In-Process Validation: Pause at 4 minutes to observe the color. A successful condensation extends the conjugated π -system, causing a distinct bathochromic shift (the solution will transition from pale yellow to deep orange/red). Perform a rapid TLC (Hexane:EtOAc 7:3); the disappearance of the UV-active aldehyde spot confirms reaction completion.

Protocol B: Conventional Reflux Synthesis
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 15 mL of hot absolute ethanol.

  • Amine Addition & Catalysis: Add the primary amine (1.0 mmol) in 10 mL of ethanol, followed by 2 drops of glacial acetic acid[2].

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C for 3 to 5 hours.

  • Monitoring: Monitor the reaction hourly via TLC until the precursor is consumed.

Downstream Processing and Purification

Causality of Crystallization: The resulting Schiff base, characterized by extended conjugation and a highly planar geometry, stacks efficiently in the solid state. This results in a higher lattice energy and significantly lower solubility in cold ethanol compared to the starting materials.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes to drive the equilibrium forward via Le Chatelier's principle.

  • Filtration: Isolate the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted starting materials and trace acid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow it to cool undisturbed to yield high-purity microcrystals. Dry over silica gel in a vacuum desiccator[3].

Quantitative Data & Spectroscopic Validation

The following tables summarize the comparative efficiency of the synthetic routes and the critical spectroscopic markers required to validate the structural integrity of the synthesized Schiff bases[3],[2].

Table 1: Comparative Synthesis Metrics for Schiff Bases

ParameterConventional RefluxMicrowave-Assisted (MAS)Causality / Observation
Heating Time 3 – 5 hours4 – 8 minutesMAS provides direct dielectric heating, accelerating kinetics.
Solvent Volume High (25 mL/mmol)Low (5 mL/mmol)MAS requires minimal solvent, increasing effective reactant concentration.
Average Yield 60% – 75%85% – 95%Shorter reaction times in MAS prevent amine oxidation and side reactions.
Byproducts ModerateTraceReduced thermal degradation of the sensitive nitro-aromatic system.

Table 2: Key Spectroscopic Markers for Structural Validation

Analytical TechniqueTarget Signal / ShiftAssignmentDiagnostic Significance
FT-IR (KBr) 1610 – 1630 cm⁻¹ ν (C=N) AzomethineConfirms successful condensation; replaces the aldehyde C=O stretch (~1690 cm⁻¹).
FT-IR (KBr) 1520 & 1340 cm⁻¹ ν (NO₂) Asym. & Sym.Validates the retention of the ortho-nitro group post-reaction.
¹H-NMR (CDCl₃) δ 8.2 – 8.8 ppm (1H, s)-CH=N- ProtonPrimary marker for Schiff base formation; highly deshielded.
¹H-NMR (CDCl₃) δ 3.9 – 4.0 ppm (3H, s)-OCH₃ ProtonsConfirms structural integrity of the benzaldehyde core.

Workflow Visualization

G A 5-Bromo-4-methoxy-2-nitrobenzaldehyde + Primary Amine (1:1 eq) B Solvent: Absolute Ethanol Catalyst: Glacial Acetic Acid (pH ~4.5) A->B C1 Microwave Irradiation (150-300 W, 4-8 min) B->C1 Method A (Optimal) C2 Conventional Reflux (78°C, 3-5 hours) B->C2 Method B D Cooling to 0-5°C (Product Precipitation) C1->D C2->D E Vacuum Filtration & Cold Ethanol Wash D->E F Recrystallization (Hot Ethanol) E->F G Validation: FT-IR (C=N stretch) & 1H-NMR (Azomethine H) F->G

Fig 1: Experimental workflow for Schiff base synthesis comparing microwave and reflux methods.

References

  • [3] Singh, R., Kumar, D., Goswami, Y.C., & Sharma, R. (2012). Synthesis, Spectral and Quantum-Chemical Calculations on 5-Bromo-4-hydroxy-3-methoxy-2-nitro Benzaldehyde Schiff Base of S-Benzyldithiocarbazate. Asian Journal of Chemistry. 3

  • [2] National Institutes of Health (PMC). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.2

  • [1] Biointerface Research in Applied Chemistry. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. 1

  • [4] MDPI - Molbank. (2006). Compare of three ways of synthesis of simple Schiff base. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-4-methoxy-2-nitrobenzaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized benzaldehydes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized benzaldehydes. The synthesis of 5-bromo-4-methoxy-2-nitrobenzaldehyde is a notorious bottleneck in the development of IRAK4 and bromodomain inhibitors . Researchers often attempt the direct nitration of 3-bromo-4-methoxybenzaldehyde, only to be plagued by low yields, demethylation, and oxidative degradation.

To achieve scalable, high-yield results, we strongly advocate abandoning the direct nitration route in favor of a two-step Fluoro-SNAr (Nucleophilic Aromatic Substitution) sequence . By utilizing 3-bromo-4-fluorobenzaldehyde as the starting material, we leverage the deactivating nature of fluorine to protect the aromatic ring during nitration, followed by a highly regioselective methoxylation .

SynthesisWorkflow A 3-Bromo-4-fluorobenzaldehyde B Nitration (HNO3 / H2SO4) 0°C to RT, 4 days A->B C 5-Bromo-4-fluoro-2-nitrobenzaldehyde (96% Yield) B->C D SNAr (NaOMe / MeOH) RT, 16h C->D E 5-Bromo-4-methoxy-2-nitrobenzaldehyde (63% Yield) D->E F Yield < 50% or Cannizzaro Byproducts? D->F QC Check G Verify Temp: Strictly RT Limit NaOMe to 1.5 eq F->G Yes G->D Optimize

Fig 1: Synthesis workflow and troubleshooting logic for 5-bromo-4-methoxy-2-nitrobenzaldehyde.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low (<40%) when directly nitrating 3-bromo-4-methoxybenzaldehyde? A1: Direct nitration of 3-bromo-4-methoxybenzaldehyde with fuming nitric acid and sulfuric acid is fundamentally flawed for scale-up. The methoxy group is strongly electron-donating, which over-activates the ring. This leads to poor regiocontrol, oxidative cleavage of the methoxy group (demethylation), and oxidation of the aldehyde to a carboxylic acid. Solution: Switch to the Fluoro-SNAr route. The fluorine atom is deactivating enough to prevent over-oxidation but still directs the incoming nitro group synergistically with the bromine and aldehyde directing effects.

Q2: I am switching to the Fluoro-SNAr route. Why does the nitration of 3-bromo-4-fluorobenzaldehyde take 4 days? Can I heat it to speed it up? A2: Do not heat the reaction. The causality behind the extended 4-day reaction time lies in the electronic properties of the starting material. The aromatic ring is heavily deactivated by the strongly electron-withdrawing formyl (-CHO) and fluoro (-F) groups, which significantly raises the activation energy for electrophilic aromatic substitution. While heating would accelerate the nitration, it simultaneously triggers the oxidation of the delicate aldehyde group. Maintaining the reaction at room temperature (kinetic control) ensures a near-quantitative conversion (96% yield) while preserving the aldehyde .

Q3: During the methoxylation (SNAr) step, I am observing significant impurities. How do I prevent Cannizzaro side reactions? A3: The Cannizzaro reaction is a disproportionation of aldehydes induced by strong bases, yielding a mixture of carboxylic acids and benzyl alcohols. In this step, sodium methoxide acts as both the nucleophile for the SNAr and a potential base for the Cannizzaro side reaction. Causality & Solution: The SNAr is facilitated by the Meisenheimer complex, which is heavily stabilized by the ortho-nitro and para-aldehyde groups. Because this stabilization lowers the energy barrier for methoxide attack, the SNAr outcompetes the Cannizzaro reaction only if thermal energy is kept low. Strict adherence to room temperature and limiting sodium methoxide to exactly 1.5 equivalents prevents the base from initiating the disproportionation cascade .

SNArMechanism A 5-Bromo-4-fluoro-2-nitrobenzaldehyde B Nucleophilic Attack (Methoxide Ion) A->B NaOMe / MeOH C Meisenheimer Complex (Stabilized by -NO2 and -CHO) B->C Rate Limiting Step D Fluoride Elimination (Restores Aromaticity) C->D Fast E 5-Bromo-4-methoxy-2-nitrobenzaldehyde D->E Product Formation

Fig 2: Mechanistic pathway of the SNAr methoxylation highlighting the Meisenheimer intermediate.

Q4: How can I self-validate the success of the SNAr step before moving to downstream coupling? A4: To create a self-validating protocol, utilize 1H NMR as your primary checkpoint. The starting material (5-bromo-4-fluoro-2-nitrobenzaldehyde) lacks methoxy protons. Upon successful SNAr, a sharp singlet integrating to 3H will appear at ~4.04 ppm (DMSO-d6) . Additionally, the aldehydic proton will shift slightly but remain highly deshielded at ~10.03 ppm. If you observe a loss of the aldehyde peak and the appearance of benzylic protons (~4.5 ppm), the Cannizzaro reduction has occurred, indicating poor temperature or base control.

Validated Experimental Protocols

The following self-validating protocols are adapted from established IRAK4 inhibitor synthesis workflows .

Step 1: Synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Objective: Regioselective nitration under kinetic control.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-fluorobenzaldehyde (19.3 g, 95.1 mmol) in concentrated sulfuric acid (75 mL). Cool the solution strictly to 0 °C using an ice bath.

  • Addition: Prepare a secondary solution of fuming nitric acid (12.0 mL, 0.3 mol) in concentrated sulfuric acid (25 mL). Add this nitrating mixture dropwise to the main flask to prevent thermal runaway.

  • Reaction: Remove the ice bath and allow the resulting yellow solution to slowly warm to room temperature. Stir continuously for 4 days.

  • Quench & Isolate: Pour the reaction mixture carefully onto crushed ice. Collect the resulting precipitation via vacuum filtration.

  • Validation: Yield should be approximately 22.6 g (96%) as a yellow solid. Confirm mass via LC-MS (m/z [M-H]- = 245/247) .

Step 2: Synthesis of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Objective: SNAr methoxylation while suppressing Cannizzaro disproportionation.

  • Preparation: Dissolve the intermediate 5-bromo-4-fluoro-2-nitrobenzaldehyde (10.0 g, 40.3 mmol) in anhydrous methanol (150 mL) at room temperature.

  • Addition: Slowly add a solution of sodium methoxide (10.9 g, 60.6 mmol, ~1.5 eq) in methanol (46 mL).

  • Reaction: Stir the mixture at room temperature for exactly 16 hours. Do not heat.

  • Quench & Isolate: Quench the reaction by adding water (300 mL). Filter the formed solid and wash thoroughly with additional water (100 mL).

  • Validation: Yield should be approximately 6.6 g (63%) of a pale-yellow solid. Proceed to NMR validation (see Table 2) [[1]]().

Quantitative Data & Route Comparison

Table 1: Comparison of Synthetic Routes

RouteStarting MaterialKey ReagentsAvg. Overall YieldPrimary Impurities
Direct Nitration 3-Bromo-4-methoxybenzaldehydeFuming HNO3, H2SO425–40%Demethylated phenols, oxidized carboxylic acids
Fluoro-SNAr (Recommended) 3-Bromo-4-fluorobenzaldehyde1. HNO3/H2SO42. NaOMe/MeOH~60%Cannizzaro reduction/oxidation products (if heated)

Table 2: Physicochemical & NMR Data for QC Checkpoints

CompoundAppearance1H NMR (DMSO-d6, 300 MHz) Key Diagnostic Peaks
5-Bromo-4-fluoro-2-nitrobenzaldehyde Yellow solidLC-MS only: m/z (ESI-)[M-H]- = 245/247
5-Bromo-4-methoxy-2-nitrobenzaldehyde Pale-yellow solidδ 10.03 (s, 1H, CHO), 8.15 (s, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 4.04 (s, 3H, OCH3)

References

  • US Patent 12240832B2 - IRAK4 inhibitors. Source: Google Patents.
  • WO2015104653A1 - Bicyclic heterocyclic derivatives as bromodomain inhibitors. Source: Google Patents.

Sources

Optimization

Troubleshooting incomplete reduction of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Welcome to the Technical Support Center for the chemoselective reduction of 5-Bromo-4-methoxy-2-nitrobenzaldehyde . Reducing a nitro group in this specific molecular environment presents a "triple-threat" chemoselectivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemoselective reduction of 5-Bromo-4-methoxy-2-nitrobenzaldehyde .

Reducing a nitro group in this specific molecular environment presents a "triple-threat" chemoselectivity challenge. The ideal protocol must reduce the nitro group to an amine while completely ignoring the highly reactive aldehyde (prone to over-reduction) and the labile aryl bromide (prone to hydrodehalogenation). Furthermore, the resulting 2-aminobenzaldehyde is highly susceptible to intermolecular condensation.

This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to ensure high-yield, high-purity conversions.

Part 1: Core Troubleshooting FAQs (Causality & Experience)

Q1: My reaction stalls, and LC-MS shows a major peak at M+16 relative to the desired amine. What is happening? A: The reduction of an aromatic nitro group is not a single-step event. It proceeds sequentially: Nitro (–NO₂) → Nitroso (–NO) → Hydroxylamine (–NHOH) → Amine (–NH₂)[1]. An M+16 mass indicates your reaction has stalled at the hydroxylamine intermediate. This is almost always caused by an insufficient electron source. For instance, Stannous Chloride (SnCl₂) reduction requires a stoichiometric minimum of 3 moles of Sn²⁺ per mole of nitro group to complete the electron transfer[2]. Resolution: Ensure you are using at least 4.0 to 5.0 molar equivalents of your reducing agent. If using metal powders (Fe or Zn), the metal surface may have passivated; adding a catalytic amount of acid (e.g., NH₄Cl or HCl) will re-etch the surface and restart the electron transfer.

Q2: I am using Catalytic Hydrogenation (Pd/C and H₂), but I am getting a complex mixture and missing bromine isotopes on the mass spec. Why? A: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly aggressive. While it rapidly reduces nitro groups, palladium readily inserts into the labile C–Br bond, causing severe hydrodehalogenation[3]. Additionally, Pd/C can over-reduce the aldehyde to a benzyl alcohol. Resolution: Abandon standard Pd/C hydrogenation for brominated substrates[4]. You must switch to chemoselective single-electron transfer (SET) methods, such as SnCl₂ or Iron-based reductions, which possess an inherent kinetic barrier against aryl halide cleavage and aldehyde reduction[5].

Q3: The starting material is completely consumed, but my product is an insoluble yellow/orange polymeric mass instead of the expected amine. What went wrong? A: You are observing Schiff base condensation. 2-Aminobenzaldehydes are highly prone to intermolecular reactions where the newly formed primary amine nucleophilically attacks the unreduced aldehyde of a neighboring molecule[6][7]. This forms an imine (Schiff base) that can rapidly cascade into an intractable polymer. Resolution: This side-reaction is heavily accelerated by high concentrations and elevated temperatures. To prevent this:

  • Run the reaction at high dilution (minimum 10–15 mL of solvent per gram of starting material).

  • Strictly control the temperature (do not exceed 40–50 °C).

  • Ensure rapid workup; do not leave the isolated 2-aminobenzaldehyde neat at room temperature for extended periods.

Part 2: Mechanistic & Troubleshooting Visualizations

ReactionPathway SM 5-Bromo-4-methoxy- 2-nitrobenzaldehyde Desired 2-Amino-5-bromo- 4-methoxybenzaldehyde SM->Desired Chemoselective Reduction (SnCl2 or Fe/NH4Cl) Dehalo Dehalogenation (Loss of Bromine) SM->Dehalo Pd/C + H2 (Aggressive) OverRed Aldehyde Reduction (Alcohol Formation) SM->OverRed NaBH4 / LiAlH4 Polymer Schiff Base / Polymer (Intermolecular Condensation) SM->Polymer Cross-condensation during slow reduction Desired->Polymer High Temp / High Conc.

Fig 1: Reaction pathways and common side-reactions for 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

Troubleshooting Start Issue: Incomplete Reduction (Detected via TLC/LCMS) CheckInter Is the intermediate hydroxylamine stalling? Start->CheckInter Solubility Check Substrate Solubility in Reaction Medium CheckInter->Solubility No (Unreacted SM remains) Equiv Increase Reductant: SnCl2 to 4-5 eq Fe to 5-10 eq CheckInter->Equiv Yes (LCMS Mass = M+16) Temp Optimize Temperature: Maintain 35-45°C (Avoid >50°C) Solubility->Temp Good Solubility Solv Add Co-solvent: Use EtOAc/EtOH mix to ensure homogeneity Solubility->Solv Poor Solubility

Fig 2: Decision matrix for troubleshooting stalled or incomplete nitro reductions.

Part 3: Quantitative Data Presentation

Selecting the correct methodology requires balancing chemoselectivity against workup complexity. The table below summarizes the expected outcomes for various reduction systems applied to halogenated nitrobenzaldehydes[4][8].

Reduction SystemChemoselectivity (Nitro vs. Br/CHO)Risk of DehalogenationRisk of Schiff BaseTypical YieldWorkup Complexity
SnCl₂ / EtOH Excellent LowModerate75 - 85%High (Tin oxide emulsions)
Fe / NH₄Cl / EtOH-H₂O Excellent LowLow80 - 90%Moderate (Iron sludge filtration)
Pd/C + H₂ PoorCritical (High Risk) Low< 30%Low (Simple filtration)
NaBH₄ / NiCl₂ ModerateModerateHigh40 - 60%Moderate

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific checkpoints (TLC/LCMS) to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Stannous Chloride (SnCl₂) Reduction (Preferred for Lab Scale)

This method utilizes Sn²⁺ as a mild, single-electron transfer agent. It is highly chemoselective and will not reduce the aldehyde or cleave the bromine atom[5].

Reagents:

  • 5-Bromo-4-methoxy-2-nitrobenzaldehyde: 1.0 equivalent

  • Stannous chloride dihydrate (SnCl₂·2H₂O): 4.5 equivalents

  • Solvent: Ethanol / Ethyl Acetate (1:1 v/v, 15 mL per gram of SM)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in the EtOH/EtOAc mixture. Causality Note: The addition of EtOAc ensures the starting material remains fully soluble, preventing the reaction from stalling.

  • Reagent Addition: Add SnCl₂·2H₂O in one portion. The reaction will turn yellow/orange and may become slightly exothermic.

  • Controlled Heating: Stir the mixture at 40 °C. Do not exceed 50 °C to prevent Schiff base condensation[8].

  • Validation Checkpoint: After 2 hours, check by TLC (Hexanes/EtOAc 3:1). The starting material should be consumed. If a spot corresponding to the hydroxylamine intermediate persists, add an additional 0.5 eq of SnCl₂.

  • Quenching & Workup: Cool to 0 °C. Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ until the pH is ~7-8.

    • Critical Step: Neutralization generates hydrated tin oxides (Sn⁴⁺ salts), which form severe emulsions[2]. To break the emulsion, add Celite to the flask, stir for 10 minutes, and filter the entire suspension through a tightly packed Celite pad. Wash the pad thoroughly with EtOAc.

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-amino-5-bromo-4-methoxybenzaldehyde.

Protocol B: Iron / Ammonium Chloride (Fe/NH₄Cl) Reduction (Preferred for Scale-Up)

This is a classical, cost-effective Béchamp-style reduction modified for sensitive substrates. It avoids the toxic tin waste and emulsion issues of Protocol A[4].

Reagents:

  • 5-Bromo-4-methoxy-2-nitrobenzaldehyde: 1.0 equivalent

  • Iron powder (fine mesh, activated): 6.0 equivalents

  • Ammonium chloride (NH₄Cl): 5.0 equivalents

  • Solvent: Ethanol / Water (4:1 v/v, 12 mL per gram of SM)

Step-by-Step Methodology:

  • Setup: Suspend the starting material and NH₄Cl in the EtOH/H₂O mixture.

  • Activation: Add the Iron powder. Causality Note: NH₄Cl acts as a mild proton source that continuously etches the iron surface, generating the active Fe⁰/Fe²⁺ species required for electron transfer without making the solution acidic enough to trigger aldehyde side-reactions.

  • Reaction: Heat the mixture to a gentle reflux (approx. 75 °C) with vigorous mechanical stirring. The vigorous stirring is required to keep the heavy iron powder suspended.

  • Validation Checkpoint: Monitor via LCMS after 1.5 hours. The reaction is typically very fast.

  • Workup: Once complete, cool the mixture to 40 °C. Filter the warm mixture directly through a pad of Celite to remove the iron sludge (Fe₂O₃/Fe₃O₄). Wash the filter cake generously with warm ethanol[4].

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with Dichloromethane (DCM) or EtOAc. Wash the organics with water, dry, and concentrate.

References

  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction - Reagent Guides: Mechanism + Description. ACS GCI. Available at: [Link]

  • AskIITians Tutor Team. Reduction of aromatic nitro compounds using Sn and HCl gives. AskIITians. Available at: [Link]

  • National Institutes of Health (PMC). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. NIH. Available at: [Link]

  • Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Strategian. Available at:[Link]

  • Khan, S. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Wiserpub / ResearchGate. Available at: [Link]

  • CORE. Aluminium triflate-mediated organic synthesis (Section on 2-nitrobenzaldehyde reduction). CORE. Available at: [Link]

Sources

Troubleshooting

Optimizing solvent choice for 5-Bromo-4-methoxy-2-nitrobenzaldehyde crystallization

Welcome to the Technical Support Center. 5-Bromo-4-methoxy-2-nitrobenzaldehyde is a critical intermediate in the synthesis of complex bicyclic heterocycles, including indazoles, IRAK4 inhibitors, and bromodomain inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Bromo-4-methoxy-2-nitrobenzaldehyde is a critical intermediate in the synthesis of complex bicyclic heterocycles, including indazoles, IRAK4 inhibitors, and bromodomain inhibitors [1, 2]. Achieving high purity (>99%) in this building block is essential, as residual regioisomers (e.g., 3-bromo or 6-bromo analogs) or unreacted starting materials will poison downstream catalytic cross-coupling reactions.

This guide provides authoritative troubleshooting logic and validated protocols for optimizing the crystallization of this compound, ensuring high yield and stereochemical purity.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary thermodynamic considerations when selecting a solvent system for this compound?

A1: The causality behind solvent selection lies in the molecule's mixed polarity. It possesses a hydrophobic aromatic core, a highly polar/electron-withdrawing nitro group, and a reactive aldehyde. Consequently, it exhibits high solubility in moderately polar aprotic solvents and aromatic solvents, but poor solubility in aliphatic hydrocarbons and moderate solubility in alcohols [1].

A solvent/anti-solvent pair is typically required to force supersaturation without degrading the compound. Toluene/Methanol or Ethyl Acetate/Hexane are the most effective systems. The primary solvent disrupts the crystal lattice at elevated temperatures, while the anti-solvent drastically steepens the solubility curve upon cooling.

Table 1: Quantitative Solubility Profile (Representative Data at 1 Atm)

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Functional Role
Toluene 45>200Primary Solvent
Ethyl Acetate 80>300Primary Solvent
Methanol 1565Anti-solvent / Co-solvent
Hexane <25Anti-solvent
Q2: During cooling, my solution forms a dense second liquid phase instead of crystals. How do I resolve this "oiling out"?

A2: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the cooling trajectory crosses the binodal curve before reaching the metastable zone limit for crystallization. This is a common failure mode with highly substituted benzaldehydes when the anti-solvent fraction is too high or the cooling rate is too rapid.

To resolve this, you must alter the thermodynamic pathway to favor solid nucleation:

  • Reheat the mixture until the oil completely redissolves (reaching the clear point).

  • Shift the solvent composition by adding 5-10% more primary solvent (e.g., Toluene) to move the operating line away from the miscibility gap.

  • Implement a slower cooling ramp and introduce seed crystals just below the saturation temperature to kinetically favor nucleation over phase separation.

Troubleshooting_OilingOut O1 Observation: Oiling Out (LLPS) C1 Cause: Supersaturation exceeds liquid-liquid boundary O1->C1 A1 Action 1: Reheat to Clear Point (>65°C) C1->A1 A2 Action 2: Adjust Solvent Ratio (Increase Toluene %) A1->A2 A3 Action 3: Reduce Cooling Rate & Seed Earlier A2->A3 R1 Result: Nucleation & Crystal Growth A3->R1

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Q3: What is the self-validating protocol for the crystallization of 5-Bromo-4-methoxy-2-nitrobenzaldehyde?

A3: To ensure reproducibility, follow this step-by-step methodology. The protocol is designed as a self-validating system; if the visual cues at Step 4 do not occur, the system is out of specification (likely due to excess solvent) and must be concentrated before proceeding.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 5-Bromo-4-methoxy-2-nitrobenzaldehyde in 30 mL of Toluene. Heat to 70°C under continuous agitation (300 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates that could act as uncharacterized, heterogeneous nucleation sites.

  • Anti-solvent Addition: Slowly add 15 mL of Methanol (anti-solvent) dropwise over 30 minutes while strictly maintaining the reactor temperature at 70°C.

  • Seeding & Validation: Cool the reactor to 60°C. Add 0.05 g of pure 5-Bromo-4-methoxy-2-nitrobenzaldehyde seed crystals. Self-Validation Check: The seeds must remain suspended and not dissolve. A faint, persistent cloudiness should develop within 15 minutes, confirming the system has successfully entered the metastable zone.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.15 °C/min down to 5°C.

  • Isolation: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled Methanol (5°C) to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to a constant weight.

Crystallization_Workflow N1 Crude 5-Bromo-4-methoxy- 2-nitrobenzaldehyde N2 Dissolve in Toluene (Primary Solvent) at 70°C N1->N2 N3 Hot Filtration (Remove Particulates) N2->N3 N4 Add Methanol Dropwise (Anti-solvent) N3->N4 N5 Seed at 60°C (Self-Validation: Visual Clouding) N4->N5 N6 Controlled Cooling (0.15 °C/min to 5°C) N5->N6 N7 Filter & Wash (High Purity Crystals) N6->N7

Workflow for the controlled crystallization of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

Q4: How does solvent choice impact the removal of regioisomeric impurities?

A4: The nitration or bromination of substituted benzaldehydes often yields a mixture of ortho, meta, and para isomers [3]. The target isomer, 5-Bromo-4-methoxy-2-nitrobenzaldehyde, has a specific crystal packing driven by intermolecular hydrogen bonding and dipole-dipole interactions between the nitro and aldehyde groups.

Using a protic anti-solvent like Methanol is highly strategic: it selectively solvates the more polar regioisomeric impurities (which often lack the same internal steric shielding) while allowing the target compound to pack efficiently into the solid state. If regioisomer contamination persists, switching to a purely non-polar anti-solvent (like Heptane) is counterproductive, as it will force all organic species out of solution indiscriminately, co-precipitating your impurities alongside your product.

References
  • US12240832B2 - IRAK4 inhibitors Source: Google Patents URL
  • WO2015104653A1 - Bicyclic heterocyclic derivatives as bromodomain inhibitors Source: Google Patents URL
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies Source: CiteSeerX / Penn State University URL:[Link]

Optimization

Preventing debromination during 5-Bromo-4-methoxy-2-nitrobenzaldehyde hydrogenation

Welcome to the technical support center for the catalytic hydrogenation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic hydrogenation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation, with a core focus on preventing the common and often problematic side reaction of debromination.

Troubleshooting Guide: Minimizing Debromination

This section addresses specific issues you may encounter during your experiments. The answers are designed to provide both a quick solution and a deeper understanding of the underlying chemical principles.

Q1: I'm observing a significant amount of the debrominated byproduct, 4-methoxy-2-aminobenzaldehyde, in my reaction mixture. What is the most likely cause?

A1: The primary cause of this issue is almost certainly related to your choice of catalyst and reaction conditions. The most common catalyst for nitro group reductions, Palladium on carbon (Pd/C), is notoriously efficient at hydrodehalogenation (the replacement of a halogen with a hydrogen)[1][2]. The C-Br bond in your starting material is susceptible to cleavage under typical hydrogenation conditions, especially with highly active catalysts like Pd/C. Factors that exacerbate this side reaction include elevated temperatures, high hydrogen pressure, and prolonged reaction times[3].

Q2: My current protocol uses 10% Pd/C. What are the best alternative catalysts to ensure chemoselective reduction of the nitro group without C-Br bond cleavage?

A2: To achieve high chemoselectivity, you should switch to a catalyst known to be less active for hydrodehalogenation. Several excellent alternatives exist:

  • Sulfided Platinum on Carbon (Pt(S)/C): This is a highly recommended catalyst for this specific transformation. The sulfur acts as a selective poison, deactivating the catalytic sites responsible for hydrodehalogenation while leaving the sites for nitro reduction active[4][5]. This catalyst has been shown to provide excellent selectivity for the reduction of nitro groups in the presence of heteroaryl halides under mild conditions[4][5].

  • Raney Nickel: This catalyst is a cost-effective and often-used alternative to palladium when dehalogenation is a concern for aromatic bromides and chlorides[1][6]. While highly active for nitro reductions, it generally shows lower propensity for C-Br bond cleavage compared to Pd/C[6].

  • Standard Platinum Catalysts (e.g., Pt/C, PtO₂): Platinum-based catalysts are generally less aggressive towards aryl halides than their palladium counterparts. While the reaction rates may be slower, the selectivity is often significantly improved[4][7].

  • Transfer Hydrogenation with Platinum on Carbon: Using a hydrogen donor like ammonium formate in conjunction with 5% Pt/C can effectively reduce the nitro group without causing hydrogenolysis of halogens[8].

Q3: How can I adjust my reaction conditions (temperature, pressure, solvent) to suppress the formation of the debrominated byproduct?

A3: Optimizing reaction conditions is crucial for maximizing selectivity.

  • Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. High temperatures provide the activation energy needed for the undesired C-Br bond cleavage[3]. For selective reductions with sulfided platinum catalysts, temperatures below 40°C are often employed[4].

  • Hydrogen Pressure: Use the lowest effective hydrogen pressure. High pressures can increase the rate of hydrodehalogenation. Successful selective hydrogenations have been reported at pressures as low as 3-4 bar of H₂[4].

  • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common for these reductions. In some cases, using a nonpolar solvent might decrease the rate of dehalogenation[9].

Q4: I have a large stock of Pd/C that I need to use. Are there any additives that can help suppress debromination?

A4: While switching catalysts is the most robust solution, you can try to modify your existing Pd/C system. This approach involves introducing a catalyst "poison" that preferentially inhibits the hydrodehalogenation reaction.

  • Sulfur-Based Additives: Compounds like diphenylsulfide can be used to selectively poison a Pd/C catalyst, reducing its activity for hydrogenolysis reactions like dehalogenation[10]. You would need to screen for the optimal amount, as too much will inhibit the desired nitro reduction as well.

  • Base Additives: The presence of a base can sometimes suppress hydrodehalogenation. The mechanism is complex, but it can alter the catalyst surface and the reaction pathway. Screening a weak base like potassium carbonate (K₂CO₃) may be beneficial.

Data Summary: Catalyst Performance

The following table provides a qualitative comparison of common catalysts for the hydrogenation of halogenated nitroarenes, focusing on the desired selectivity.

CatalystSelectivity for Nitro ReductionPropensity for DebrominationTypical Reaction Rate
Pd/C GoodHighFast
Raney Nickel ExcellentLow to ModerateFast
Pt/C ExcellentLowModerate
Pt(S)/C ExcellentVery LowModerate
Fe Powder ExcellentVery LowSlow
Experimental Protocols
Protocol 1: High-Selectivity Hydrogenation using Sulfided Platinum on Carbon

This protocol is based on methodologies proven to be highly selective for the reduction of nitro groups in the presence of aryl halides[4][5].

Materials:

  • 5-Bromo-4-methoxy-2-nitrobenzaldehyde

  • 5% Platinum, sulfided, on carbon support (Pt(S)/C)

  • Ethanol (or Methanol), degassed

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • To a suitable pressure vessel, add 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.0 eq).

  • Add the solvent (e.g., Ethanol, ~10-20 mL per gram of substrate).

  • Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 5% Pt(S)/C catalyst. A typical loading is 0.1 mol % Pt[4].

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel by evacuating and backfilling with nitrogen (3 cycles).

  • Purge the vessel by evacuating and backfilling with hydrogen (3 cycles).

  • Pressurize the vessel with hydrogen to 3-4 bar (approx. 45-60 psi)[4].

  • Begin vigorous stirring and maintain the reaction temperature at or below 40°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-18 hours[4].

  • Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-bromo-4-methoxybenzaldehyde. The product can then be purified by standard methods (e.g., crystallization or column chromatography).

Visualizations: Reaction Pathways and Troubleshooting

G cluster_0 Reaction Pathways SM 5-Bromo-4-methoxy-2-nitrobenzaldehyde Desired 5-Amino-2-bromo-4-methoxybenzaldehyde SM->Desired Desired Hydrogenation (Nitro Reduction) Undesired 4-Methoxy-2-aminobenzaldehyde (Debrominated Product) SM->Undesired Undesired Side Reaction (Hydrodebromination)

Caption: Competing reaction pathways during hydrogenation.

G Start High Debromination Observed? CheckCatalyst 1. Review Catalyst Choice Start->CheckCatalyst CheckConditions 2. Optimize Reaction Conditions CheckCatalyst->CheckConditions If using a selective catalyst SwitchCatalyst Switch to Pt(S)/C, Raney Ni, or Pt/C CheckCatalyst->SwitchCatalyst If using Pd/C LowerTemp Lower Temperature (<40°C) CheckConditions->LowerTemp Success Problem Solved SwitchCatalyst->Success ModifyPdC If Pd/C must be used: Add sulfur-based poison LowerPressure Lower H₂ Pressure (3-4 bar) LowerTemp->LowerPressure LowerPressure->Success

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical purification parameters for 5-Bromo-4-methoxy-2-nitrobenzaldehyde (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical purification parameters for 5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS: 1036757-01-3) . This highly functionalized benzaldehyde is a cornerstone intermediate in the synthesis of advanced therapeutics, particularly IRAK4 inhibitors and bromodomain (BRD) inhibitors [3, 5].

Due to the presence of the electron-withdrawing nitro group and the bulky bromine atom, this compound exhibits unique chromatographic behavior. The protocols and troubleshooting steps below are engineered to ensure high-fidelity isolation, preventing common pitfalls such as on-column oxidation or co-elution with synthetic regioisomers.

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Target + Regioisomers) Load Dry Loading onto Silica Gel (230-400 mesh) Crude->Load Elution Gradient Elution (Hexanes to 9:1 Hex/EtOAc) Load->Elution Fractions Fraction Collection & UV Monitoring (254 nm) Elution->Fractions Pure Pure Product (Pale Yellow Solid) Fractions->Pure Target Rf ~0.35 Waste Impurities (Precursors/Over-brominated) Fractions->Waste Rf <0.2 or >0.5

Workflow for the silica gel column chromatography purification of the target aldehyde.

Chromatographic Data & Solvent Optimization

To establish a self-validating protocol, empirical Thin Layer Chromatography (TLC) data must dictate the column conditions. The table below summarizes the chromatographic behavior of the target compound against common impurities using standard normal-phase silica gel.

Solvent System (v/v)Target Compound Rf​ Regioisomer Impurity Rf​ Polar Impurities Rf​ Resolution ( Rs​ ) Quality
Hexanes : EtOAc (95:5)0.150.180.00Excellent (Ideal for initial loading)
Hexanes : EtOAc (90:10) 0.35 0.42 0.05 Optimal (Isocratic Elution)
Hexanes : EtOAc (80:20)0.600.650.25Poor (High co-elution risk)
DCM : MeOH (98:2)0.850.850.40Unusable (No separation)

Causality Note: The methoxy and nitro groups provide distinct dipole moments. However, regioisomers (e.g., bromination at the 6-position instead of the 5-position) have nearly identical polarities. A low-polarity system (9:1 Hexanes/EtOAc) maximizes the subtle differences in silica-adsorbate hydrogen bonding, ensuring baseline separation.

Step-by-Step Experimental Protocol

Objective: Isolate >95% pure 5-bromo-4-methoxy-2-nitrobenzaldehyde from a crude reaction mixture.

  • Step 1: Sample Preparation (Dry Loading)

    • Action: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (mass equivalent to 2x to 3x the crude mixture mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: The target aldehyde has limited solubility in hexanes. Wet-loading directly in DCM would cause severe band broadening because DCM is a strong eluent in normal-phase chromatography. Dry loading ensures a narrow initial band, maximizing resolution.

  • Step 2: Column Packing

    • Action: Slurry-pack a glass column with 230-400 mesh silica gel using 100% Hexanes. Ensure the silica bed is perfectly level.

    • Causality: 230-400 mesh (flash silica) provides the high theoretical plate count required to separate closely eluting regioisomers, which coarser 100-200 mesh silica often fails to resolve.

  • Step 3: Loading and Elution

    • Action: Carefully deposit the dry-loaded silica onto the flat column bed. Top with a 1 cm layer of clean sand. Begin elution with a gradient: 2 column volumes (CV) of 100% Hexanes, followed by an isocratic flow of 90:10 Hexanes/Ethyl Acetate.

    • Causality: The initial hexanes flush removes non-polar hydrocarbon impurities and tightly packs the dry-loaded band. The sudden switch to 90:10 initiates the migration of the target compound at an optimal Rf​ of 0.35.

  • Step 4: Fraction Collection and Analysis

    • Action: Collect fractions and spot on TLC plates. Visualize under UV light at 254 nm.

    • Causality: The conjugated aromatic system, enhanced by the nitro and bromo auxochromes, is highly UV-active. Relying on UV 254 nm is a self-validating check for the presence of the compound before relying on destructive chemical stains (e.g., 2,4-DNPH).

  • Step 5: Isolation

    • Action: Pool fractions containing the pure product (single spot at Rf​ 0.35). Concentrate under reduced pressure at 35°C to yield the product as a pale-yellow crystalline solid [4].

Troubleshooting Guides & FAQs

Q1: My target compound is streaking down the column, leading to poor recovery. How do I fix this? A: Diagnostic: Aldehydes can occasionally undergo strong hydrogen bonding with highly active, acidic silanol groups on the silica gel surface. Solution: First, verify that your column is not overloaded (maintain a crude-to-silica mass ratio of at least 1:30). If loading is correct, pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes, followed by pure hexanes before loading. This neutralizes the most acidic silanol sites, preventing tailing.

Q2: I am seeing two closely eluting spots at Rf​ 0.35 and 0.40. Which one is my product, and how do I separate them? A: Diagnostic: You are likely observing the target 5-bromo isomer and a regioisomer (e.g., the 6-bromo isomer) generated during the electrophilic aromatic substitution step. Solution: The target 5-bromo-4-methoxy-2-nitrobenzaldehyde typically elutes slightly slower (lower Rf​ ) than sterically hindered regioisomers due to better access of its polar groups to the silica surface. To separate them, switch to a shallower gradient: run the column at 95:5 Hexanes/EtOAc and decrease the flow rate. The increased retention time will amplify the ΔRf​ .

Q3: The isolated solid turned from pale yellow to a darker brown over a few days on the bench. What happened? A: Diagnostic: Benzaldehydes are prone to auto-oxidation into their corresponding benzoic acids when exposed to atmospheric oxygen and light. The presence of the nitro group accelerates certain degradation pathways. Solution: Always store the purified 5-bromo-4-methoxy-2-nitrobenzaldehyde under an inert atmosphere (Argon or Nitrogen) at 2-8°C[2]. If oxidation has occurred, you can remove the carboxylic acid impurity by dissolving the mixture in ether and washing with saturated aqueous sodium bicarbonate ( NaHCO3​ ). The unreacted aldehyde will remain in the organic layer.

Downstream Application Context

Understanding the end-use of 5-Bromo-4-methoxy-2-nitrobenzaldehyde is crucial for determining the required purity level. It is frequently subjected to reductive amination and cyclization to form benzimidazoles or indoles, which serve as warheads in IRAK4 PROTACs and inhibitors[3, 4]. Impurities at the aldehyde stage will exponentially complicate these downstream macrocyclizations.

IRAK4Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adaptor Recruitment TLR->MyD88 Myddosome Myddosome Formation (IRAK4/IRAK1/IRAK2) MyD88->Myddosome Downstream NF-κB / MAPK Pro-inflammatory Signaling Myddosome->Downstream IRAK4_Inhibitor IRAK4 Inhibitor (Derived from target aldehyde) IRAK4_Inhibitor->Myddosome Blocks kinase activity

IRAK4 myddosome signaling pathway and the pharmacological intervention point.

References
  • Neocities Chemical Repository. "Superior 5-Bromo-4-Methoxy-2-Nitrobenzaldehyde for Advanced Research". Available at: [Link]

  • World Intellectual Property Organization. "WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use". Google Patents.
  • United States Patent and Trademark Office. "US12240832B2 - IRAK4 inhibitors". Google Patents.
  • World Intellectual Property Organization. "WO2015104653A1 - Bicyclic heterocyclic derivatives as bromodomain inhibitors". Google Patents.
Optimization

Technical Support Center: Resolving Solubility Issues of 5-Bromo-4-methoxy-2-nitrobenzaldehyde in Aqueous Media

Welcome to the technical support guide for 5-Bromo-4-methoxy-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Bromo-4-methoxy-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, guiding you from fundamental properties to advanced solubilization strategies.

Section 1: Compound Identification and Basic Properties

Question: What is 5-Bromo-4-methoxy-2-nitrobenzaldehyde and what are its key properties?

5-Bromo-4-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde. Its chemical structure, featuring a nonpolar benzene ring, a bromine atom, and a methoxy group, renders it largely hydrophobic. While specific experimental data for this exact compound is limited, its properties can be reliably inferred from structurally similar molecules like 5-Bromo-2-nitrobenzaldehyde and other substituted benzaldehydes.

Table 1: Physicochemical Properties (Inferred and from Related Compounds)

Property Value / Description Source(s)
Chemical Formula C₈H₆BrNO₄ N/A
Molecular Weight 260.04 g/mol N/A
Appearance Expected to be a yellow or light-colored crystalline powder. [1]
Aqueous Solubility Predicted to be very low to practically insoluble. [1]
Organic Solvent Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, Acetone) and alcohols (e.g., Methanol, Ethanol). [1][2]

| Stability | Stable at room temperature in a dry, dark environment. May be sensitive to strong bases and light. |[1] |

Section 2: Understanding the Solubility Problem

Question: Why is 5-Bromo-4-methoxy-2-nitrobenzaldehyde so poorly soluble in water?

The poor aqueous solubility is a direct consequence of its molecular structure. Water is a highly polar solvent that readily dissolves other polar molecules and ionic compounds through hydrogen bonding. The structure of 5-Bromo-4-methoxy-2-nitrobenzaldehyde is dominated by a nonpolar aromatic ring and a halogen (bromine), which cannot effectively participate in hydrogen bonding with water. The polar nitro and methoxy groups are insufficient to overcome the hydrophobicity of the rest of the molecule, leading to its insolubility in aqueous media.

Section 3: Initial Troubleshooting Steps

Question: I've added the compound powder to my aqueous buffer, but it's just sitting at the bottom. What are the first things I should try?

Before employing chemical solubilizing agents, always start with mechanical methods, as they do not introduce new substances into your system.

  • Vortexing/Stirring: Ensure vigorous agitation to maximize the surface area of the solid in contact with the solvent.

  • Sonication: Use a bath sonicator to break up particle agglomerates. This increases the effective surface area and can significantly aid dissolution.

  • Gentle Heating: Cautiously warming the solution (e.g., to 30-40°C) can increase solubility. However, monitor carefully for any signs of compound degradation (e.g., color change). Do not heat if your downstream application is temperature-sensitive.

If these mechanical methods fail, you will need to employ a chemical solubilization strategy. The following workflow can help you decide on the best approach.

G start Compound Insoluble in Aqueous Media solvent_q Is your experiment compatible with a small percentage (<5%) of organic co-solvent? start->solvent_q use_cosolvent Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO). See Protocol 1. solvent_q->use_cosolvent Yes solvent_no No solvent_q->solvent_no surfactant_q Is your system compatible with non-ionic surfactants? solvent_no->surfactant_q use_surfactant Use a surfactant like Tween® 80 or Polysorbate 80 to form micelles. See Protocol 2. surfactant_q->use_surfactant Yes surfactant_no No surfactant_q->surfactant_no use_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. See Protocol 3. surfactant_no->use_cyclodextrin

Solubilization method selection workflow.
Section 4: Chemical Solubilization Strategies

Question: What are co-solvents and how do they work?

Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, increase the solubility of nonpolar compounds.[3][4] They function by reducing the overall polarity of the solvent system.[4] This makes the environment more favorable for the hydrophobic solute, effectively "tricking" it into dissolving.

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Causality: The choice of co-solvent depends on the specific requirements of your experiment, including cellular toxicity and potential for interference with assays. DMSO is a powerful solvent but can be toxic to some cell lines at concentrations above 0.5-1%. Ethanol is often better tolerated but may be less effective. Always prepare a concentrated stock solution in the co-solvent and then dilute it into your aqueous medium to the final desired concentration, ensuring the final co-solvent concentration is as low as possible.[3]

Question: My experiment is sensitive to organic solvents. What are my alternatives?

For solvent-intolerant applications, surfactants and cyclodextrins are excellent alternatives.[5]

  • Surfactants: These are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[6] In water, above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate nonpolar molecules like 5-Bromo-4-methoxy-2-nitrobenzaldehyde, while the hydrophilic heads face the water, rendering the entire micelle soluble.[6][7] Non-ionic surfactants such as Tween® 80 (Polysorbate 80) are commonly used due to their effectiveness and low toxicity in biological systems.[5]

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate a hydrophobic "guest" molecule within their cavity, forming a water-soluble "inclusion complex".[9][10][11] This masks the hydrophobic nature of the guest molecule, allowing it to dissolve in aqueous solutions.[9][10] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used to enhance drug solubility and bioavailability.[5][12]

Question: Can I use pH adjustment to improve solubility?

For this particular molecule, pH adjustment is unlikely to be an effective primary strategy and carries risks. The molecule lacks strongly acidic or basic functional groups that can be ionized to form a more soluble salt. While extreme pH values can alter the electronic properties of the molecule, they are also likely to cause degradation. The aldehyde functional group can be susceptible to reactions under strongly basic conditions, and the nitro group can also be reactive. Therefore, it is recommended to maintain a pH within a stable range (typically pH 4-8) and rely on the other solubilization methods discussed.

Section 5: Safety and Handling

Question: What are the safety precautions for handling 5-Bromo-4-methoxy-2-nitrobenzaldehyde?

Based on safety data for structurally related compounds, 5-Bromo-4-methoxy-2-nitrobenzaldehyde should be handled with care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating dust.[13] Handle in a well-ventilated area or a chemical fume hood.[14] Wash hands thoroughly after handling.

  • Hazards: The compound may cause skin and serious eye irritation.[13] It may also be harmful if swallowed.[13][15]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place, away from strong oxidizing agents.[1]

Experimental Protocols

These protocols provide step-by-step methodologies for the solubilization techniques described above. Crucially, always perform a small-scale pilot test to confirm compatibility and effectiveness before preparing a large batch.

Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent

Objective: To prepare a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous media.

  • Select a Co-solvent: Choose a suitable co-solvent (e.g., DMSO, Ethanol) that is compatible with your downstream application.

  • Weigh the Compound: Accurately weigh a small amount of 5-Bromo-4-methoxy-2-nitrobenzaldehyde (e.g., 5 mg) into a sterile microcentrifuge tube or glass vial.

  • Add Co-solvent: Add the co-solvent dropwise while vortexing. For a target concentration of 10 mg/mL, you would add 500 µL of the co-solvent.

  • Ensure Complete Dissolution: Vortex and/or sonicate the mixture until all solid particles have completely dissolved. The solution should be clear.

  • Dilution: Spike the concentrated stock solution into your final aqueous buffer to achieve the desired working concentration. For example, to get a 10 µg/mL solution from a 10 mg/mL stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer). Ensure the final co-solvent concentration remains below the tolerance limit of your system (e.g., <0.5% for DMSO in many cell cultures).

  • Storage: Store the stock solution at -20°C or -80°C in an amber vial to protect it from light.

Protocol 2: Solubilization using Surfactants (Micellar Solubilization)

Objective: To dissolve the compound directly in an aqueous solution containing a non-ionic surfactant.

  • Prepare Surfactant Solution: Prepare a stock solution of a non-ionic surfactant (e.g., 10% w/v Tween® 80 in deionized water).

  • Weigh the Compound: Weigh the desired amount of 5-Bromo-4-methoxy-2-nitrobenzaldehyde into a glass vial.

  • Initial Dispersion: Add your aqueous buffer to the vial to create a slurry.

  • Add Surfactant: Add the surfactant stock solution dropwise to the slurry while vortexing. A typical starting point is a final surfactant concentration of 0.5% to 2% (w/v).

  • Facilitate Dissolution: Vortex and sonicate the mixture until the solution becomes clear, indicating the formation of micelles and encapsulation of the compound. Gentle warming may assist this process.

  • Final Volume: Adjust to the final volume with your aqueous buffer.

Protocol 3: Solubilization using Cyclodextrins (Inclusion Complexation)

Objective: To form a water-soluble inclusion complex between the compound and a cyclodextrin.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. A concentration of 10-50 mM is a good starting point.

  • Add Compound: Add the 5-Bromo-4-methoxy-2-nitrobenzaldehyde powder directly to the cyclodextrin solution.

  • Promote Complexation: Seal the container and stir vigorously at room temperature for several hours (4-24 hours). The energy from continuous stirring is required to drive the hydrophobic compound into the cyclodextrin cavity.

  • Clarify Solution: After stirring, you may need to filter the solution through a 0.22 µm syringe filter to remove any undissolved compound, yielding a clear solution of the soluble complex. The concentration of the dissolved compound can then be determined spectrophotometrically.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Compounds - CD Bioparticles. Retrieved March 26, 2026.
  • Vertex AI Search. (2022, July 8). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - Pharma Excipients. Retrieved March 26, 2026.
  • Vertex AI Search. (2021, October 5). How does surfactant affect solubility of relatively non polar substance? - Quora. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2024, April 9). 5-Bromo-2-nitrobenzaldehyde - ChemBK. Retrieved March 26, 2026.
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  • Vertex AI Search. (n.d.). Solubility of aromatic compounds in mixed solvents - ProQuest. Retrieved March 26, 2026.
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  • Vertex AI Search. (n.d.). Introduction to Common Non-ionic Surfactants - Guangdong Huana Chemistry Co., Ltd. Retrieved March 26, 2026.
  • Vertex AI Search. (2025, November 6). • SAFETY DATA SHEET - Sigma-Aldrich. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). SAFETY DATA SHEET - Fisher Scientific. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). 5-bromo-2-nitro-benzaldehyde AldrichCPR - Sigma-Aldrich. Retrieved March 26, 2026.
  • Vertex AI Search. (2024, December 18). Non-ionic Surfactant - Alfa Chemistry. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis. Retrieved March 26, 2026.
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  • Vertex AI Search. (n.d.). CAS 25016-01-7: 5-Bromo-2-methoxybenzaldehyde | CymitQuimica. Retrieved March 26, 2026.
  • Vertex AI Search. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC. Retrieved March 26, 2026.
  • Vertex AI Search. (2017, July 12).
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  • Vertex AI Search. (n.d.). Solubility issues of 1-Bromo-5-methoxy-2,4-dinitrobenzene in organic solvents - Benchchem. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). 5-Bromo-2-methoxybenzaldehyde - Chem-Impex. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). 5-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde - CAS Common Chemistry. Retrieved March 26, 2026.
  • Vertex AI Search. (2026, January 13). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 - ChemicalBook. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). 873980-72-4|5-BROMO-2-HYDROXY-4-METHOXY-3-NITROBENZALDEHYDE - BLDpharm. Retrieved March 26, 2026.
  • Vertex AI Search. (n.d.). 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | C8H7NO5 | CID 285294 - PubChem. Retrieved March 26, 2026.
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Troubleshooting

Technical Support Center: Minimizing Side Reactions in 5-Bromo-4-methoxy-2-nitrobenzaldehyde Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Bromo-4-methoxy-2-nitrobenzaldehyde in palladium-catalyzed cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Bromo-4-methoxy-2-nitrobenzaldehyde in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this substrate, characterized by an electron-donating methoxy group and two electron-withdrawing groups (nitro and aldehyde), present specific challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate and minimize common side reactions, ensuring a high yield and purity of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable steps to mitigate them.

Issue 1: Significant formation of a dehalogenated byproduct (4-methoxy-2-nitrobenzaldehyde).

This is one of the most prevalent side reactions, where the bromine atom is replaced by a hydrogen atom, leading to a significant reduction in the yield of the desired cross-coupled product.[1]

Potential Causes & Recommended Actions:

Potential Cause Troubleshooting Step Expected Outcome
Presence of a Proton Source Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and reagents.[2]Reduction in hydrodehalogenation.[2]
Base is Too Strong or Nucleophilic Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] Strong bases can facilitate protonolysis of the Ar-Pd(II)-X intermediate.[2]Minimized protonolysis and reduced dehalogenation.[2]
Slow Reductive Elimination Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate the product-forming step.[2][3]Increased yield of the desired cross-coupled product.[2]
High Reaction Temperature Screen a range of lower temperatures (e.g., room temperature to 80 °C) to find an optimal balance between reaction rate and selectivity.[2]Decreased rate of dehalogenation side reactions.[2]

Causality Explained: Hydrodehalogenation often occurs via the formation of a palladium-hydride (Pd-H) species.[1] This can be generated from trace water, alcohols (if used as a solvent), or even certain bases.[1][4][5][6] This Pd-H species can then reductively eliminate with the aryl group to form the undesired byproduct. By rigorously excluding proton sources and using ligands that promote the desired reductive elimination, this side reaction can be effectively suppressed.

G cluster_0 Desired Pathway: Cross-Coupling cluster_1 Side Reaction: Hydrodehalogenation A Ar-Pd(II)-X B Ar-Pd(II)-R A->B Transmetalation C Ar-R (Product) B->C Reductive Elimination (Fast, Promoted by Bulky Ligands) D Ar-Pd(II)-X F Ar-Pd(II)-H D->F Reaction with Pd-H E Pd-H Species G Ar-H (Byproduct) F->G Reductive Elimination H Proton Source (H₂O, ROH) H->E Forms G 1 Low Conversion 2 Check Inert Atmosphere 1->2 Catalyst Activity? 5 Increase Ligand Steric Bulk/ Electron Density (e.g., SPhos) 1->5 Oxidative Addition? 6 Screen Solvents for Solubility 1->6 Solubility? 3 Degas Solvents & Reagents 2->3 4 Use Pre-catalyst 2->4 7 Optimize Temperature 5->7 6->7 8 Successful Reaction 7->8

Caption: Troubleshooting Low Conversion.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Bromo-4-methoxy-2-nitrobenzaldehyde a challenging substrate for cross-coupling?

A1: This substrate has a combination of strongly electron-donating (methoxy) and electron-withdrawing (nitro, aldehyde) groups. The electron-donating methoxy group can make the C-Br bond less reactive towards oxidative addition. Conversely, the electron-withdrawing nitro and aldehyde groups make the aromatic ring electron-deficient, which can increase susceptibility to certain side reactions.

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: Suzuki-Miyaura coupling is often a good choice due to its high functional group tolerance. [7]However, other reactions like Heck, Sonogashira, and Buchwald-Hartwig amination can also be successful with careful optimization of reaction conditions. [8][9][10][11] Q3: What is the best general-purpose catalyst system to start with?

A3: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a robust starting point for many cross-coupling reactions with challenging substrates. [12] Q4: How critical is the choice of base?

A4: The base is crucial. It not only facilitates the transmetalation step (in Suzuki coupling, for example) but can also be a source of side reactions. [3]A weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ is generally preferred to minimize hydrodehalogenation. [2] Q5: Can the aldehyde group interfere with the reaction?

A5: While aldehydes are generally tolerated in palladium-catalyzed cross-coupling, they can potentially undergo side reactions under harsh conditions or with certain reagents. It is important to use mild conditions and monitor the reaction closely. In some cases, protection of the aldehyde as an acetal may be considered, followed by deprotection after the coupling reaction. [2]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-2-nitrobenzaldehyde with an arylboronic acid.

Materials:

  • 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 - 3.0 eq), finely ground and dried

  • Anhydrous toluene and water (e.g., 10:1 v/v)

Procedure:

  • To a dry reaction vessel, add 5-Bromo-4-methoxy-2-nitrobenzaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (toluene and water) via syringe.

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Orbach, M. et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]

  • Ahmadi, Z. & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available from: [Link]

  • Nakao, Y. & Hiyama, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available from: [Link]

  • Lu, G.-P. et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available from: [Link]

  • Nakao, Y. & Hiyama, T. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Available from: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Nakao, Y. & Hiyama, T. (2017). The Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition. Available from: [Link]

  • Wikipedia (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]

  • Wikipedia (n.d.). Heck reaction. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Nakao, Y. & Hiyama, T. (2017). The Buchwald-Hartwig Amination of Nitroarenes. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Nucleophilic Substitutions on 5-Bromo-4-methoxy-2-nitrobenzaldehyde

Welcome to our dedicated technical resource for researchers, chemists, and process development scientists working with 5-Bromo-4-methoxy-2-nitrobenzaldehyde. This guide provides in-depth troubleshooting advice and answer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical resource for researchers, chemists, and process development scientists working with 5-Bromo-4-methoxy-2-nitrobenzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning nucleophilic aromatic substitution (SNAr) reactions on this sterically challenging substrate. As Senior Application Scientists, we have compiled field-proven insights and mechanistic explanations to help you navigate and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

Q1: Why is nucleophilic aromatic substitution (SNAr) on this substrate so challenging?

The primary challenge arises from a classic conflict between electronics and sterics. The substrate is electronically activated for SNAr by the potent electron-withdrawing nitro group at the ortho position relative to the bromine leaving group.[1][2] This group is essential for stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction.[3][4] However, the very same nitro group, along with the adjacent aldehyde group, creates significant steric hindrance around the reaction center (the carbon atom bonded to bromine).[5][6] This physical crowding impedes the approach of the incoming nucleophile, increasing the activation energy of the reaction.[7][8]

Q2: How do the different substituents influence the reaction?

  • 2-Nitro Group (-NO₂): This is the primary activating group. Its strong electron-withdrawing nature (both by induction and resonance) makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[9] It plays a crucial role in stabilizing the anionic Meisenheimer intermediate, a requirement for the SNAr mechanism to proceed.[2][3] However, its size is the main source of steric hindrance.

  • 5-Bromo Group (-Br): This is the leaving group in the SNAr reaction. While bromine is a good leaving group, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile, not the departure of the leaving group.[4][10]

  • 4-Methoxy Group (-OCH₃): This is an electron-donating group through resonance. Typically, electron-donating groups deactivate the ring towards nucleophilic substitution.[8] However, its deactivating effect is largely overridden by the powerful activation provided by the ortho-nitro group.

  • 1-Aldehyde Group (-CHO): This group is also electron-withdrawing, contributing slightly to the overall activation of the ring. Its main impact, however, is steric. Its position adjacent to the nitro group compounds the steric congestion around the reaction site. Furthermore, the aldehyde itself is an electrophilic center and can be a site for unwanted side reactions with certain nucleophiles or strong bases.[11]

Q3: What is the general mechanism for this substitution?

The reaction proceeds via the two-step addition-elimination (SNAr) mechanism.

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step and involves a temporary loss of aromaticity.[2][10]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

SNAr_Mechanism sub 5-Bromo-4-methoxy- 2-nitrobenzaldehyde + Nu⁻ mc Meisenheimer Complex (Resonance Stabilized by ortho-NO₂) sub->mc Step 1 (Slow) Addition prod Substituted Product + Br⁻ mc->prod Step 2 (Fast) Elimination

Caption: The addition-elimination (SNAr) mechanism.

Troubleshooting Guide: Common Experimental Issues

This guide is structured to provide direct solutions to problems you may encounter during your experiments.

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most common issue and is almost always related to failing to overcome the high activation energy caused by steric hindrance.

  • Possible Cause A: Insufficient Thermal Energy

    • Solution: Increase the reaction temperature significantly. SNAr reactions on sterically hindered substrates often require high temperatures (e.g., 120-180 °C) to provide the necessary energy for the nucleophile to overcome the steric barrier. Monitor for potential decomposition of your starting material or product at elevated temperatures.

  • Possible Cause B: Inappropriate Solvent Choice

    • Solution: Use a high-boiling point, polar aprotic solvent. Solvents like DMSO, DMF, NMP, or sulfolane are ideal. These solvents excel at solvating the cation of the nucleophilic salt, leaving a more "naked" and reactive anionic nucleophile.[12] They also effectively stabilize the charged Meisenheimer complex, lowering the energy of the transition state.

  • Possible Cause C: Poor Nucleophile Reactivity or Steric Bulk

    • Solution 1 (Increase Reactivity): If using a neutral nucleophile (e.g., an alcohol or a secondary amine), ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃) to generate the more reactive anionic nucleophile in situ. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to the higher solubility of its salts and the "naked anion" effect of the large cesium cation.

    • Solution 2 (Reduce Steric Bulk): If possible, switch to a smaller, less sterically demanding nucleophile. For example, if a bulky secondary amine is failing to react, a smaller one might succeed under the same conditions.

  • Possible Cause D: Product Inhibition

    • Solution: In some SNAr reactions, the product can interact with the nucleophile, reducing its reactivity.[12] This can lead to the reaction stalling at partial conversion. Running the reaction at a more dilute concentration or using a solvent that disrupts this interaction, such as formamide, can sometimes mitigate this issue.[12]

Problem 2: I see conversion, but my yield is low due to the formation of multiple side products.

The presence of the aldehyde group makes the molecule susceptible to side reactions, especially under harsh conditions (high temperature, strong base).

  • Possible Cause A: Nucleophilic Attack at the Aldehyde

    • Solution: Protect the Aldehyde Group. This is the most robust strategy for eliminating aldehyde-related side reactions. Convert the aldehyde to a more stable acetal (e.g., using ethylene glycol and an acid catalyst) before performing the SNAr reaction.[13] The acetal is stable under the basic conditions of the SNAr reaction and can be easily hydrolyzed back to the aldehyde in a final step using aqueous acid.

Protection_Strategy start Starting Aldehyde protected Protected Acetal start->protected 1. Protection snar_product SNAr Product (Acetal) protected->snar_product 2. SNAr Reaction final_product Final Product (Aldehyde) snar_product->final_product 3. Deprotection

Caption: A robust workflow involving aldehyde protection.

  • Possible Cause B: Base-Induced Side Reactions

    • Solution: Avoid using very strong, nucleophilic bases like NaOH, KOH, or alkoxides if the aldehyde is unprotected, as these can promote reactions like the Cannizzaro disproportionation.[11] Opt for non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃. If a stronger organic base is needed, a hindered base like DBU may be a suitable choice.

Experimental Protocols & Data

The following protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Substitution with a Phenolic Nucleophile (e.g., 4-Fluorophenol)
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-methoxy-2-nitrobenzaldehyde (1.0 equiv).

  • Add 4-fluorophenol (1.2 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add anhydrous DMSO to achieve a concentration of 0.2-0.5 M.

  • Purge the flask with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to 140-160 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Expect reaction times of 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Reaction Conditions

The table below summarizes typical conditions and expected outcomes for SNAr on this substrate. Yields are highly dependent on the specific nucleophile and optimization.

NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield
MorpholineK₂CO₃DMSO120-1408-16Moderate to Good
4-MethoxyphenolCs₂CO₃NMP150-17018-36Moderate
Sodium AzideN/ADMF100-1206-12Good
EthanethiolK₂CO₃DMF80-1004-8Good to Excellent

Visualizing the Steric Challenge

To effectively troubleshoot, it is crucial to visualize the molecular environment of the reaction. The diagram below illustrates the steric congestion around the C5-Bromine bond.

Caption: Steric crowding from ortho-substituents hindering nucleophilic attack.

We trust this guide will serve as a valuable resource in your research endeavors. For further application-specific support, please do not hesitate to contact our technical service team.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Filo. Why is ortho nitro chlorobenzene is more reactive towards nucleophilic substitution reaction that para nitro chlorobenzene. (2024). [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • ACS Publications. Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction | Organic Letters. (2024). [Link]

  • University of Tennessee at Chattanooga. Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]

  • CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). [Link]

  • National Center for Biotechnology Information. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC. [Link]

  • National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. (2020). [Link]

  • ResearchGate. (PDF) Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. (2025). [Link]

  • ResearchGate. The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Accounts of Chemical Research. (2024). [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. (2026). [Link]

  • Semantic Scholar. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025). [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (2020). [Link]

  • TIGP. Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Aromatic Radical Substitution Reactions Substitution by the SRN1 Mechanism. [Link]

  • Google Patents.
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  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). [Link]

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  • University of Glasgow. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for 5-Bromo-4-methoxy-2-nitrobenzaldehyde Purity Analysis: A Core-Shell vs. Fully Porous Comparison Guide

Introduction: The Analytical Challenge 5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS 1036757-01-3) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex pharmaceuticals, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS 1036757-01-3) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex pharmaceuticals, including functionalized indoles and kinase inhibitors 1[1]. The presence of electron-withdrawing groups (nitro, bromo, aldehyde) and an electron-donating methoxy group creates a strong molecular dipole. In reversed-phase High-Performance Liquid Chromatography (HPLC), this polarizability often leads to secondary interactions with residual silanols on the silica stationary phase, resulting in severe peak tailing and compromised resolution of closely eluting impurities.

To ensure the quality of downstream Active Pharmaceutical Ingredients (APIs), a robust, stability-indicating purity method is required. This guide compares the performance of a modern Superficially Porous (Core-Shell) 2.6 µm C18 column against a traditional Fully Porous 5.0 µm C18 column , applying the latest2[2] standards to demonstrate method superiority.

Mechanistic Comparison: Core-Shell vs. Fully Porous Particles

The fundamental difference between these two column technologies lies in their particle morphology and its impact on mass transfer kinetics.

  • Traditional Fully Porous Particles (FPP, 5.0 µm): The entire silica microsphere is porous. Analytes must diffuse deep into the particle and back out, leading to significant mass transfer resistance (a high C-term in the van Deemter equation). This results in broader peaks and lower efficiency 3[3].

  • Core-Shell Particles (SPP, 2.6 µm): These particles feature a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin porous outer shell (0.5 µm). The solid core restricts the diffusion path length, drastically reducing the time analytes spend inside the stationary phase. Furthermore, the extremely narrow particle size distribution minimizes eddy diffusion (A-term) 4[4]. The result is Ultra-High Performance Liquid Chromatography (UHPLC) efficiency at standard HPLC backpressures 5[5].

VanDeemterLogic CS_Node Core-Shell Particles (2.6 µm) CS_A Narrow Particle Size Distribution (Reduced Eddy Diffusion, A-term) CS_Node->CS_A CS_C Short Diffusion Path in Porous Shell (Reduced Mass Transfer, C-term) CS_Node->CS_C CS_Result High Efficiency & Narrow Peaks (UHPLC performance at HPLC pressures) CS_A->CS_Result CS_C->CS_Result FP_Node Fully Porous Particles (5.0 µm) FP_A Broader Size Distribution (Higher Eddy Diffusion, A-term) FP_Node->FP_A FP_C Deep Pores / Long Diffusion Path (Higher Mass Transfer, C-term) FP_Node->FP_C FP_Result Lower Efficiency & Broader Peaks (Requires longer columns/run times) FP_A->FP_Result FP_C->FP_Result

Figure 1: Mechanistic causality of efficiency gains in Core-Shell vs. Fully Porous particles.

Chromatographic Performance Comparison

To objectively evaluate these mechanisms, 5-Bromo-4-methoxy-2-nitrobenzaldehyde was analyzed using both column architectures under identical mobile phase conditions.

Table 1: Chromatographic Performance Data

ParameterProduct A: Core-Shell C18 (100 x 4.6 mm, 2.6 µm)Alternative B: Fully Porous C18 (150 x 4.6 mm, 5.0 µm)
Retention Time (min) 4.27.8
Peak Width at 50% Height (min) 0.040.12
USP Tailing Factor ( Tf​ ) 1.051.35
Theoretical Plates ( N ) 18,5008,200
System Backpressure (bar) 280150
Resolution from Impurity A 3.21.4

Data Interpretation: The Core-Shell column delivered a >125% increase in theoretical plates and baseline resolution ( Rs​>2.0 ) in nearly half the run time, confirming its superiority for purity analysis.

Experimental Protocol (Self-Validating System)

To ensure rigorous scientific integrity, the following protocol incorporates a self-validating System Suitability Test (SST). The system will only proceed to sample analysis if predefined chromatographic criteria are met, ensuring trustworthiness in every run.

Causality Behind Experimental Choices
  • Mobile Phase Modifier (0.1% TFA): Trifluoroacetic acid lowers the pH to ~2.0, fully protonating the residual surface silanols on the silica matrix. This prevents secondary ion-exchange interactions with the highly polarizable functional groups of 5-Bromo-4-methoxy-2-nitrobenzaldehyde, ensuring a uniform hydrophobic interaction mechanism and eliminating peak tailing.

  • Detection Wavelength (254 nm): The extended conjugation of the aromatic ring, nitro, and aldehyde groups provides robust π−π∗ transitions at 254 nm, maximizing the signal-to-noise ratio for trace impurity detection.

Step-by-Step Methodology
  • System Preparation:

    • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% 20% B

    • 10.1 - 14.0 min: 20% B (Re-equilibration)

  • Instrument Parameters:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C (thermostatted to reduce mobile phase viscosity and improve mass transfer).

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 5-Bromo-4-methoxy-2-nitrobenzaldehyde reference standard in Diluent (50:50 Water:Acetonitrile) to a nominal concentration of 1.0 mg/mL.

  • System Suitability Test (SST) - Self-Validating Gate:

    • Inject the SST standard (containing API and 0.1% Impurity A) five times.

    • Acceptance Criteria: USP Resolution ( Rs​ ) 2.0; Tailing Factor ( Tf​ ) 1.5; Peak Area %RSD 2.0%. Do not proceed to sample analysis if criteria fail.

ICH Q2(R2) Validation Workflow & Results

The optimized Core-Shell method was subjected to full validation in accordance with the 6[6]. The objective was to demonstrate that the procedure is fit for its intended purpose: the accurate and precise quantification of impurities.

HPLC_Validation_Workflow Start 5-Bromo-4-methoxy-2-nitrobenzaldehyde Sample Preparation Method Method Selection Core-Shell 2.6 µm C18 vs. FPP 5 µm C18 Start->Method Spec Specificity (ICH Q2) Baseline resolution of impurities Method->Spec Lin Linearity & Range Reporting level to 120% Spec->Lin Acc Accuracy Spike Recovery (80-120%) Spec->Acc Prec Precision Repeatability (RSD < 2.0%) Spec->Prec Final Validated Purity Method Fit for Purpose Lin->Final Acc->Final Prec->Final

Figure 2: ICH Q2(R2) HPLC method validation workflow for purity analysis.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank/matrix; baseline resolution. Rs​ = 3.2 (API vs. closest impurity). Peak purity index > 0.999.Pass
Linearity & Range R2≥0.999 from Reporting Level to 120% of spec. R2 = 0.9998 (Range: 0.05% to 120% nominal).Pass
Accuracy Mean recovery 98.0% - 102.0% across 3 levels.99.2% - 101.5% recovery (Spiked at 50%, 100%, 150%).Pass
Precision (Repeatability) %RSD 2.0% for 6 independent preparations.%RSD = 0.45% ( n=6 ).Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:1.0.015 µg/mL (S/N = 4.2).Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:1.0.05 µg/mL (S/N = 12.5).Pass

Conclusion

The comparative data unequivocally demonstrates that migrating the purity analysis of 5-Bromo-4-methoxy-2-nitrobenzaldehyde from a traditional 5.0 µm fully porous column to a 2.6 µm core-shell architecture significantly enhances analytical performance. By minimizing the mass transfer diffusion path, the core-shell method delivers a 125% increase in theoretical plates, cuts analysis time nearly in half, and easily satisfies the stringent specificity and precision requirements set forth by the revised ICH Q2(R2) guidelines7[7]. For drug development professionals, this translates to higher throughput, lower solvent consumption, and absolute confidence in intermediate quality control.

References

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • Pharma Growth Hub. "Unraveling the Advantages of Core-Shell Columns in HPLC." Available at:[Link]

  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC." Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Available at: [Link]

  • Chromatography Today. "Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties." Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo-4-methoxy-2-nitrobenzaldehyde and its 5-Chloro Analog

For Researchers, Scientists, and Drug Development Professionals The selection of starting materials in the synthesis of complex organic molecules is a critical determinant of reaction efficiency, yield, and overall proce...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials in the synthesis of complex organic molecules is a critical determinant of reaction efficiency, yield, and overall process viability. Within the class of substituted benzaldehydes, 5-Bromo-4-methoxy-2-nitrobenzaldehyde and its 5-chloro counterpart are valuable building blocks. While structurally similar, the seemingly minor difference in the halogen substituent imparts distinct chemical reactivities. This guide provides an in-depth analysis of these differences, offering predictive insights for rational synthetic design.

Core Structural and Electronic Features

Both 5-Bromo-4-methoxy-2-nitrobenzaldehyde and 5-Chloro-4-methoxy-2-nitrobenzaldehyde share a common substitution pattern that dictates their general reactivity. The aromatic ring is highly electron-deficient due to the potent electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups.[1][2][3][4] This deactivation of the ring makes electrophilic aromatic substitution challenging. Conversely, the presence of the nitro group, particularly in a position ortho or para to a leaving group, significantly activates the ring for nucleophilic aromatic substitution (SNAr).[5][6]

The methoxy group (-OCH₃) acts as an electron-donating group through resonance, which can influence the regioselectivity of certain reactions. The key distinction, however, lies in the nature of the halogen at the 5-position.

The Decisive Role of the Halogen: Bromo vs. Chloro

The reactivity of these two analogs is primarily differentiated by the electronic and steric properties of bromine and chlorine.

Electronic Effects: Halogens exert a dual electronic influence on the aromatic ring: a deactivating inductive effect (-I) due to their electronegativity and a weaker, electron-donating resonance effect (+M).[1][7][8][9]

  • Inductive Effect (-I): Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect. This makes the carbon atom attached to the chlorine more electrophilic compared to the carbon-bromine bond.

  • Resonance Effect (+M): The resonance effect, involving the donation of a lone pair of electrons into the aromatic π-system, is generally weaker for halogens compared to their inductive effect.

  • Leaving Group Ability: In many reactions, the ability of the halide to depart as a stable anion is crucial. Bromide (Br⁻) is generally a better leaving group than chloride (Cl⁻) due to its larger size and lower charge density.[10]

Steric Effects: The van der Waals radius of bromine is larger than that of chlorine. While this difference is modest, it can influence the approach of bulky reagents to the halogen-bearing carbon or adjacent positions.

Comparative Reactivity in Key Synthetic Transformations

The subtle interplay of these electronic and steric factors leads to predictable differences in reactivity in common synthetic applications.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For the title compounds, the halogen at the 5-position is the leaving group, and the reaction is activated by the ortho-nitro group.[5][6]

The rate-determining step in most SNAr reactions is the initial nucleophilic attack to form a stabilized carbanion intermediate (Meisenheimer complex).[7] The rate of this step is enhanced by a more electrophilic carbon center. Due to the stronger inductive effect of chlorine, the carbon atom in the C-Cl bond of the 5-chloro analog is more electron-deficient. This heightened electrophilicity makes it more susceptible to nucleophilic attack.

Therefore, 5-Chloro-4-methoxy-2-nitrobenzaldehyde is generally more reactive than its 5-bromo counterpart in SNAr reactions. [7] The stronger inductive effect of chlorine outweighs the better leaving group ability of bromide in this reaction mechanism.[7]

Table 1: Summary of Factors Influencing SNAr Reactivity

Feature5-Bromo-4-methoxy-2-nitrobenzaldehyde5-Chloro-4-methoxy-2-nitrobenzaldehydeImpact on SNAr
Inductive Effect (-I) of Halogen WeakerStrongerStronger -I effect increases the electrophilicity of the reaction site, accelerating the rate-determining nucleophilic attack.
Leaving Group Ability Better (Br⁻ is more stable)Poorer (Cl⁻ is less stable)Better leaving group ability favors the final elimination step, but this is typically not the rate-determining step.
Predicted Overall Reactivity LowerHigherThe stronger inductive effect of chlorine is the dominant factor, leading to higher reactivity.
Reactions Involving the Aldehyde Group

The reactivity of the aldehyde carbonyl group in reactions like condensation, reduction, or the formation of imines is governed by the electrophilicity of the carbonyl carbon. The electron-withdrawing substituents on the aromatic ring (nitro and halogen) enhance this electrophilicity.[4][11]

Following the same reasoning based on inductive effects, the stronger electron-withdrawing nature of the chlorine atom in the 5-chloro analog will result in a more electrophilic aldehyde carbon compared to the 5-bromo analog. This suggests that 5-Chloro-4-methoxy-2-nitrobenzaldehyde may exhibit slightly enhanced reactivity towards nucleophiles at the aldehyde group.

Experimental Protocol: A Comparative SNAr Reaction

To empirically determine the relative reactivity, a side-by-side experiment can be conducted. The following protocol outlines a general procedure for a nucleophilic aromatic substitution with a common nucleophile like morpholine.

Objective: To compare the reaction rates of 5-Bromo-4-methoxy-2-nitrobenzaldehyde and 5-Chloro-4-methoxy-2-nitrobenzaldehyde with morpholine.

Materials:

  • 5-Bromo-4-methoxy-2-nitrobenzaldehyde

  • 5-Chloro-4-methoxy-2-nitrobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In two separate, flame-dried round-bottom flasks equipped with stir bars and reflux condensers, charge each flask with the respective halogenated benzaldehyde (1.0 mmol), potassium carbonate (1.5 mmol), and anhydrous DMF (10 mL).

  • Add morpholine (1.2 mmol) to each flask.

  • Reaction: Place both flasks in a preheated oil bath at 80 °C and stir the mixtures vigorously.

  • Monitoring: Monitor the reactions by thin-layer chromatography (TLC) at 30-minute intervals, using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. The disappearance of the starting material and the appearance of a new, more polar product spot indicates reaction progress.

  • Work-up: Upon completion (as determined by the consumption of the starting material in one of the reactions), cool both flasks to room temperature. Pour the contents into separate separatory funnels containing water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Compare the reaction times for the complete consumption of the starting materials. The product, 4-methoxy-5-(morpholin-4-yl)-2-nitrobenzaldehyde, can be further purified by column chromatography and its structure confirmed by NMR spectroscopy.

Expected Outcome: The reaction with 5-Chloro-4-methoxy-2-nitrobenzaldehyde is expected to reach completion in a shorter time than the reaction with the 5-bromo analog, confirming its higher reactivity in this SNAr transformation.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis start Start flask1 Flask A: 5-Bromo Analog Morpholine, K2CO3, DMF start->flask1 flask2 Flask B: 5-Chloro Analog Morpholine, K2CO3, DMF start->flask2 heat Heat to 80°C & Stir flask1->heat flask2->heat monitor Monitor by TLC heat->monitor completion Reaction Complete monitor->completion quench Quench & Extract completion->quench dry Dry & Concentrate quench->dry analyze Compare Reaction Times & Characterize Product dry->analyze end Conclusion analyze->end Determine Relative Reactivity

Caption: Comparative workflow for the SNAr reaction of bromo and chloro analogs.

Conclusion and Practical Recommendations

The choice between 5-Bromo-4-methoxy-2-nitrobenzaldehyde and its 5-chloro analog should be guided by the specific requirements of the synthetic route.

  • For nucleophilic aromatic substitution reactions , where the halogen is the intended leaving group, 5-Chloro-4-methoxy-2-nitrobenzaldehyde is the preferred reagent due to its higher reactivity. This can lead to shorter reaction times, milder conditions, and potentially higher yields.

  • In multi-step syntheses where the halogen is intended to be retained for a later transformation (e.g., cross-coupling reactions), the less reactive 5-Bromo-4-methoxy-2-nitrobenzaldehyde may offer a larger operational window , being less prone to undesired side reactions with nucleophiles present in the reaction mixture.

By understanding the fundamental electronic differences between these two compounds, chemists can make more informed decisions, leading to the development of more efficient and robust synthetic methodologies.

References

  • Scribd. Aryl Halides Reactivity in Substitution. Available at: [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]

  • Stack Exchange. Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Available at: [Link]

  • Quora. Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Available at: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

  • Chemistry LibreTexts. 14.7: Aryl Halides. Available at: [Link]

  • Doc Brown's Chemistry. Aromatic Compounds and Their Reactions. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Available at: [Link]

  • OpenStax. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. Available at: [Link]

  • CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]

  • ChemBK. 5-Bromo-2-nitrobenzaldehyde. Available at: [Link]

  • Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy. Available at: [Link]

  • NextSDS. 5-Chloro-4-Methoxy-2-Nitrobenzaldehyde — Chemical Substance Information. Available at: [Link]

  • PrepChem.com. Synthesis of 2-nitro-5-chlorobenzaldehyde. Available at: [Link]

  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available at: [Link]

  • Acta Chimica Slovenica. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Available at: [Link]

  • PubChem. 5-Bromo-2-nitroanisole. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and organic synthesis, the unambiguous identification of novel compounds and intermediates is paramount. Mass sp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the unambiguous identification of novel compounds and intermediates is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-4-methoxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. By understanding its fragmentation behavior, researchers can confidently identify this molecule in complex reaction mixtures and differentiate it from structurally similar isomers.

This guide moves beyond a simple cataloging of fragments. It delves into the mechanistic underpinnings of the fragmentation pathways, drawing comparisons with related molecules to provide a robust framework for spectral interpretation. The content herein is designed to equip researchers with the expertise to anticipate and interpret the mass spectrum of this compound, supported by detailed experimental protocols and visual aids.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde under electron ionization is governed by the interplay of its functional groups: the aromatic ring, the bromine atom, the methoxy group, the nitro group, and the aldehyde moiety. The initial event is the removal of an electron to form the molecular ion (M⁺˙). The stability of this molecular ion and the subsequent fragmentation pathways are influenced by the electronic effects of the substituents. Aromatic compounds generally exhibit a strong molecular ion peak due to the stability of the ring system.[1][2]

The fragmentation of aromatic nitro compounds is significantly influenced by the position of the nitro group and other substituents.[3] Common fragmentation pathways include the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO).[3][4] The presence of substituents ortho to the nitro group can lead to characteristic fragmentation patterns known as the "ortho effect".[3][4]

For benzaldehydes, characteristic fragmentation involves the loss of a hydrogen atom to form a stable acylium ion (M-1) or the loss of the entire aldehyde group (CHO) to form a phenyl cation (M-29).[5][6]

Aryl ethers may undergo cleavage of the C-O bond.[7] Brominated aromatic compounds are readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and can undergo cleavage of the C-Br bond.[7][8]

Based on these principles, the predicted major fragmentation pathways for 5-Bromo-4-methoxy-2-nitrobenzaldehyde are outlined below.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of similar molecules.

Compound Key Fragmentation Pathways Relevance to 5-Bromo-4-methoxy-2-nitrobenzaldehyde
Benzaldehyde Loss of H (M-1), Loss of CHO (M-29) to form the phenyl cation (m/z 77).[5][6]Predicts the initial fragmentation of the aldehyde group.
4-Nitroanisole Loss of NO₂, CH₃, and CO.[9]Provides insight into the fragmentation of the nitro and methoxy substituted benzene ring.[9]
5-Bromo-2-hydroxy-3-nitrobenzaldehyde The presence of a hydroxyl group instead of a methoxy group allows for comparison of the influence of these two groups on fragmentation. An experimental mass spectrum is available for this compound.[10]Offers a closely related experimental benchmark.
General Aromatic Nitro Compounds Loss of NO₂, O, and NO. The "ortho effect" is a key consideration.[3][4]Establishes the expected fragmentation behavior of the nitro group in an aromatic system.[3]

Predicted Mass Spectrum Data Summary

The following table summarizes the predicted key fragment ions for 5-Bromo-4-methoxy-2-nitrobenzaldehyde, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[7][8]

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Formation Pathway Relative Intensity (Predicted)
260/262[C₈H₆BrNO₄]⁺˙Molecular Ion (M⁺˙)Moderate
259/261[C₈H₅BrNO₄]⁺[M-H]⁺Moderate
231/233[C₇H₅BrNO₃]⁺[M-CHO]⁺High
214/216[C₈H₆BrO₃]⁺˙[M-NO₂]⁺˙Moderate
182/184[C₇H₅BrO]⁺[M-NO₂-CO]⁺Moderate
154/156[C₆H₃Br]⁺˙[M-NO₂-CO-CO]⁺˙Low
75[C₆H₃]⁺[C₆H₃Br]⁺˙ - BrLow

Experimental Protocol: Acquiring the Mass Spectrum

This section details a standardized protocol for the analysis of 5-Bromo-4-methoxy-2-nitrobenzaldehyde using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of 5-Bromo-4-methoxy-2-nitrobenzaldehyde in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 280°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[11]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

4. Data Analysis:

  • Identify the peak corresponding to 5-Bromo-4-methoxy-2-nitrobenzaldehyde in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it with the predicted data in the table above.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of 5-Bromo-4-methoxy-2-nitrobenzaldehyde upon electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z 260/262 M_H [M-H]⁺ m/z 259/261 M->M_H -H M_CHO [M-CHO]⁺ m/z 231/233 M->M_CHO -CHO M_NO2 [M-NO₂]⁺˙ m/z 214/216 M->M_NO2 -NO₂ F1 [M-NO₂-CO]⁺ m/z 182/184 M_NO2->F1 -CO F2 [M-NO₂-CO-CO]⁺˙ m/z 154/156 F1->F2 -CO F3 [C₆H₃]⁺ m/z 75 F2->F3 -Br

Caption: Predicted EI fragmentation pathway of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

Conclusion

The mass spectrometry fragmentation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde is predicted to be a rich tapestry of information, reflecting the molecule's distinct structural features. The characteristic isotopic signature of bromine, coupled with predictable losses of the aldehyde, nitro, and methoxy functionalities, provides a robust fingerprint for its identification. By leveraging the comparative data and the detailed experimental protocol provided in this guide, researchers can approach the structural elucidation of this and related compounds with a higher degree of confidence. The mechanistic insights offered serve as a foundational tool for the interpretation of mass spectra in the broader context of organic and medicinal chemistry.

References

  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds - Benchchem.
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers - Benchchem.
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. Available from: [Link]

  • Mass Spectrometry: Fragmentation.
  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics.
  • In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone - Benchchem.
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., Mabkhot, Y. N., & Yousuf, S. (2016). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PloS one, 11(7), e0159039. Available from: [Link]

  • Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry - Scribd.
  • Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide - Benchchem.
  • Interpretation of mass spectra.
  • 5-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde - CAS Common Chemistry. Available from: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Fragmentation mechanisms in electron impact mass spectrometry.
  • Benzaldehyde, 5-bromo-2-hydroxy-3-nitro- - the NIST WebBook. Available from: [Link]

  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato.

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Comparative

A Comparative Guide to FTIR Peak Assignments for Substituted Nitrobenzaldehydes

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of ortho-, meta-, and para-substituted nitrobenzaldehydes. Designed for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of ortho-, meta-, and para-substituted nitrobenzaldehydes. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of substituent position on vibrational frequencies. We will explore the causality behind spectral shifts, present comparative experimental data, and provide a validated protocol for analysis, grounding our findings in authoritative spectroscopic principles.

The Principle: Why Isomer Position Matters in FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are highly sensitive to the molecule's structure, including the mass of the atoms, the type of chemical bonds, and the electronic environment. For aromatic compounds like nitrobenzaldehyde, the position of substituents on the benzene ring fundamentally alters the molecule's symmetry and electron distribution. This, in turn, shifts the vibrational frequencies of key functional groups.

The aldehyde (-CHO) and nitro (-NO₂) groups are both strongly electron-withdrawing. Their influence on the aromatic ring's electron density is dictated by two main electronic effects:

  • Inductive Effect (-I): An electron-withdrawing effect transmitted through the sigma (σ) bonds. Its influence decreases with distance.

  • Mesomeric (Resonance) Effect (-M): An electron-withdrawing effect transmitted through the pi (π) system of the aromatic ring. This effect is strongest when substituents are in the ortho and para positions relative to each other, allowing for direct conjugation.

By analyzing the FTIR spectra, we can observe how these electronic interactions manifest as shifts in the characteristic absorption peaks, providing a powerful tool for distinguishing between isomers.

Comparative Analysis of Key Vibrational Modes

The FTIR spectra of nitrobenzaldehydes are dominated by vibrations from the aldehyde group, the nitro group, and the aromatic ring itself. The position of these groups relative to one another causes predictable shifts in their absorption frequencies.

Aldehyde Group Vibrations (C=O and C-H Stretching)

The carbonyl (C=O) stretch of an aldehyde is one of the most intense and recognizable peaks in an IR spectrum, typically appearing around 1700 cm⁻¹. In aromatic aldehydes, this frequency is slightly lower than in aliphatic aldehydes due to conjugation with the benzene ring[1].

  • Para-Nitrobenzaldehyde: The C=O stretching frequency is observed at a higher wavenumber (around 1708-1712 cm⁻¹) compared to benzaldehyde (~1700 cm⁻¹)[1]. This is because the powerful -M effect of the para-nitro group withdraws electron density from the ring and, by extension, from the carbonyl group. This increases the double-bond character of the C=O bond, making it stronger and requiring more energy to vibrate.

  • Ortho-Nitrobenzaldehyde: The C=O stretch appears at a lower frequency (around 1698-1701 cm⁻¹). This is contrary to what might be expected from the electronic effect alone. The proximity of the bulky nitro group can cause steric hindrance and potential intramolecular interactions, which can weaken the C=O bond slightly, lowering its vibrational frequency.

  • Meta-Nitrobenzaldehyde: In the meta position, the -M effect of the nitro group does not extend to the aldehyde group. The influence is primarily the -I effect, which is weaker. Consequently, the C=O stretching frequency is expected to be slightly higher than in benzaldehyde but lower than in the para isomer.

The aldehyde C-H stretch, typically a pair of weak bands between 2900 and 2700 cm⁻¹, is also present. For 2-nitrobenzaldehyde and 4-nitrobenzaldehyde, these have been observed around 2912 cm⁻¹ and 2858 cm⁻¹, respectively.

Nitro Group Vibrations (NO₂ Asymmetric and Symmetric Stretching)

The nitro group gives rise to two strong, characteristic absorption bands:

  • Asymmetric Stretch: A strong band typically found between 1560 and 1500 cm⁻¹.

  • Symmetric Stretch: A medium-to-strong band typically found between 1390 and 1300 cm⁻¹.

The precise positions of these bands are sensitive to the electronic environment. Electron-withdrawing groups attached to the same ring tend to increase the frequency of the asymmetric stretch.

Aromatic Ring Vibrations (C=C and C-H Bending)

Aromatic C=C stretching vibrations appear as a series of bands in the 1625-1400 cm⁻¹ region[2]. More diagnostically, the pattern of C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring[3][4].

  • Ortho-Disubstituted: A strong band is expected between 770 and 735 cm⁻¹[2][3].

  • Meta-Disubstituted: Two bands are typically observed: one strong band between 810-750 cm⁻¹ and another band near 690 cm⁻¹[2][3].

  • Para-Disubstituted: A single, strong absorption is expected in the range of 840-810 cm⁻¹[2].

These C-H "wagging" vibrations provide a reliable "fingerprint" to distinguish the three isomers.

Data Summary: FTIR Peak Assignments

The following table summarizes the characteristic experimental FTIR peak assignments for the three isomers of nitrobenzaldehyde. Data is compiled from various spectroscopic studies and databases[5][6].

Vibrational Mode Assignment o-Nitrobenzaldehyde (cm⁻¹) m-Nitrobenzaldehyde (cm⁻¹) p-Nitrobenzaldehyde (cm⁻¹)
Aromatic C-H Stretchν(C-H)~3100~3100~3100
Aldehyde C-H Stretchν(C-H)~2912~2880, ~2780~2858
Carbonyl C=O Stretchν(C=O)1698 - 1701~17051708 - 1712
Aromatic C=C Stretchν(C=C)~1610, ~1575, ~1450~1615, ~1580, ~1475~1600, ~1585, ~1465
Nitro Asymmetric Stretchνas(NO₂)~1530~1530~1535
Nitro Symmetric Stretchνs(NO₂)~1350~1355~1345
Aromatic C-H Out-of-Plane Bendδ(C-H) oop~742~800, ~730~820

Note: Peak positions are approximate and can vary slightly based on the sample state (solid, liquid) and measurement technique (e.g., KBr pellet, ATR).

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a widely used FTIR sampling technique that is ideal for the rapid and non-destructive analysis of solid powders with minimal sample preparation[7].

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their diagnostic checks.

  • Background Spectrum Acquisition:

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a lint-free wipe (e.g., Kimwipe) lightly dampened with a volatile solvent like isopropanol or ethanol.

    • Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This step is critical as it records the absorbance of the atmosphere (CO₂, H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum[7].

  • Sample Application:

    • Place a small amount of the solid nitrobenzaldehyde isomer powder directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

  • Spectrum Acquisition:

    • Lower the ATR press arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-add 16 to 32 scans.

  • Data Processing and Analysis:

    • The instrument's software will automatically perform a background subtraction.

    • Label the significant peaks on the final spectrum.

    • Compare the obtained peak positions with the reference data in Table 1 to identify the isomer and confirm the presence of the expected functional groups.

  • Cleaning: After analysis, retract the press arm, remove the bulk of the sample with a dry wipe, and clean the crystal surface with a solvent-dampened wipe as in Step 2.

Workflow Diagram

Caption: Workflow for FTIR analysis and isomer identification.

Conclusion

The differentiation of ortho-, meta-, and para-nitrobenzaldehyde isomers is readily achievable using FTIR spectroscopy. The key diagnostic regions are the carbonyl (C=O) stretching frequency (~1700 cm⁻¹) and, most definitively, the C-H out-of-plane bending region (900-675 cm⁻¹). The observed shifts in these regions are direct consequences of the electronic (inductive and resonance) and steric effects imposed by the relative positions of the electron-withdrawing aldehyde and nitro groups. By following a systematic analytical approach, researchers can confidently perform structural elucidation and quality control for these important chemical compounds.

References

  • JETIR (2018). Structural and Analytical Studies of o-, and p-substituted nitro benzaldehyde derivatives of Benzilmonoximethiocarbohydrazide. [Link]

  • ResearchGate (2015). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. [Link]

  • ResearchGate (2013). FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Arjunan, V., et al. (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Chemistry - Section A. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

  • OpenStax (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 4-nitro-. [Link]

  • ResearchGate (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- And 4-nitrobenzaldehydes. [Link]

Sources

Validation

A Researcher's Guide to Benchmarking Cross-Coupling Efficiency of Brominated Methoxybenzaldehydes

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Brominated methoxybenzaldehydes represent a versatile class of build...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Brominated methoxybenzaldehydes represent a versatile class of building blocks, offering multiple handles for functionalization. The palladium-catalyzed cross-coupling of the aryl bromide moiety is a cornerstone of their synthetic utility. However, the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group, along with their positional isomerism, can significantly impact reaction efficiency. This guide provides an in-depth comparative analysis of the cross-coupling efficiency of various brominated methoxybenzaldehydes across four major reaction types: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of reactivity, present comparative data, and provide robust experimental protocols to empower you in your synthetic endeavors.

The Decisive Role of Substituent Effects in Cross-Coupling Reactions

The success of a palladium-catalyzed cross-coupling reaction is intricately linked to the electronic and steric environment of the aryl halide. In the case of brominated methoxybenzaldehydes, the relative positions of the bromo, methoxy, and aldehyde substituents dictate the reactivity of the C-Br bond, primarily by influencing the rate-determining oxidative addition step in the catalytic cycle.[1][2]

  • Electronic Effects: The methoxy group is a strong electron-donating group through resonance, increasing the electron density on the aromatic ring. Conversely, the aldehyde group is a moderate electron-withdrawing group. The net electronic effect on the carbon bearing the bromine atom is a delicate balance of these opposing influences. An electron-rich aryl bromide generally undergoes slower oxidative addition to the Pd(0) catalyst compared to an electron-poor one.[2]

  • Steric Hindrance: Substituents ortho to the bromine atom can sterically encumber the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. This effect is particularly pronounced with larger ligands on the palladium center.[3][4]

Therefore, a systematic comparison of the cross-coupling efficiency of different isomers of brominated methoxybenzaldehydes is essential for predictable and optimized synthesis.

Visualizing the Path to Successful Cross-Coupling

A systematic approach to benchmarking the cross-coupling efficiency of brominated methoxybenzaldehydes is crucial for achieving optimal results. The following workflow outlines the key stages of this process.

Benchmarking Workflow for Cross-Coupling Efficiency cluster_0 Substrate Selection cluster_1 Reaction Scoping cluster_2 Parameter Optimization cluster_3 Analysis & Comparison Isomers Select Isomers of Brominated Methoxybenzaldehyde Suzuki Suzuki-Miyaura Isomers->Suzuki Heck Heck Isomers->Heck Sonogashira Sonogashira Isomers->Sonogashira Buchwald Buchwald-Hartwig Isomers->Buchwald Catalyst Catalyst & Ligand Screening Suzuki->Catalyst Heck->Catalyst Sonogashira->Catalyst Buchwald->Catalyst Base Base & Solvent Selection Catalyst->Base Conditions Temperature & Time Base->Conditions Monitoring Reaction Monitoring (GC-MS, LC-MS) Conditions->Monitoring Yield Yield & Purity Determination (qNMR) Monitoring->Yield Comparison Comparative Data Analysis Yield->Comparison

Caption: A generalized workflow for benchmarking the cross-coupling efficiency of brominated methoxybenzaldehydes.

At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps that facilitates the formation of new carbon-carbon and carbon-nitrogen bonds.

Generalized Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition Transmetal Transmetalation ArPdR Ar-Pd(II)L_n-R ArPdBr->ArPdR R-M RedElim Reductive Elimination ArPdR->Pd0 Product Ar-R ArPdR->Product Reactants Ar-Br + R-M

Sources

Comparative

A Researcher's Guide to the Comparative Analysis of 5-Bromo-2-nitrobenzaldehyde Melting Points

An Important Note on Data Availability: A thorough search for commercially available "5-Bromo-4-methoxy-2-nitrobenzaldehyde" reveals that it is not a widely stocked chemical intermediate among major suppliers. Consequent...

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Author: BenchChem Technical Support Team. Date: April 2026

An Important Note on Data Availability:

A thorough search for commercially available "5-Bromo-4-methoxy-2-nitrobenzaldehyde" reveals that it is not a widely stocked chemical intermediate among major suppliers. Consequently, a direct comparative analysis of its melting point from various commercial sources is not feasible at this time. This guide will, therefore, pivot to a structurally related and more readily available compound, 5-Bromo-2-nitrobenzaldehyde , to demonstrate the principles and methodologies of a rigorous melting point comparison. This framework can be directly applied by researchers should 5-Bromo-4-methoxy-2-nitrobenzaldehyde or any other chemical intermediate require such an evaluation.

In the realm of synthetic chemistry and drug development, the purity of a starting material is a non-negotiable prerequisite for reproducible and reliable outcomes. The melting point of a crystalline solid is a fundamental and powerful indicator of its identity and purity. This guide provides a detailed comparative analysis of the melting point for 5-Bromo-2-nitrobenzaldehyde, a common building block in organic synthesis. We will explore the critical experimental techniques for its determination, present a comparative dataset from established chemical suppliers, and dissect the underlying reasons for potential variations. This document is intended to serve as an essential resource for researchers and scientists, empowering them to critically evaluate the quality of their chemical reagents.

The Critical Role of Melting Point in Purity Assessment

For a pure crystalline substance, the transition from solid to liquid occurs at a precise temperature, resulting in a sharp melting point range (typically <1°C). The presence of even minor impurities disrupts the crystal lattice, which generally causes two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, meticulously measuring the melting point of a compound like 5-Bromo-2-nitrobenzaldehyde serves as a first-line quality control check. A sharp, consistent melting point that aligns with established reference values provides a strong degree of confidence in the material's integrity, which is foundational for the success of subsequent reactions and the biological relevance of the final synthesized molecules.

Experimental Methodologies for Accurate Melting Point Determination

The accuracy and reproducibility of melting point data are directly tied to the rigor of the experimental protocol. The two most prevalent methods in modern chemical laboratories are the traditional capillary melting point technique and the more advanced Differential Scanning Calorimetry (DSC).

The Capillary Melting Point Method: A Time-Tested Technique

This method remains a staple in organic chemistry labs for its simplicity and reliability when performed correctly. It involves heating a small, packed sample in a capillary tube within a calibrated apparatus.

Detailed Step-by-Step Protocol:

  • Sample Preparation: The 5-Bromo-2-nitrobenzaldehyde sample must be thoroughly dried to remove any residual solvents. It should then be finely ground into a homogeneous powder to ensure uniform heat transfer.

  • Capillary Loading: A small amount of the powdered sample is introduced into the open end of a glass capillary tube. The tube is then tapped gently on a hard surface to pack the sample tightly into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus & Heating: The loaded capillary is placed into the heating block of the melting point apparatus. The temperature should be ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate must be slowed to 1-2°C per minute. This slow ramp rate is crucial for allowing the sample and thermometer to remain in thermal equilibrium, preventing an overestimation of the melting point.

  • Observation & Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed (the onset of melting) to the temperature at which the last solid particle liquefies.

Figure 1. Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC): The Gold Standard

DSC is a powerful thermoanalytical technique that offers higher precision and automation. It works by measuring the difference in heat flow required to increase the temperature of the sample compared to an inert reference.

Detailed Step-by-Step Protocol:

  • Sample Preparation: A small quantity (typically 1-5 mg) of 5-Bromo-2-nitrobenzaldehyde is weighed accurately into a small aluminum DSC pan.

  • Encapsulation: The pan is hermetically sealed with a lid to ensure a closed system, preventing any mass loss from sublimation.

  • Instrument Setup: The sealed sample pan and an identical, empty reference pan are placed in the DSC furnace.

  • Thermal Program: The instrument is programmed to heat the cell at a precise, linear rate (e.g., 10°C/min) through the expected melting temperature range.

  • Data Interpretation: The output is a thermogram plotting heat flow against temperature. The melting event is observed as an endothermic peak. The melting point is typically reported as the extrapolated onset temperature of this peak, which represents the temperature at which the first signs of melting are detected.

Figure 2. Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Comparative Data of Melting Points for 5-Bromo-2-nitrobenzaldehyde

The melting point for 5-Bromo-2-nitrobenzaldehyde is reported by several chemical suppliers. The data presented below has been collated from their publicly available information. These values represent the quality control specifications for their products.

Supplier/SourceReported Melting Point (°C)
TCI71.0 to 75.0 °C[1]
ChemBK71.0 to 75.0 °C[2]
Sigma-AldrichNo specific melting point provided, sold "as-is"[3]

Discussion of Potential Melting Point Variations

The consistent melting range of 71.0 to 75.0 °C reported by both TCI and ChemBK suggests a well-characterized compound.[1][2] The 4-degree range indicates that minor impurities may be present, which is common for commercially available reagents. It is noteworthy that Sigma-Aldrich offers this product under its "AldrichCPR" (Chemicals for Pharmaceutical Research) line, where they explicitly state that they do not collect analytical data and the buyer assumes responsibility for confirming purity.[3]

Several factors can contribute to variations in observed melting points:

  • Purity Level: The primary determinant. Residual starting materials, solvents, or by-products from the synthesis of 5-Bromo-2-nitrobenzaldehyde will depress and broaden the melting range.

  • Analytical Method and Parameters: As detailed above, differences in the heating rate of a capillary apparatus or the calibration and programming of a DSC instrument can lead to slight discrepancies in measurements between different labs.

  • Polymorphism: This phenomenon, where a compound can exist in different crystalline structures, can lead to distinctly different melting points. While not explicitly documented for this compound in the search results, it is a possibility for many organic solids and can be a source of batch-to-batch variation.

For any critical application, it is imperative for the end-user to perform their own melting point determination on an incoming batch of material and compare it against the supplier's Certificate of Analysis. Any significant deviation warrants further analytical investigation (e.g., via NMR or LC-MS) to identify potential impurities before use.

Conclusion

The melting point is a simple yet profoundly informative physical property that serves as a gatekeeper for ensuring the quality of chemical reagents like 5-Bromo-2-nitrobenzaldehyde. While suppliers provide a reliable baseline, typically in the range of 71-75°C, a diligent researcher must recognize the potential for variation. By employing standardized and carefully executed experimental techniques such as the capillary method or DSC, scientists can independently verify the purity of their materials. This foundational step of rigorous characterization is indispensable for the integrity and success of any research or development endeavor.

References

  • ChemBK. (2024, April 9). 5-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide: Selecting the Optimal Mass Spectrometry Technique for 5-Bromo-4-methoxy-2-nitrobenzaldehyde Analysis

For researchers and drug development professionals, the precise and accurate quantification of synthetic intermediates is paramount. 5-Bromo-4-methoxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde, presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise and accurate quantification of synthetic intermediates is paramount. 5-Bromo-4-methoxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge due to its combination of a thermally sensitive nitro group, a polar methoxy group, and a heavy bromine atom. The choice of analytical methodology, specifically between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is not merely a matter of preference but a critical decision that impacts data quality, method robustness, and developmental timelines.

This guide provides an in-depth, objective comparison of GC-MS and LC-MS for the detection and quantification of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. Drawing upon established analytical principles and experimental data from analogous compounds, we will explore the causal factors that govern the suitability of each technique, present detailed experimental protocols, and offer data-driven recommendations to guide your analytical strategy.

The Analytical Dichotomy: Volatility vs. Solubility and Stability

The fundamental difference between GC-MS and LC-MS lies in the physical state of the mobile phase and the corresponding requirements for the analyte.[1][2] GC-MS is predicated on the analyte's ability to be volatilized without degradation, while LC-MS separates compounds in the liquid phase, accommodating a much broader range of polarities and thermal stabilities.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Hurdle

GC-MS offers exceptional chromatographic resolution and is a gold standard for the analysis of volatile and semi-volatile compounds.[1] However, its applicability to 5-Bromo-4-methoxy-2-nitrobenzaldehyde is questionable due to two primary factors:

  • Thermal Lability: The nitroaromatic structure is notoriously susceptible to thermal degradation.[5] Studies on nitrobenzaldehyde isomers have shown that they can undergo decomposition at elevated temperatures, which are typical for GC inlets and columns.[6][7] This degradation can lead to inaccurate quantification and the potential misidentification of impurities.

  • Boiling Point: While no experimental boiling point is readily available for 5-Bromo-4-methoxy-2-nitrobenzaldehyde, a predicted boiling point for the structurally similar 5-Bromo-2-nitrobenzaldehyde is approximately 330.5°C.[8] Such a high boiling point would necessitate high inlet and oven temperatures, further exacerbating the risk of thermal decomposition.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Path of Least Resistance

LC-MS is generally the preferred method for polar, larger, or thermally sensitive molecules, making it an ostensibly better fit for our analyte.[4][9] By avoiding the need for volatilization, LC-MS circumvents the primary challenges associated with the GC-MS analysis of this compound. The key considerations for LC-MS revolve around:

  • Solubility: The analyte must be soluble in a solvent compatible with the mobile phase. Given the presence of the polar methoxy and nitro groups, 5-Bromo-4-methoxy-2-nitrobenzaldehyde is expected to be soluble in common reversed-phase solvents like acetonitrile and methanol.[10]

  • Ionization Efficiency: The compound must be efficiently ionized to be detected by the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules and is the most probable choice.[11] Both positive and negative ion modes should be evaluated, as the molecule possesses features amenable to both protonation and deprotonation.[12][13]

Comparative Performance: A Data-Driven Assessment

While specific experimental data for 5-Bromo-4-methoxy-2-nitrobenzaldehyde is not available in the literature, we can extrapolate expected performance based on data from analogous compounds.

FeatureGC-MSLC-MS/MSRationale & Causality
Analyte Integrity High Risk of DegradationHighThe nitro group's thermal lability makes it prone to decomposition in the hot GC inlet. LC operates at or near ambient temperature, preserving the molecule's structure.
Sensitivity (LOD/LOQ) Moderate to LowVery HighWhile GC-MS can be sensitive for ideal analytes, thermal degradation and potential for poor peak shape will likely elevate detection limits. LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), offers exceptional sensitivity for targeted analysis, often reaching picogram levels.[14][15]
Selectivity HighVery HighThe mass spectrometer provides high selectivity in both techniques. However, the specificity of LC-MS/MS through precursor-product ion transitions is generally superior, reducing the impact of matrix interferences.[16]
Sample Preparation Potentially ComplexSimpleIf derivatization were required to improve volatility or thermal stability for GC-MS, this would add steps and potential for error. LC-MS will likely only require a simple "dilute and shoot" approach.[1][16]
Throughput HighHighModern UPLC/UHPLC systems offer very fast analysis times, making LC-MS competitive with, and often faster than, traditional GC-MS methods.

Predicted Mass Spectra: A Glimpse into Fragmentation

GC-MS (Electron Ionization - EI)

Under the high-energy conditions of Electron Ionization (EI), significant fragmentation is expected. Based on the fragmentation patterns of substituted benzaldehydes and nitroaromatics, the following key fragments for 5-Bromo-4-methoxy-2-nitrobenzaldehyde (MW: 260.04 g/mol ) can be predicted:[17][18]

  • Molecular Ion ([M]⁺˙): m/z 259/261 (isotopic pattern for one bromine atom). This may be weak or absent due to instability.

  • Loss of NO₂: [M-NO₂]⁺ at m/z 213/215.

  • Loss of CHO: [M-CHO]⁺ at m/z 230/232.

  • Loss of CH₃: [M-CH₃]⁺ from the methoxy group at m/z 244/246.

  • Benzoyl-type Cation: Cleavage of the C-NO₂ and C-Br bonds could lead to characteristic benzaldehyde-related fragments.

LC-MS (Electrospray Ionization - ESI)

ESI is a soft ionization technique, and thus the primary ion observed will likely be the pseudomolecular ion with minimal fragmentation in the source.

  • Positive Ion Mode ([M+H]⁺): m/z 260/262. Protonation would likely occur on the aldehyde oxygen or the nitro group.

  • Negative Ion Mode ([M-H]⁻): m/z 258/260. Deprotonation is less likely but possible. Formation of adducts with mobile phase components (e.g., [M+HCOO]⁻) is also possible in negative mode.

Tandem MS (MS/MS) would be employed to induce fragmentation of the selected precursor ion (e.g., m/z 260 in positive mode) to generate product ions for quantification, enhancing selectivity and sensitivity.

Experimental Protocols: A Practical Guide

The following protocols are proposed based on established methods for structurally related compounds.[19][20][21]

Protocol 1: GC-MS Analysis (Feasibility Assessment)

This protocol is designed to assess the feasibility of analyzing the compound by GC-MS, with a high index of suspicion for thermal degradation.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 5-Bromo-4-methoxy-2-nitrobenzaldehyde in acetone.

    • Create a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) in acetone.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Split/Splitless injector. Use a low injection temperature (e.g., 200°C) to minimize degradation.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Source Temp: 230°C.

    • MS Quad Temp: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 50-350).

  • Data Analysis:

    • Examine the chromatogram for peak shape. Tailing or fronting may indicate degradation or activity.

    • Analyze the mass spectrum of the peak to see if the molecular ion (m/z 259/261) is present.

    • Look for the presence of expected degradation products.

Protocol 2: LC-MS/MS Analysis (Recommended Method)

This protocol outlines a robust method for the accurate quantification of the analyte.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 5-Bromo-4-methoxy-2-nitrobenzaldehyde in methanol.

    • Prepare a working solution and calibration standards by diluting the stock solution with a 50:50 mixture of water and methanol.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Determine the optimal precursor -> product ion transitions by infusing a standard solution. A plausible transition would be m/z 260 -> 214 (loss of NO₂).

  • Data Analysis:

    • Develop a calibration curve from the standards.

    • Quantify the analyte in samples against the calibration curve.

    • Assess performance metrics such as linearity, accuracy, precision, LOD, and LOQ.

Visualizing the Workflow

To further clarify the experimental pathways, the following diagrams illustrate the logical flow for each analytical approach.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dissolve in Acetone GC Vaporization in Inlet (200°C) Potential Degradation Prep->GC Injection Sep Separation on DB-5ms Column GC->Sep Ion Electron Ionization (70 eV) Extensive Fragmentation Sep->Ion Det Mass Detection (Scan) Ion->Det DA Assess Peak Shape Identify Fragments Check for Molecular Ion Det->DA LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep Dissolve in Methanol/Water LC Separation on C18 Column Prep->LC Injection ESI Electrospray Ionization Forms [M+H]⁺ LC->ESI Q1 Precursor Ion Selection (m/z 260) ESI->Q1 CID Collision-Induced Dissociation Q1->CID Q3 Product Ion Selection (e.g., m/z 214) CID->Q3 Det Detection (MRM) Q3->Det DA Quantification Calibration Curve Det->DA

Caption: LC-MS/MS workflow, illustrating the multi-stage mass analysis for high sensitivity and selectivity.

Conclusion and Recommendation

Based on a thorough analysis of the physicochemical properties of 5-Bromo-4-methoxy-2-nitrobenzaldehyde and the principles of mass spectrometry, LC-MS/MS is the unequivocally recommended technique for its analysis.

The high probability of thermal degradation of the nitro group makes GC-MS an unreliable, and likely unsuitable, method. The potential for inaccurate results and the generation of misleading impurity profiles represent significant risks in a drug development or quality control environment.

Conversely, LC-MS/MS is ideally suited to the analyte's polar and thermally labile nature. It offers a simple sample preparation workflow, superior sensitivity and selectivity, and ensures the integrity of the analyte throughout the analysis. For researchers and drug development professionals requiring robust, accurate, and defensible data for 5-Bromo-4-methoxy-2-nitrobenzaldehyde, investing in the development of an LC-MS/MS method is the most scientifically sound and efficient path forward.

References

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Bromo-4-methoxy-2-nitrobenzaldehyde

As researchers and scientists at the forefront of drug development, our work necessitates the use of a diverse array of chemical compounds. Among these is 5-Bromo-4-methoxy-2-nitrobenzaldehyde, a substituted aromatic ald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work necessitates the use of a diverse array of chemical compounds. Among these is 5-Bromo-4-methoxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde whose structural complexity demands a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental protection.

The structural features of 5-Bromo-4-methoxy-2-nitrobenzaldehyde—a brominated, nitrated aromatic ring—classify it as a hazardous substance. Improper disposal can lead to environmental contamination and potential health risks. Therefore, adherence to a structured disposal plan is not merely a matter of regulatory compliance, but a fundamental aspect of responsible scientific practice.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is essential. 5-Bromo-4-methoxy-2-nitrobenzaldehyde is classified as causing skin and serious eye irritation.[1] It may also cause an allergic skin reaction. Consequently, the selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Gloves must be inspected for integrity before use and disposed of properly after handling the compound.[2]

  • Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if dusts are generated or if working outside of a fume hood.

Spill Management Protocol

Accidents can happen, and a well-defined spill management plan is crucial. In the event of a 5-Bromo-4-methoxy-2-nitrobenzaldehyde spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.[2]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container.[2][3] For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surface with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[4]

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.[5] 5-Bromo-4-methoxy-2-nitrobenzaldehyde waste should never be mixed with other waste streams unless compatibility has been confirmed.

Key Segregation and Containerization Steps:

  • Designated Waste Container: Use a clearly labeled, dedicated container for 5-Bromo-4-methoxy-2-nitrobenzaldehyde waste. The container should be made of a compatible material, such as glass or polyethylene, and must have a secure, tight-fitting lid.[4][5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-Bromo-4-methoxy-2-nitrobenzaldehyde".[5] Do not use abbreviations or chemical formulas.[5]

  • Waste Accumulation: Store the waste container in a designated satellite accumulation area near the point of generation. This area should be a secondary containment bin to prevent the spread of material in case of a leak.[6]

The following diagram illustrates the decision-making process for waste segregation:

Sources

Handling

Personal protective equipment for handling 5-Bromo-4-methoxy-2-nitrobenzaldehyde

As a Senior Application Scientist, establishing a robust safety and operational framework is just as critical as the chemical synthesis itself. 5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS: 1036757-01-3) is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust safety and operational framework is just as critical as the chemical synthesis itself. 5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS: 1036757-01-3) is a highly functionalized, premium building block utilized extensively in advanced organic synthesis, particularly in the development of novel Proteolysis Targeting Chimeras (PROTACs) targeting IRAK4 for inflammatory diseases[1][2], as well as in the synthesis of bromodomain inhibitors[3].

Because this molecule features a reactive aldehyde, an electrophilic bromo group, and a strongly electron-withdrawing nitro group, it requires meticulous handling. This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety and experimental integrity.

Physicochemical Properties & Hazard Profile

Before handling the compound, it is imperative to understand the causality between its chemical structure and its physical hazards. The presence of the nitro group increases the risk of static-induced dispersion, while the aldehyde group is highly susceptible to auto-oxidation.

Table 1: Quantitative Data and Hazard Summary

Property / HazardValue / ClassificationOperational Implication (Causality)
CAS Number 1036757-01-3[4]Essential for SDS retrieval and precise inventory tracking.
Molecular Weight 260.04 g/mol [5]Required for exact stoichiometric calculations in PROTAC synthesis.
Storage Conditions 2-8°C, Inert Atmosphere[1]Low temperature suppresses the kinetic energy required for the auto-oxidation of the benzaldehyde moiety into a benzoic acid derivative, preserving stoichiometry[1].
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[6]The bromo and nitro groups enhance tissue penetrability, mandating strict barrier protection and local exhaust ventilation[6].
Physical State Solid (Powder/Crystals)High risk of aerosolization and inhalation during the weighing phase.

Personal Protective Equipment (PPE) Matrix

Expertise in laboratory safety requires understanding why specific PPE is chosen. The following matrix outlines the mandatory PPE, grounded in the compound's specific hazard profile.

Table 2: Mandatory PPE and Mechanistic Causality

PPE CategorySpecificationCausality (Why it is required)
Hand Protection Double-layered Nitrile Gloves (min 0.11 mm thickness)The nitroaromatic structure enhances skin penetrability and causes irritation (H315)[6]. Double-gloving ensures a secondary barrier if the outer glove is compromised by aggressive reaction solvents like THF or DMF[3].
Eye Protection Snug-fitting Safety Goggles (ANSI Z87.1 compliant)Prevents fine particulate dust from entering the ocular mucosa during transfer, mitigating serious eye irritation (H319)[6].
Body Protection Flame-retardant Lab Coat (Nomex or equivalent)Protects against static discharge which could theoretically ignite dispersed organic dust, a critical consideration when handling nitro-containing compounds.
Respiratory N95/P100 Particulate RespiratorMitigates the risk of inhaling fine powders (H335)[6]. Note: Primary handling must always occur inside a certified fume hood.

Operational Workflow: Step-by-Step Handling Protocol

A self-validating protocol ensures that each step confirms the success and safety of the previous one.

Step 1: Pre-Operation Verification & Equilibration

  • Action: Verify that the fume hood face velocity is between 80-100 feet per minute (fpm). Remove the 5-Bromo-4-methoxy-2-nitrobenzaldehyde from 2-8°C storage[1] and place it in a desiccator to equilibrate to room temperature before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder and accelerates the degradation of the aldehyde group, ruining downstream reductive amination steps[2].

Step 2: Inert Atmosphere Setup

  • Action: Purge the receiving reaction vessel with Argon or Nitrogen gas.

  • Causality: Maintaining an inert atmosphere prevents oxidative side-reactions, ensuring the high purity required for complex organic transformations[1].

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded micro-spatula. Weigh the required amount (typical scales for IRAK4 PROTAC intermediates range from milligrams to ~8.2 grams[2]).

  • Causality: Nitroaromatic powders can hold a static charge, causing them to repel from the spatula and disperse unpredictably into the air. Anti-static tools neutralize this risk.

Step 4: Solvent Addition & Self-Validation

  • Action: Transfer the solid directly into the purged reaction flask. Immediately wash the weighing boat with the primary reaction solvent (e.g., THF or i-PrOH[2][3]) and route the washings into the flask.

  • Causality: This step is self-validating: it ensures 100% quantitative transfer of the reagent while simultaneously dissolving any residual hazardous dust, instantly neutralizing the inhalation hazard.

Spill Response and Disposal Plan

If a spill occurs, structured action is required to prevent exposure and environmental contamination.

Step 1: Containment

  • Action: Do NOT use combustible materials (like sawdust or paper towels) to sweep up the solid. Cover the spill entirely with an inert absorbent material such as vermiculite or dry sand[6].

  • Causality: Nitroaromatics can be reactive with organic/combustible materials under friction or pressure. Inert sand safely smothers the powder and prevents aerosolization.

Step 2: Collection

  • Action: Use a non-sparking plastic scoop to collect the vermiculite/sand mixture. Place the collected material into a clearly labeled, sealable hazardous waste container.

Step 3: Decontamination

  • Action: Wash the spill area with a 10% sodium carbonate solution, followed by standard soap and water.

  • Causality: The mild base helps to hydrolyze and solubilize residual traces of the benzaldehyde, ensuring the workspace is chemically neutralized.

Step 4: Disposal

  • Action: Dispose of the sealed container via a certified hazardous waste disposal service in strict accordance with local environmental regulations for halogenated and nitroaromatic chemical waste.

Workflow Visualization

The following diagram illustrates the logical flow of the operational and spill response protocols, ensuring all safety checkpoints are met before proceeding to synthesis.

G Step1 1. Pre-Operation Setup Verify Fume Hood & PPE Step2 2. Equilibration & Purge (Inert N2/Ar Atmosphere) Step1->Step2 Step3 3. Weighing & Transfer (Anti-static Boat) Step2->Step3 Spill Spill Detected? Step3->Spill Containment Containment (Vermiculite/Sand) Spill->Containment Yes Reaction 4. Reaction Execution (e.g., PROTAC Synthesis) Spill->Reaction No Disposal Hazardous Waste Disposal Containment->Disposal Success Safe Completion & Decontamination Disposal->Success Reaction->Success

Caption: Logical workflow for the safe handling and spill response of 5-Bromo-4-methoxy-2-nitrobenzaldehyde.

References

  • Title : Superior 5-Bromo-4-Methoxy-2-Nitrobenzaldehyde for Advanced Research Source : Neocities URL : [Link]

  • Title: US20240374588A1 - Irak4 protacs Source: Google Patents URL
  • Title : AU 2015205339 B2 - Bicyclic heterocyclic derivatives as bromodomain inhibitors Source : Googleapis (Patents) URL : [Link]

Sources

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